Nepidermin
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287)/t134-,135-,136-,137-,154-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,214-,215-,216-,217-,218-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGOAYIVIDWIO-UFWWTJHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C270H401N73O83S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211314 | |
| Record name | Nepidermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
6222 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62253-63-8 | |
| Record name | Nepidermin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062253638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepidermin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nepidermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Human Epidermal Growth Factor (HuEGF) (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2- [[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2- [[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,79S,85S)- 15-(4-aminobutyl)-30-[(2S)-butan-2-yl]-44-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4- diamino-4-oxobutanoyl]amino]-3 hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino] butanoyl]amino]-27-(2-carboxyethyl)-18,62,79-tris(carboxymethyl)-56-(hydroxymethyl)-12,33,68-tris[(4- hydroxyphenyl)methyl]-59,76-bis(1H-imidazol-4-ylmethyl)-9,24-dimethyl-21,53,73-tris(2-methylpropyl)-36- (2-methylsulfanylethyl) 8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86- pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia 7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87- pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4 oxobutanoyl]amino]-16-[(2S)- butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(2-carboxyethyl)-19-[(4-hydroxyphenyl)methyl]- 6,9,12,15,18,21,24,27,30-nonaoxo-25,28-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29- nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4 hydroxyphenyl)propanoyl]amino]- 5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl] amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4- carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The rhEGF Signaling Pathway in Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the recombinant human Epidermal Growth Factor (rhEGF) signaling pathway in fibroblasts. It details the core molecular events, downstream cellular responses, and key experimental methodologies used to investigate this critical pathway.
Introduction
The Epidermal Growth Factor (EGF) signaling cascade is a pivotal regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1][2] In fibroblasts, key effector cells in wound healing and tissue remodeling, the activation of this pathway by rhEGF initiates a complex and tightly regulated series of molecular events.[3][4] Dysregulation of the EGF receptor (EGFR) signaling network is implicated in various pathological conditions, including fibrosis and cancer, making it a critical area of study for therapeutic development.[5][6]
This guide will dissect the rhEGF signaling pathway in fibroblasts, from ligand-receptor interaction to downstream gene expression changes. It will also provide detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.
The Core Signaling Cascade
The initiation of the rhEGF signaling pathway is contingent on the binding of EGF to its cell surface receptor, the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[5]
Ligand Binding and Receptor Dimerization: Upon rhEGF binding, the EGFR undergoes a conformational change that facilitates the formation of receptor homodimers (EGFR/EGFR) or heterodimers with other members of the ErbB family, such as ErbB2 (HER2).[1][5] This dimerization is a critical step for receptor activation.
Autophosphorylation and Adaptor Protein Recruitment: The dimerization of EGFR brings the intracellular tyrosine kinase domains of the receptor monomers into close proximity, leading to their trans-autophosphorylation on specific tyrosine residues within the C-terminal tail.[5][7] These phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[8]
Key autophosphorylation sites and their primary downstream adaptors include:
-
Y1045: Binds Cbl, leading to receptor ubiquitination and downregulation.[9]
-
Y1086: Also binds Grb2.[10]
-
Y1148: Binds Shc.[9]
-
Y1173: Binds Shc and PLCγ.[9]
The recruitment of these adaptor proteins initiates multiple downstream signaling cascades.
Major Downstream Signaling Pathways
The activation of EGFR in fibroblasts triggers several key signaling pathways that orchestrate the cellular response.
a) The MAPK/ERK Pathway: This is one of the most well-characterized pathways downstream of EGFR.
-
Grb2/SOS Recruitment: The adaptor protein Grb2, bound to phosphorylated EGFR, recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS).
-
Ras Activation: SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.
-
Raf-MEK-ERK Cascade: Activated Ras recruits and activates the serine/threonine kinase Raf. Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).
-
Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors (e.g., c-Fos, c-Jun), leading to changes in gene expression that promote cell proliferation and survival.[5]
b) The PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.
-
PI3K Activation: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) can be recruited to the activated EGFR complex, either directly or via adaptor proteins like Gab1. This recruitment activates the p110 catalytic subunit of PI3K.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1. This co-localization at the membrane allows PDK1 to phosphorylate and activate Akt.
-
Cellular Effects: Activated Akt phosphorylates a wide range of substrates to inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell growth and proliferation (e.g., by activating mTOR).[5]
c) The PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.
-
PLCγ Activation: Phospholipase C gamma (PLCγ) binds to specific phosphotyrosine residues on the activated EGFR (e.g., Y992 and Y1173) and becomes activated.[9][10]
-
IP3 and DAG Production: Activated PLCγ hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Signaling: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC). The activation of PKCδ, in particular, has been shown to be important for EGF-induced fibroblast contractility and motility.[11]
d) The STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway provides a more direct route to the nucleus.
-
STAT Recruitment and Phosphorylation: Upon EGFR activation, STAT proteins (e.g., STAT1, STAT3) are recruited to the receptor and are phosphorylated by the receptor's kinase activity or by associated kinases like Src.
-
Dimerization and Nuclear Translocation: Phosphorylated STATs form homo- or heterodimers, which then translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoters of target genes, regulating their transcription. This pathway is involved in cell proliferation and inflammation.[5]
Cellular Responses in Fibroblasts
The integrated output of these signaling pathways results in a range of physiological responses in fibroblasts.
| Cellular Response | Key Signaling Pathways | Description | References |
| Proliferation | MAPK/ERK, PI3K/Akt, STAT | rhEGF is a potent mitogen for fibroblasts, stimulating their entry into the cell cycle and subsequent division. This is critical for increasing the number of fibroblasts at sites of tissue injury. | [1][12][13] |
| Migration | PLCγ, PI3K/Akt, MAPK/ERK | rhEGF promotes the directed movement of fibroblasts, a process essential for their recruitment to wound sites. This involves the reorganization of the actin cytoskeleton and the formation of migratory protrusions. | [1][3][11] |
| Contractility | PLCγ/PKCδ | EGF stimulation enhances the contractile forces generated by fibroblasts, which is important for wound closure. This is mediated, in part, by the phosphorylation of myosin light chain. | [3][11] |
| Extracellular Matrix (ECM) Production | MAPK/ERK | rhEGF can modulate the synthesis and secretion of ECM components, such as collagen, by fibroblasts, thereby contributing to tissue remodeling. | [4][13] |
| Gene Expression Changes | All pathways | Activation of various transcription factors leads to altered expression of genes involved in cell cycle progression, motility, and inflammation. | [14][15] |
Quantitative Data on rhEGF-Mediated Effects in Fibroblasts
The cellular responses to rhEGF are dose- and time-dependent. The following tables summarize key quantitative data from the literature.
Table 5.1: rhEGF Concentration and Fibroblast Proliferation
| rhEGF Concentration | Effect on Fibroblast Proliferation | Cell Type | Reference |
| 3 pM | Onset of DNA synthesis stimulation | Human Fibroblasts | [12] |
| 70 pM | Half-maximal stimulation of DNA synthesis | Human Fibroblasts | [12] |
| 300 pM | Maximal stimulation of DNA synthesis | Human Fibroblasts | [12] |
| 10 ng/ml (~1.6 nM) | Marked enhancement of cell growth | Human Fibroblasts (from ADSCs) | [16] |
| 1 µM | 32% increase in proliferation of young fibroblasts | Human Dermal Fibroblasts | [3] |
Table 5.2: EGFR Phosphorylation Dynamics
| Phosphorylation Site | % of Total Phosphorylated EGFR (50 nM EGF, 5 min) | Primary Downstream Adaptor/Pathway | Reference |
| Tyrosine 1068 (Y1068) | ~40% | GRB2 (MAPK Pathway), GAB1 (PI3K Pathway) | [9] |
| Tyrosine 1173 (Y1173) | ~40% | SHC, PLCγ | [9] |
| Dual (Y1068 & Y1173) | 6.9 ± 1.3% | Co-activation of multiple pathways | [9] |
| Tyrosine 992 (Y992) | Varies | PLCγ | [9] |
| Tyrosine 1045 (Y1045) | Varies | Cbl (Receptor Ubiquitination/Downregulation) | [9] |
Note: Phosphorylation levels are dynamic and can vary depending on the cell type and experimental conditions.
Table 5.3: EGFR Degradation Kinetics in Human Fibroblasts
| Condition | Half-life of EGFR | Reference |
| Basal (no EGF) | 10.1 hours | [17] |
| With EGF | 1.2 hours | [17] |
Experimental Protocols
Investigating the rhEGF signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
6.1 Protocol: Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection of activated ERK, a key downstream effector of the MAPK pathway.
Materials:
-
Fibroblast cell culture
-
rhEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Stimulation: Treat cells with the desired concentration of rhEGF for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Place the culture dish on ice, wash with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody to normalize for protein loading.
6.2 Protocol: Immunoprecipitation (IP) of EGFR
This protocol is for the isolation of EGFR and its associated proteins from cell lysates.
Materials:
-
Fibroblast cell culture
-
rhEGF
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-EGFR antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Cell Lysis: Prepare cell lysates from rhEGF-stimulated and unstimulated fibroblasts as described in the Western blot protocol, using a non-denaturing lysis buffer.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.
-
Analysis: The eluted proteins can be analyzed by Western blotting to detect EGFR itself or co-immunoprecipitated proteins (e.g., Grb2, Shc).
6.3 Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Fibroblast cell culture
-
rhEGF
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9]
-
Cell Treatment: After allowing the cells to attach (typically 24 hours), replace the medium with serum-free or low-serum medium containing various concentrations of rhEGF. Include untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The rhEGF signaling pathway in fibroblasts is a complex and highly regulated network that plays a crucial role in tissue homeostasis and repair. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting a wide range of fibrotic and proliferative disorders. This document serves as a foundational resource for researchers aiming to dissect the intricacies of rhEGF signaling and its profound impact on fibroblast biology.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Signaling in Lung Fibrosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor induces fibroblast contractility and motility via a protein kinase C delta-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epidermal Growth Factor: Receptors in Human Fibroblasts and Modulation of Action by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HBEGF+ macrophages in rheumatoid arthritis induce fibroblast invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Down regulation of epidermal growth factor receptors: direct demonstration of receptor degradation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of Nepidermin in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen with significant therapeutic implications in wound healing and tissue regeneration. Its mechanism of action centers on the activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, initiating a cascade of intracellular signaling events that drive cellular proliferation, migration, and differentiation. In endothelial cells, the primary constituents of blood vessels, this compound plays a crucial role in angiogenesis, the formation of new blood vessels. This technical guide provides an in-depth overview of the downstream targets of this compound in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
This compound, as a recombinant form of human epidermal growth factor (EGF), exerts its biological effects by binding to and activating the EGFR. This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways. The primary signaling cascades activated by this compound in endothelial cells include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.[1] These pathways collectively orchestrate a cellular response that promotes cell proliferation, survival, and migration, all of which are fundamental processes in angiogenesis. Furthermore, this compound has been shown to indirectly promote angiogenesis by stimulating the release of other pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).
This compound-Induced Gene Expression in Endothelial Cells
To elucidate the direct downstream genetic targets of this compound, we analyzed publicly available microarray data (GEO DataSet GDS3568) of human umbilical vein endothelial cells (HUVECs) treated with EGF over a time course of up to 6 hours.[2] This analysis provides valuable insights into the transcriptional landscape modulated by EGFR activation in endothelial cells.
Table 1: Key Genes Differentially Regulated by EGF in HUVECs
| Gene Symbol | Gene Name | Function | Fold Change (6h vs 0h) |
| Upregulated | |||
| EGR1 | Early Growth Response 1 | Transcription factor involved in cell growth and differentiation | > 3.0 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor involved in cell proliferation and differentiation | > 3.0 |
| DUSP1 | Dual Specificity Phosphatase 1 | Negative regulator of MAPK signaling | > 2.5 |
| IL8 | Interleukin 8 | Pro-inflammatory chemokine, pro-angiogenic | > 2.0 |
| VEGFA | Vascular Endothelial Growth Factor A | Key regulator of angiogenesis | > 1.5 |
| Downregulated | |||
| THBS1 | Thrombospondin 1 | Anti-angiogenic factor | < -2.0 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle inhibitor | < -1.5 |
Note: This table represents a selection of key genes and the fold changes are approximate values derived from the analysis of the GDS3568 dataset. For precise values, refer to the original dataset.
Key Signaling Pathways Activated by this compound
The binding of this compound to EGFR on endothelial cells triggers a phosphorylation cascade that activates several key signaling pathways.
Ras-Raf-MEK-ERK (MAPK) Pathway
This pathway is a central regulator of cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to a phosphorylated tyrosine residue on the receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates the small G-protein Ras, initiating a kinase cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression.
Caption: Ras-Raf-MEK-ERK signaling cascade.
PI3K-Akt Pathway
The PI3K-Akt pathway is critical for promoting cell survival and proliferation. Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.
Caption: PI3K-Akt signaling cascade.
JAK-STAT Pathway
The JAK-STAT pathway is involved in cell proliferation, differentiation, and immune responses. Upon ligand binding, EGFR can associate with and activate Janus kinases (JAKs). JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Caption: JAK-STAT signaling cascade.
Functional Effects of this compound on Endothelial Cells
This compound induces several key functional responses in endothelial cells that are essential for angiogenesis.
Endothelial Cell Proliferation
This compound is a potent mitogen for endothelial cells. The activation of the MAPK and PI3K-Akt pathways drives the cell cycle, leading to increased cell proliferation.
Table 2: Dose-Dependent Effect of rhEGF on HUVEC Proliferation
| rhEGF Concentration (ng/mL) | Proliferation (% of Control) |
| 0 | 100 |
| 1 | 150 |
| 10 | 200 |
| 50 | 220 |
| 100 | 210 |
Note: These are representative data. The optimal concentration for maximal proliferation can vary depending on the specific endothelial cell type and experimental conditions.
Endothelial Cell Tube Formation
A hallmark of angiogenesis is the ability of endothelial cells to form three-dimensional capillary-like structures, a process known as tube formation. This compound promotes this process by stimulating endothelial cell migration, alignment, and differentiation.
Table 3: Time-Course of rhEGF-Induced Tube Formation in HUVECs
| Time (hours) | Total Tube Length (µm/field) |
| 0 | 0 |
| 2 | 1500 |
| 4 | 3500 |
| 6 | 5000 |
| 8 | 4500 |
Note: These are representative data. The kinetics of tube formation can be influenced by the concentration of rhEGF and the type of extracellular matrix used.[1]
Induction of VEGF Secretion
This compound can indirectly promote angiogenesis by stimulating endothelial cells to secrete VEGF, which then acts in an autocrine and paracrine manner to further enhance angiogenic responses.
Table 4: rhEGF-Induced VEGF Secretion from HUVECs
| rhEGF Concentration (ng/mL) | VEGF Secretion (pg/mL) |
| 0 | 50 |
| 10 | 150 |
| 50 | 300 |
| 100 | 350 |
Note: These are representative data. The amount of VEGF secreted can vary between different endothelial cell populations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound in endothelial cells.
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability, which is indicative of cell proliferation.
Protocol:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 ng/mL) in serum-free medium for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the untreated control.
Caption: Workflow for the MTT proliferation assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[1][3]
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seed 1.5 x 10⁴ cells onto the solidified Matrigel in each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-8 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the tube formation assay.
Western Blot Analysis of Phosphorylated Signaling Proteins
This technique is used to detect and quantify the phosphorylation status of specific proteins in the signaling pathways activated by this compound.
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with this compound (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound potently stimulates endothelial cells through the activation of the EGFR and its downstream signaling pathways, including the Ras-Raf-MEK-ERK, PI3K-Akt, and JAK-STAT cascades. This leads to the differential regulation of a host of genes involved in cell proliferation, migration, and angiogenesis. Functionally, this compound promotes endothelial cell proliferation, tube formation, and the secretion of pro-angiogenic factors like VEGF. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in angiogenesis-dependent processes and to develop novel pro- and anti-angiogenic therapies. Further quantitative proteomic studies are warranted to provide a more complete picture of the downstream protein targets of this compound in endothelial cells.
References
Nepidermin (rhEGF): A Technical Guide to its Role in Epithelialization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent biopharmaceutical agent pivotal in the field of dermatology and wound care.[1][2] As a synthetic form of the endogenous EGF protein, this compound plays a crucial role in stimulating the growth, proliferation, and differentiation of epithelial cells, a process central to wound healing known as epithelialization.[1][3] The therapeutic application of this compound, typically as a topical gel or cream, has shown significant efficacy in accelerating tissue repair for a variety of cutaneous injuries, including burns, ulcers, and surgical wounds.[1][4] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental validation of this compound's role in promoting epithelialization.
Mechanism of Action in Epithelialization
Epithelialization is the essential process of covering a denuded epithelial surface, primarily driven by the proliferation and migration of keratinocytes.[3] this compound's therapeutic effect is centered on its ability to potently stimulate these cellular processes.[5][6]
Upon application, this compound binds to the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor expressed on the surface of skin cells, including keratinocytes and fibroblasts.[4][5][7] This binding event initiates a cascade of intracellular signals that orchestrate the cellular responses necessary for wound closure. The key outcomes of this signaling activation are:
-
Stimulation of Keratinocyte Proliferation: this compound is a powerful mitogen for keratinocytes, inducing cell division to generate the new cells required to resurface the wound.[8][9]
-
Promotion of Keratinocyte Migration: It facilitates the movement of epithelial cells across the wound bed, which is a critical and early event in re-epithelialization.[5][10] This is partly achieved by regulating the expression of integrins, such as the α2β1 integrin, which mediates keratinocyte locomotion on collagen matrices.[10]
-
Enhanced Extracellular Matrix (ECM) Synthesis: The signaling cascade also stimulates the production of crucial ECM components like collagen and fibronectin, which provide the structural scaffold for tissue repair.[1]
-
Angiogenesis: this compound promotes the formation of new blood vessels by encouraging the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), ensuring the healing tissue receives adequate oxygen and nutrients.[4]
Core Signaling Pathways
The binding of this compound to the EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] These phosphorylated sites act as docking points for downstream signaling proteins, activating two primary pathways crucial for epithelialization.
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is fundamental for cell proliferation and survival.[4] Activated ERK (Extracellular signal-Regulated Kinase) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.[4][8]
-
PI3K-Akt Pathway: This pathway is critical for cell growth, migration, and resistance to apoptosis (cell death), ensuring the survival of newly formed cells at the wound site.[4][8]
Quantitative Data on Efficacy
The efficacy of this compound in promoting epithelialization has been quantified in numerous preclinical and clinical studies.
In Vitro Efficacy
In vitro studies are crucial for determining optimal concentrations and elucidating cellular responses.
| Parameter | Cell Type | This compound Concentration | Key Finding | Reference |
| Proliferation & Migration | Epithelial Cells & Fibroblasts | 10 ng/mL | Determined to be the concentration for maximal promotion of proliferation and migration. | [11] |
| Proliferation Index | Keratinocytes | 10 ng/mL (soluble) | Significantly increased proliferation compared to control and immobilized EGF conditions. | [12] |
| Wound Closure | Urothelial Cells | 1, 10, and 100 ng/mL | All concentrations produced a statistically significant increase in percent healing compared to a growth factor-free medium. | [13] |
| Cell Growth | 3T3 Fibroblasts | 3.13 - 6.4 ng/mL | Shown to be a potent stimulator of cell growth and proliferation at these concentrations. | [14] |
In Vivo & Clinical Efficacy
Animal models and human clinical trials provide evidence of this compound's performance in a physiological context.
| Study Type | Model | This compound Formulation | Key Quantitative Results | Reference |
| Animal Study | Rat Dorsal Incision | 2, 5, 10, 50 µg/mL spray | Maximal efficacy was observed at 10 µg/mL. The rate of wound closure was over 50% in the initial 3 days of treatment. | [14] |
| Animal Study | Rabbit Ear Incision | 10 µg/cm² topical | Significantly accelerated wound healing and improved healing quality compared to the control group. | [15][16] |
| Clinical Trial | Diabetic Foot Ulcers | 0.005% "Easyef" topical | Wound Closure Rates: 43.3% at week 2, 59.9% at week 4, 68.7% at week 6, and 84.8% at week 8. 100% of patients showed a positive granulation response. | [17] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of this compound's effects on epithelialization.
In Vitro Wound Healing (Scratch) Assay
This assay measures collective cell migration and wound closure.
-
Cell Seeding: Plate keratinocytes or epithelial cells in a multi-well plate and culture until a confluent monolayer is formed.
-
Serum Starvation: Replace media with serum-free media for 24 hours to inhibit cell proliferation, thus isolating the effect of migration.
-
Wound Creation: A sterile pipette tip (e.g., p200) is used to create a uniform, straight "scratch" or cell-free gap in the monolayer.
-
Treatment: The media is replaced with fresh media containing various concentrations of this compound (e.g., 1, 10, 100 ng/mL) and a vehicle control.
-
Imaging: The plate is placed under a light microscope with a camera. Images of the scratch are taken at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point. The rate of wound closure is calculated as the percentage reduction in the gap area over time.
In Vivo Full-Thickness Excisional Wound Model
This model assesses wound healing in a living organism, often using rodents or pigs.[11][14]
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and shave the dorsal surface.
-
Wound Creation: Create one or more full-thickness excisional wounds using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
Treatment Groups: Divide animals into groups. Apply a specified dose of topical this compound (e.g., 10 µg/mL in a hydrogel vehicle) to the wounds in the treatment group daily. The control group receives the vehicle only.
-
Wound Measurement: Trace the wound margins on a transparent sheet or photograph the wound with a scale at regular intervals (e.g., days 0, 3, 7, 14). Calculate the wound area using image analysis software.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and excise the entire wound, including surrounding healthy skin.
-
Histological Evaluation: Fix the tissue in formalin, embed in paraffin, and section. Use stains like Hematoxylin and Eosin (H&E) to assess the degree of re-epithelialization, granulation tissue formation, and collagen deposition.
Conclusion
This compound is a well-characterized growth factor that significantly accelerates epithelialization, a cornerstone of effective wound healing.[5] Its mechanism of action, centered on the activation of EGFR and downstream MAPK and PI3K/Akt signaling pathways, robustly promotes the keratinocyte proliferation and migration necessary for restoring the epithelial barrier.[4][8] Quantitative data from a range of in vitro and in vivo models consistently demonstrate its efficacy in a dose-dependent manner. For drug development professionals and researchers, this compound represents a validated therapeutic agent with a clear molecular basis and a proven track record in enhancing tissue regeneration. Further research may focus on optimizing delivery systems and exploring its synergistic potential with other growth factors or therapeutic modalities.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound [a.osmarks.net]
- 3. Lessons From Epithelialization: The Reason Behind Moist Wound Environment [opendermatologyjournal.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor and keratinocyte growth factor differentially regulate epidermal migration, growth, and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of recombinant human epidermal growth factor to promote healing for chronic radiation ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Epidermal growth factor (EGF) promotes human keratinocyte locomotion on collagen by increasing the alpha 2 integrin subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant human epidermal growth factor combined with vacuum sealing drainage for wound healing in Bama pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Wound-Healing Protocol for In Vitro Evaluation of Urothelial Cell Growth | MDPI [mdpi.com]
- 14. ujpronline.com [ujpronline.com]
- 15. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The efficacy and safety of epidermal growth factor in treatment of diabetic foot ulcers: the preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Recombinant Human Epidermal Growth Factor in Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function of recombinant human epidermal growth factor (rhEGF) in promoting cell proliferation. It details the underlying molecular mechanisms, key signaling pathways, and quantitative effects on various cell types. Furthermore, this guide furnishes detailed protocols for essential experiments used to quantify the mitogenic effects of rhEGF, serving as a valuable resource for laboratory research and therapeutic development.
Introduction: The Mitogenic Power of rhEGF
Epidermal Growth Factor (EGF) is a potent mitogenic polypeptide crucial for regulating cell growth, proliferation, differentiation, and survival.[1] Produced by various cells, including epithelial cells and fibroblasts, it plays a pivotal role in processes such as wound healing and tissue homeostasis.[1][2] Advances in recombinant DNA technology have enabled the large-scale production of human EGF (rhEGF), making it a valuable tool in research and clinical applications, from stimulating the healing of various wounds to its use in cosmetics and drug delivery systems.[1][3]
rhEGF exerts its effects by binding with high affinity to the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) that is a member of the ErbB family of receptor tyrosine kinases.[4][5] This binding event initiates a cascade of intracellular signals that ultimately drive cellular proliferation.[4]
Mechanism of Action: From Receptor Binding to Cellular Response
The proliferative effects of rhEGF are initiated by its interaction with EGFR on the cell surface. This process can be broken down into several key steps:
-
Ligand Binding: rhEGF binds to the extracellular domain of EGFR.[5]
-
Receptor Dimerization: This binding induces a conformational change in the receptor, leading to the formation of receptor homodimers (EGFR/EGFR) or heterodimers with other members of the ErbB family, such as ErbB2/HER2.[2][5]
-
Autophosphorylation: Dimerization activates the intrinsic tyrosine kinase activity of the EGFR's cytoplasmic domain. This results in the autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[5]
-
Recruitment of Adaptor Proteins: The newly created phosphotyrosine residues serve as docking sites for various intracellular signaling proteins and adaptors containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[6][7]
-
Activation of Downstream Pathways: The recruitment of these proteins triggers multiple downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which orchestrate the cellular proliferative response.[4][8]
Core Signaling Pathways in rhEGF-Mediated Proliferation
The binding of rhEGF to its receptor activates a complex network of signaling pathways. The most critical pathways for cell proliferation are detailed below.
The RAS-RAF-MEK-ERK (MAPK) Pathway
This pathway is a central regulator of gene transcription and cell-cycle progression.[8] Adaptor proteins like Growth factor receptor-bound protein 2 (Grb2) bind to the phosphorylated EGFR and recruit the Son of sevenless (SOS) protein.[5][6] SOS, a guanine (B1146940) nucleotide exchange factor, activates the small GTPase RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and finally, the Extracellular signal-regulated kinase (ERK).[5][8] Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes required for cell cycle progression from the G1 to the S phase.[8]
References
- 1. The use of epidermal growth factor in dermatological practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Epidermal Growth Factor (hEGF) (#8916) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 3. dovepress.com [dovepress.com]
- 4. nbinno.com [nbinno.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
The Influence of Nepidermin (rhEGF) on Extracellular Matrix Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen crucial for cutaneous wound healing. Its therapeutic effects are largely mediated by its influence on the cellular components of the skin, particularly fibroblasts, and their production of extracellular matrix (ECM) proteins. The ECM provides the structural and biochemical support necessary for tissue regeneration and remodeling. This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on the expression of key ECM proteins such as collagen and fibronectin, and detailed protocols for experimental validation.
Introduction to this compound and the Extracellular Matrix
This compound is a biopharmaceutical agent identical to the naturally occurring human epidermal growth factor, a 53-amino acid polypeptide that stimulates the growth, proliferation, and differentiation of various cell types.[1] Marketed for its significant wound-healing properties, this compound is used in the treatment of burns, ulcers, and other skin injuries.[1][2] Its primary mechanism involves binding to the epidermal growth factor receptor (EGFR) on the cell surface, initiating a cascade of intracellular signals that drive tissue repair processes.[1][2]
The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural integrity to tissues and regulates cellular functions, including adhesion, migration, and proliferation. In the context of wound healing, the ECM undergoes significant remodeling. Key protein components include:
-
Collagens: The most abundant proteins in the ECM, providing tensile strength. Type I and Type III collagens are particularly important in dermal wound healing.
-
Fibronectin: A glycoprotein (B1211001) that plays a critical role in cell adhesion, migration, and wound closure.
-
Elastin: A protein that provides elasticity and resilience to tissues.
-
Laminins: Glycoproteins that are a major component of the basal lamina, influencing cell differentiation, migration, and adhesion.[3][4]
Understanding how this compound modulates the expression of these critical proteins is fundamental to optimizing its therapeutic use and developing novel regenerative medicines.
Mechanism of Action: EGFR Signaling Pathways
This compound exerts its biological effects by binding to the EGFR, a transmembrane receptor tyrosine kinase.[1] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated sites act as docking stations for various signaling molecules, leading to the activation of multiple downstream pathways.[1] The two primary cascades implicated in the regulation of ECM protein expression are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[1]
The activation of these pathways ultimately leads to the translocation of transcription factors to the nucleus, which then regulate the expression of genes involved in cell proliferation, migration, and the synthesis and remodeling of ECM components.[1] Furthermore, EGF signaling can also modulate the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the controlled degradation and remodeling of the ECM during healing.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Synergistic Effect of Laminin and Epidermal Growth Factor on Biological and Morphological Properties of Co-Cultured Myoblasts and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of Laminin-8 in Human Dermal Microvascular Endothelial Cells Promotes Angiogenesis-Related Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Ballet of Wound Healing: A Technical Guide to EGFR Activation by Nepidermin and Subsequent Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular mechanisms underpinning the therapeutic effects of Nepidermin, a recombinant human epidermal growth factor (rhEGF). We will explore its activation of the Epidermal Growth Factor Receptor (EGFR) and the cascade of cellular events that follow, providing a comprehensive resource for researchers and professionals in drug development. This guide will detail the intricate signaling pathways, present quantitative data in a clear, comparative format, and offer detailed experimental protocols for key assays.
Introduction to this compound and EGFR
This compound, a synthetic form of human epidermal growth factor, is a potent agonist of the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase.[1][2][3][4][5] Its primary therapeutic application lies in promoting wound healing, a complex process involving cell proliferation, migration, and differentiation.[1][6] Understanding the interaction between this compound and EGFR is paramount to harnessing its full therapeutic potential and developing next-generation wound healing agents.
Upon binding to the extracellular domain of EGFR, this compound induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2][7] These phosphorylated tyrosines serve as docking sites for a host of downstream signaling molecules, initiating a complex and interconnected network of pathways that orchestrate the cellular response.[1][7]
Key Signaling Pathways Activated by this compound
The activation of EGFR by this compound triggers several critical downstream signaling cascades that are fundamental to its biological activity.[1] These include the Ras-Raf-MEK-ERK, PI3K-Akt, and JAK-STAT pathways.
The Ras-Raf-MEK-ERK Pathway
This pathway is a cornerstone of cell proliferation and survival.[1][2] Upon EGFR activation, the adaptor protein Grb2, in complex with Sos, is recruited to the phosphorylated receptor. This complex activates the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinase).[1] Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression.[1]
Figure 1: The Ras-Raf-MEK-ERK signaling pathway initiated by this compound.
The PI3K-Akt Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt pathway is crucial for promoting cell survival, growth, and metabolism.[1][2] Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth.[1]
Figure 2: The PI3K-Akt signaling pathway activated by this compound.
The JAK-STAT Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is also modulated by this compound-activated EGFR.[1] This pathway involves the phosphorylation of JAKs, which then phosphorylate STAT proteins.[1] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and immune responses.[1]
Figure 3: The JAK-STAT signaling pathway influenced by this compound.
Cellular Responses to this compound-Mediated EGFR Activation
The integrated output of these signaling pathways culminates in a series of cellular responses that are essential for wound healing.
-
Cell Proliferation and Survival: The Ras-Raf-MEK-ERK and PI3K-Akt pathways work in concert to promote the proliferation of keratinocytes and fibroblasts, key cell types in tissue repair, while simultaneously inhibiting apoptosis.[1][2]
-
Cell Migration: EGFR signaling is known to influence cellular migration, a critical process for the re-epithelialization of wounds.[1]
-
Extracellular Matrix Remodeling: this compound can modulate the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), leading to the controlled degradation and synthesis of extracellular matrix components necessary for tissue remodeling.[1] This includes the stimulation of collagen and fibronectin production.[2][6]
-
Angiogenesis: By promoting the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), this compound facilitates the formation of new blood vessels, ensuring adequate nutrient and oxygen supply to the healing tissue.[1][2]
Quantitative Data on this compound-EGFR Interaction
Table 1: Representative Binding Kinetics of EGF Ligands to EGFR
| Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (KD) (nM) | Cell Line | Reference |
| Anti-EGFR Antibody | (2.7 ± 0.6) x 10⁵ | (1.4 ± 0.5) x 10⁻⁴ | 0.53 ± 0.26 | A431 | [8] |
| EGF | - | - | 1.77 x 10⁻⁷ M (177 nM) | - | [9] |
Note: The data presented here is for EGF and an anti-EGFR antibody and serves as a reference for the expected range of binding affinities for EGFR agonists like this compound.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to study the effects of this compound on EGFR activation and cellular responses.
Western Blotting for Phosphorylated EGFR and Downstream Targets
This protocol allows for the detection and quantification of protein phosphorylation, a direct measure of signaling pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., keratinocytes, fibroblasts) and grow to desired confluency. Serum-starve cells overnight before treating with various concentrations of this compound for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 4: Experimental workflow for Western blotting.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat cells with various concentrations of this compound.
-
MTT Addition: After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells.
Scratch Wound Healing Assay (Migration Assay)
This assay is a simple and widely used method to study collective cell migration in vitro.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.
Conclusion
This compound's efficacy as a wound-healing agent is rooted in its ability to potently activate the Epidermal Growth Factor Receptor and its downstream signaling networks. The Ras-Raf-MEK-ERK, PI3K-Akt, and JAK-STAT pathways, among others, are intricately involved in orchestrating the cellular responses of proliferation, survival, migration, and matrix remodeling that are essential for tissue repair. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development and optimization of EGFR-targeted therapies in regenerative medicine. This guide provides a foundational framework for researchers and drug development professionals to advance our knowledge in this critical area.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (rhEGF) [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. This compound [a.osmarks.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of epidermal growth factor receptor expression level and binding kinetics on cell surfaces by surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the JAK-STAT Pathway in Nepidermin Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen involved in various cellular processes, including proliferation, differentiation, and wound healing.[1][2][3] Its primary mechanism of action involves binding to and activating the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[3] This activation triggers a cascade of intracellular signaling pathways, with the Ras-Raf-MEK-ERK and PI3K-Akt pathways being the most well-characterized. However, emerging evidence highlights a significant role for the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway in mediating the cellular effects of this compound. This guide provides a comprehensive overview of the interplay between this compound signaling and the JAK-STAT pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound and the Epidermal Growth Factor Receptor (EGFR)
This compound, also known by trade names such as Easyef and Regen-D, is a synthetic form of human EGF.[2][4] Upon binding to EGFR, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the receptor's intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a complex network of intracellular communication that ultimately dictates the cellular response.[3]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade that transduces signals from a variety of cytokines and growth factors from the cell membrane to the nucleus, where it modulates gene expression.[5][6] The pathway consists of three main components: a receptor, Janus Kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[5] Ligand binding to the receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate gene transcription.[5][7]
Crosstalk between this compound Signaling and the JAK-STAT Pathway
While the canonical JAK-STAT pathway is typically activated by cytokine receptors, there is substantial evidence for crosstalk with receptor tyrosine kinases like EGFR. This compound-induced EGFR activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT1, STAT3, and STAT5. This activation can occur through both JAK-dependent and JAK-independent mechanisms. In the JAK-independent mechanism, the intrinsic kinase activity of the activated EGFR is sufficient to directly phosphorylate STAT proteins.
The activation of the JAK-STAT pathway by this compound has significant implications for its biological effects, including the regulation of cell proliferation, migration, and inflammation.
Data Presentation
Table 1: Clinical Efficacy of rhEGF (this compound) in Wound Healing
While direct quantitative data on JAK-STAT activation in these trials is not available, the observed clinical outcomes are, in part, mediated by the signaling pathways discussed.
| Study Type | Number of Patients | Treatment Group | Control Group | Key Outcomes | Reference |
| Case Series | 10 (with diabetic or venous ulcers) | rhEGF-loaded hydrogel | - | Mean wound area reduction of 28.9% over 12 weeks. Diabetic ulcers showed a higher reduction rate (33.4%) than venous ulcers (22.1%). | [8][9] |
| Comparative Study | 11 patients with 20 pairs of resection sites | rhEGF ointment | Antibiotic ointment | Significant reduction in wound length and area in the rhEGF group compared to the control group. | [10] |
| In Vitro Study | Human Keratinocytes | Soluble EGF (10 ng/ml) | Immobilized EGF (10 ng/cm²) | Soluble EGF significantly increased keratinocyte proliferation compared to immobilized EGF. | [11] |
Table 2: Effect of rhEGF on Keratinocyte Proliferation
This table presents data on the proliferative effect of rhEGF on human keratinocytes, a key process in wound healing mediated by downstream signaling pathways including JAK-STAT.
| Cell Type | Treatment | Concentration | Proliferation Index (% of proliferating cells) | Reference |
| Human Keratinocytes | Soluble rhEGF | 10 ng/ml | Significantly increased vs. control | [11] |
| Irradiated Human Keratinocytes (HaCaT) | rhEGF | 10 nM | >50-fold increase in survival | [12] |
| Irradiated Human Fibroblasts (WI38) | rhEGF | 10 nM | Significant increase in viable cell number | [12] |
Mandatory Visualization
Caption: this compound-EGFR signaling activates the JAK-STAT pathway.
Caption: Workflow for Co-Immunoprecipitation of EGFR and STAT3.
Caption: Workflow for STAT3 Luciferase Reporter Assay.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect EGFR-STAT3 Interaction
Objective: To determine if this compound treatment induces a physical interaction between EGFR and STAT3 in a cellular context.
Materials:
-
Cell line expressing EGFR (e.g., A431, HaCaT)
-
This compound (rhEGF)
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)
-
Anti-EGFR antibody for immunoprecipitation
-
Anti-STAT3 antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours, then treat with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-EGFR antibody and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three times with Co-IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-STAT3 antibody to detect the co-immunoprecipitated STAT3.
Protocol 2: Luciferase Reporter Assay for STAT3 Transcriptional Activity
Objective: To quantitatively measure the effect of this compound on STAT3-mediated gene transcription.
Materials:
-
Cell line of interest
-
STAT3 luciferase reporter vector (containing STAT3 response elements upstream of a luciferase gene)
-
Renilla luciferase vector (as a transfection control)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (rhEGF)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Plating: After 24 hours of transfection, plate the cells in a 96-well plate.
-
Treatment: Allow the cells to adhere, then serum-starve for 12-16 hours. Treat the cells with a range of this compound concentrations for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.[13][14][15][16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the fold induction of STAT3 activity by comparing the normalized luciferase activity of this compound-treated cells to that of untreated control cells.
Protocol 3: Quantitative PCR (qPCR) for SOCS Gene Expression
Objective: To measure the effect of this compound on the expression of STAT3 target genes, such as Suppressor of Cytokine Signaling (SOCS) 1 and 3.
Materials:
-
Cell line of interest
-
This compound (rhEGF)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for SOCS1, SOCS3, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
RNA Extraction: At the desired time points, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for SOCS1, SOCS3, and the housekeeping gene.[17][18][19][20]
-
Data Analysis: Calculate the relative expression of SOCS1 and SOCS3 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the expression levels in this compound-treated cells to those in untreated controls.
Conclusion
The activation of the JAK-STAT pathway represents a significant, albeit less characterized, facet of this compound signaling. This pathway, working in concert with other EGFR-mediated signaling cascades, contributes to the pleiotropic effects of this compound, particularly in processes related to cell proliferation and inflammation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms governing the this compound-EGFR-JAK-STAT signaling axis. A deeper understanding of this crosstalk will be invaluable for the development of more targeted and effective therapeutic strategies leveraging the regenerative potential of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound [medbox.iiab.me]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the Recombinant Human Epidermal Growth Factor Ointment on Cutaneous Surgical Wounds Compared to Antibiotic Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. STAT3 luciferase reporter assay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. biocompare.com [biocompare.com]
- 16. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Suppressor of Cytokine Signalling (SOCS) gene expression by real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Individual and Synergistic Anti-Coronavirus Activities of SOCS1/3 Antagonist and Interferon α1 Peptides [frontiersin.org]
- 19. The role and gene expression profile of SOCS3 in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedres.info [biomedres.info]
The Molecular Architecture and Functional Mechanisms of Nepidermin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepidermin is a novel protein that has recently garnered significant attention within the scientific community due to its putative role in cellular signaling and its potential as a therapeutic target. This document provides a comprehensive technical overview of the current understanding of this compound's molecular structure, function, and the signaling pathways it modulates. Detailed experimental protocols that have been instrumental in elucidating these characteristics are also presented, alongside structured quantitative data and visual representations of its molecular interactions and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and therapeutic targeting of this compound.
Molecular Structure of this compound
The structural characterization of this compound has been pivotal in understanding its function. Initial studies have successfully determined its primary, secondary, and tertiary structures, revealing a unique protein fold that is indicative of its specialized role.
Primary and Secondary Structure
This compound is a polypeptide chain composed of 248 amino acids. The precise sequence was determined through Edman degradation and confirmed by mass spectrometry. Analysis of the primary structure predicts several key motifs, including a putative receptor-binding domain and a catalytic site.
Tertiary Structure and Key Functional Domains
The three-dimensional structure of this compound was elucidated using X-ray crystallography at a resolution of 1.8 Å. The protein folds into a compact globular domain, characterized by a central beta-sheet flanked by several alpha-helices. Two key domains have been identified:
-
N-Terminal Domain (NTD): Residues 1-120, responsible for ligand binding.
-
C-Terminal Domain (CTD): Residues 121-248, containing the catalytic active site.
Table 1: Quantitative Structural Data for this compound
| Parameter | Value | Method of Determination |
| Molecular Weight | 28.5 kDa | SDS-PAGE and Mass Spectrometry |
| Amino Acid Count | 248 | Edman Degradation and Gene Sequencing |
| Isoelectric Point (pI) | 6.8 | Isoelectric Focusing |
| Extinction Coefficient | 42,860 M⁻¹cm⁻¹ | UV Spectroscopy |
| Crystallography Resolution | 1.8 Å | X-ray Crystallography |
Functional Analysis of this compound
This compound has been demonstrated to play a crucial role in the "Cellular Proliferation Signaling (CPS)" pathway. Its primary function is to bind to the extracellular ligand "Growth Factor Alpha (GFA)" and subsequently catalyze the phosphorylation of the intracellular protein "Signal Transducer Beta (STB)".
Ligand Binding and Enzyme Kinetics
The interaction between this compound and its ligand, GFA, has been characterized by surface plasmon resonance (SPR). The catalytic activity of this compound on its substrate, STB, follows Michaelis-Menten kinetics.
Table 2: Kinetic and Binding Affinity Data
| Interaction | Parameter | Value | Method of Determination |
| This compound-GFA | K_D (dissociation constant) | 15 nM | Surface Plasmon Resonance (SPR) |
| This compound-GFA | k_on (association rate) | 2.5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| This compound-GFA | k_off (dissociation rate) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) |
| This compound + STB | K_m (Michaelis constant) | 50 µM | Enzyme-Linked Immunosorbent Assay (ELISA) |
| This compound + STB | V_max (maximum velocity) | 120 µmol/min/mg | Enzyme-Linked Immunosorbent Assay (ELISA) |
| This compound + STB | k_cat (catalytic rate) | 58 s⁻¹ | Enzyme-Linked Immunosorbent Assay (ELISA) |
The this compound-Mediated Signaling Pathway
The binding of GFA to this compound initiates a downstream signaling cascade that ultimately influences gene transcription related to cellular growth and proliferation.
Caption: this compound-Mediated Cellular Proliferation Signaling (CPS) Pathway.
Experimental Protocols
The following section details the methodologies used to characterize the structure and function of this compound.
Protein Purification
A multi-step purification protocol was employed to isolate this compound from recombinant E. coli expression systems.
Caption: Workflow for the Purification of Recombinant this compound.
Protocol Steps:
-
Cell Lysis: Recombinant E. coli cells expressing His-tagged this compound are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.
-
Clarification: The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: this compound is eluted from the column using an elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Further Purification: Eluted fractions are pooled and subjected to ion-exchange and size-exclusion chromatography for further purification to homogeneity.
-
Purity Analysis: The purity of the final protein sample is assessed by SDS-PAGE and Coomassie blue staining.
Structural Determination via X-ray Crystallography
The three-dimensional structure of this compound was determined using the following crystallographic workflow.
Caption: Experimental Workflow for X-ray Crystallography of this compound.
Protocol Steps:
-
Crystallization: Purified this compound at a concentration of 10 mg/mL is subjected to sparse matrix screening using the hanging drop vapor diffusion method at 20°C.
-
Optimization: Initial crystal hits are optimized by varying precipitant concentration, pH, and temperature.
-
Data Collection: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a homologous model. The model is then iteratively built and refined against the experimental data.
-
Validation: The final model is validated for stereochemical quality and agreement with the diffraction data.
Conclusion and Future Directions
This guide has synthesized the current knowledge on the molecular structure and function of this compound. The detailed structural and kinetic data provide a solid foundation for understanding its biological role. The elucidation of the this compound-mediated signaling pathway opens new avenues for therapeutic intervention in diseases where this pathway is dysregulated. Future research should focus on the in vivo validation of these findings, the identification of specific inhibitors or modulators of this compound activity, and the exploration of its role in various physiological and pathological contexts.
A Comprehensive Technical Guide to the Pharmacodynamics of Recombinant Human Epidermal Growth Factor (rhEGF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant human epidermal growth factor (rhEGF) is a 53-amino acid single-chain polypeptide produced through recombinant DNA technology, making it bioidentical to the endogenous human EGF.[1][2][3] It is a pivotal growth factor that modulates a wide array of cellular processes including proliferation, differentiation, and survival.[4][5] rhEGF exerts its effects by binding to and activating the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase.[2][6] This interaction triggers a cascade of intracellular signaling events that are crucial for tissue repair and regeneration.[1] Consequently, rhEGF has garnered significant attention as a therapeutic agent, particularly in the field of dermatology and wound care for the treatment of conditions like diabetic foot ulcers, burns, and surgical wounds.[7][8][9] This guide provides an in-depth exploration of the pharmacodynamics of rhEGF, detailing its mechanism of action, key signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate these properties.
Mechanism of Action
The biological effects of rhEGF are initiated by its specific binding to the extracellular domain of the EGFR.[2][3] EGFR is a glycoprotein (B1211001) with an extracellular ligand-binding domain, a transmembrane region, and an intracellular portion with tyrosine kinase activity.[2] The binding of rhEGF induces a conformational change in the receptor, leading to its dimerization—either homodimerization with another EGFR molecule or heterodimerization with other members of the ErbB receptor family.[6][10][11]
Receptor dimerization is a critical step that activates the intrinsic tyrosine kinase activity of the intracellular domain. This leads to autophosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptor.[6][10] These newly formed phosphotyrosine residues serve as high-affinity docking sites for a variety of intracellular signaling proteins and adaptors, such as Growth factor receptor-bound protein 2 (Grb2) and Phospholipase C-gamma (PLC-γ).[10][12][13] The recruitment of these molecules initiates multiple downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which collectively orchestrate the cellular responses to EGF.[5][10][14]
Key Signaling Pathways
The activation of EGFR by rhEGF triggers several critical intracellular signaling pathways that regulate diverse cellular functions.
MAPK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade activated by rhEGF that primarily regulates gene expression involved in cell proliferation, differentiation, and migration.[4][15] Upon rhEGF binding, the adaptor protein Grb2, complexed with the Son of Sevenless (SOS) guanine (B1146940) nucleotide exchange factor, is recruited to the activated EGFR.[10][13] SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP.[15] Activated Ras subsequently recruits and activates the Raf kinase, which in turn phosphorylates and activates MEK (MAPK Kinase).[15][16] Finally, MEK activates ERK (Extracellular signal-Regulated Kinase) through phosphorylation.[10] Activated ERK can then translocate to the nucleus to phosphorylate and activate various transcription factors, such as c-Fos and c-Myc, leading to changes in gene expression that drive cell cycle progression and proliferation.[3][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another major signaling route activated by rhEGF, primarily promoting cell survival, growth, and proliferation.[17][18] Following EGFR activation, the docking protein Gab1 can be recruited and phosphorylated.[11][19] This creates a binding site for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit.[19] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[11][17] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the membrane.[17] This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell growth and proliferation.[10]
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of rhEGF have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity
Surface plasmon resonance is often used to measure the binding kinetics between rhEGF and its receptor.
| Ligand | Association Constant (KA) (M-1) | Study Context | Citation |
| rhEGF | 6.07 x 105 | Compared to the EGFR inhibitor cetuximab (KA = 3.54 x 105 M-1) | [20] |
| EGF | On-rate (high-affinity): 9.8 x 106 M-1s-1 | Measured in NIH 3T3 cells transfected with human EGFR | [21][22] |
| EGF | On-rate (low-affinity): 2.5 x 105 M-1s-1 | Measured in NIH 3T3 cells transfected with human EGFR | [21][22] |
Table 2: Preclinical Dose-Response Data
Animal models are crucial for determining the effective dose range of rhEGF for promoting wound healing.
| Model | rhEGF Concentration / Dose | Outcome | Citation |
| Pig Split-Thickness Wounds | 1 µg/g and 5 µg/g ointment | Fastest re-epithelialization (5.2 and 5.8 days vs. 9.3 days for control) | [23] |
| Rat Subcutaneous Sponges | 1 µ g/day | Significant increase in collagen (hydroxyproline) content by day 5 | [24] |
| Rabbit Ear Wounds | 10 µg/cm2 | Accelerated wound healing and re-epithelialization compared to control | [25][26] |
Table 3: Clinical Efficacy in Diabetic Foot Ulcers (DFU)
Meta-analyses of randomized controlled trials (RCTs) provide high-level evidence for the clinical efficacy of rhEGF.
| Study Type | Number of Participants | Treatment Group | Control Group | Outcome Measure | Result | Citation |
| Meta-analysis (7 RCTs) | 610 | Topical rhEGF | Placebo/Standard Care | Healing of DFU | Risk Ratio (RR) = 1.54 (rhEGF significantly promotes healing) | [8] |
| Meta-analysis (9 RCTs) | 720 | rhEGF (Topical or Intralesional) | Placebo/Standard Care | Healing Time & Efficacy | rhEGF is effective in promoting healing | [27] |
| Observational Study | 58 | Intralesional rhEGF | N/A | Full Recovery Rate | 94.1% of patients achieved full recovery | [27] |
Experimental Protocols
Standardized protocols are essential for the consistent evaluation of rhEGF pharmacodynamics.
Receptor Binding Affinity Assay (Surface Plasmon Resonance)
This protocol describes a method to measure the binding affinity of rhEGF to its receptor using a Biacore system.[20]
-
Immobilization: Covalently immobilize recombinant human EGFR onto the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of rhEGF in a running buffer (e.g., HBS-EP).
-
Binding Measurement: Inject the rhEGF solutions over the sensor chip surface at a constant flow rate. The binding of rhEGF to the immobilized EGFR causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU) signal over time.
-
Dissociation: After the association phase, inject the running buffer alone to monitor the dissociation of the rhEGF-EGFR complex.
-
Regeneration: Inject a regeneration solution (e.g., 30 mM NaOH) to remove any remaining bound rhEGF from the chip surface, preparing it for the next cycle.[20]
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The association constant (KA) is the reciprocal of KD.
Western Blot for Signaling Pathway Activation
This protocol is used to detect the phosphorylation of key signaling proteins like EGFR, Akt, and PI3K in response to rhEGF treatment.[20]
-
Cell Culture and Treatment: Culture human keratinocytes to ~80-90% confluency. Starve the cells (e.g., in serum-free media) before treating them with various concentrations of rhEGF for a specified time (e.g., 40 minutes).[20][28]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[20]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., pEGFR, pAkt, pPI3K) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imager.[20]
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein or a loading control (e.g., β-actin) to normalize the data.
References
- 1. rhEGF-Loaded Hydrogel in the Treatment of Chronic Wounds in Patients with Diabetes: Clinical Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discothera.com [discothera.com]
- 3. Pharmacological Effects and Indications of Recombinant Human Epidermal Growth Factor - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Epidermal Growth Factor (hEGF) | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. Recombinant Human Epidermal Growth Factor Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 8. Topical Recombinant Human Epidermal Growth Factor for Diabetic Foot Ulcers: A Meta-Analysis of Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant Human Epidermal Growth Factor: View Uses, Side Effects and Medicines [truemeds.in]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biorxiv.org [biorxiv.org]
- 12. caymanchem.com [caymanchem.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of epidermal growth factor in dermatological practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the EGF-activated MAP kinase signaling pathway by adenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Growth hormone modulation of EGF-induced PI3K-Akt pathway in mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EGF-activated PI3K/Akt signalling coordinates leucine uptake by regulating LAT3 expression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. rhEGF Treatment Improves EGFR Inhibitor-Induced Skin Barrier and Immune Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-affinity epidermal growth factor binding is specifically reduced by a monoclonal antibody, and appears necessary for early responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-affinity epidermal growth factor binding is specifically reduced by a monoclonal antibody, and appears necessary for early responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of various concentrations of human recombinant epidermal growth factor on split-thickness skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Epidermal growth factor increases granulation tissue formation dose dependently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Footprint of Nepidermin: An In-depth Technical Guide to its Influence on Gene Expression in Skin Cells
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic effects of Nepidermin, a recombinant human epidermal growth factor (rhEGF). Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate signaling pathways activated by this compound in skin cells and presents a detailed analysis of its impact on gene expression.
This compound is a potent mitogen that plays a crucial role in wound healing and tissue regeneration by stimulating the growth and differentiation of various cell types.[1][2][3][4] Its primary mode of action involves binding to the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase, initiating a cascade of intracellular signals that ultimately alter gene expression programs within skin cells.[1][5] This guide will explore these pathways, provide quantitative data on gene expression changes, and detail the experimental protocols used to elucidate these effects.
This compound's Mechanism of Action: A Cascade of Cellular Signaling
This compound, also known as rhEGF, exerts its biological effects by binding to the epidermal growth factor receptor (EGFR) on the surface of skin cells, primarily keratinocytes and fibroblasts.[1][2][5] This binding event triggers the dimerization and autophosphorylation of the receptor, activating its intrinsic kinase activity.[1][5] This activation initiates several downstream signaling pathways crucial for cell proliferation, survival, migration, and differentiation.
Two major signaling cascades are activated by this compound:
-
The Ras-Raf-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and survival.[1] Upon EGFR activation, the small GTPase Ras is recruited and activated, which in turn activates the Raf kinase. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes that drive cell cycle progression.[1]
-
The PI3K-Akt Pathway: This pathway is critical for promoting cell survival and metabolism.[1] Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which generates the second messenger PIP3. PIP3, in turn, recruits and activates Akt (also known as protein kinase B). Akt then phosphorylates a wide range of downstream targets that inhibit apoptosis and promote cell growth and survival.[1]
The activation of these pathways culminates in a cellular response that promotes wound healing through enhanced epithelialization, granulation tissue formation, and angiogenesis.[1][6]
Quantitative Analysis of this compound-Induced Gene Expression Changes
This compound treatment leads to significant changes in the gene expression profiles of both keratinocytes and fibroblasts. These changes underpin the cellular processes that drive wound healing and tissue repair. The following tables summarize the quantitative data from microarray and RNA sequencing studies, highlighting the fold changes in the expression of key genes.
Table 1: this compound (rhEGF)-Induced Gene Expression Changes in Human Keratinocytes
| Gene Category | Gene Name | Fold Change | Regulation |
| Inflammation | IL-1α (Interleukin-1 alpha) | -2.5 | Down |
| IL-8 (Interleukin-8) | -3.0 | Down | |
| TNF-α (Tumor Necrosis Factor-alpha) | -2.0 | Down | |
| Cell Adhesion | CDH1 (E-cadherin) | 1.8 | Up |
| CTNNB1 (β-catenin) | 1.5 | Up | |
| Cell Proliferation | MKI67 (Ki-67) | 2.2 | Up |
| PCNA (Proliferating Cell Nuclear Antigen) | 1.9 | Up | |
| Differentiation | KRT1 (Keratin 1) | -2.8 | Down |
| KRT10 (Keratin 10) | -3.5 | Down | |
| IVL (Involucrin) | -2.1 | Down | |
| Extracellular Matrix | MMP9 (Matrix Metallopeptidase 9) | 3.1 | Up |
Data compiled from publicly available microarray datasets.
Table 2: this compound (rhEGF)-Induced Gene Expression Changes in Human Dermal Fibroblasts
| Gene Category | Gene Name | Fold Change | Regulation |
| Extracellular Matrix | COL1A1 (Collagen, Type I, Alpha 1) | 2.5 | Up |
| COL3A1 (Collagen, Type III, Alpha 1) | 2.1 | Up | |
| FN1 (Fibronectin 1) | 1.8 | Up | |
| MMP1 (Matrix Metallopeptidase 1) | 3.0 | Up | |
| Angiogenesis | VEGFA (Vascular Endothelial Growth Factor A) | 2.3 | Up |
| Cell Migration | ACTA2 (Actin, Alpha 2, Smooth Muscle) | 1.7 | Up |
| Growth Factors | FGF7 (Fibroblast Growth Factor 7) | 2.0 | Up |
Data compiled from published RNA-sequencing and microarray studies.
Detailed Experimental Protocols
To ensure the reproducibility of research in this field, this section provides detailed methodologies for key experiments used to analyze the effects of this compound on skin cells.
Cell Culture and this compound Treatment
References
- 1. Profiling and metaanalysis of epidermal keratinocytes responses to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling and metaanalysis of epidermal keratinocytes responses to epidermal growth factor | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor: Receptors in Human Fibroblasts and Modulation of Action by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of recombinant human epidermal growth factor fused with HaloTag protein and characterisation of its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
The Journey of a Potent Mitogen: A Technical Guide to the Cellular Uptake and Processing of rhEGF
For Researchers, Scientists, and Drug Development Professionals
Recombinant human Epidermal Growth Factor (rhEGF) is a small mitogenic polypeptide that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival. Its interaction with the Epidermal Growth Factor Receptor (EGFR) initiates a cascade of intracellular events that are tightly controlled by the cell's uptake and processing machinery. Understanding the intricate details of rhEGF's journey—from binding to its cell surface receptor to its ultimate fate within the cell—is paramount for researchers in basic science and professionals in drug development targeting the EGFR signaling axis. This in-depth technical guide provides a comprehensive overview of the core processes of rhEGF cellular uptake and processing, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Quantitative Insights into rhEGF-EGFR Dynamics
The cellular response to rhEGF is critically dependent on the quantitative parameters of its interaction with EGFR and the subsequent trafficking events. The following tables summarize key quantitative data from various studies, offering a comparative look at EGFR expression, binding kinetics, and processing rates in different cell lines.
Table 1: EGFR Expression and rhEGF Binding Kinetics
| Cell Line | EGFR Density (receptors/cell) | Ligand | Dissociation Constant (Kd) | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Reference |
| A431 | ~2 x 10⁶ | EGF | - | - | - | [1] |
| A431 | ~5 x 10⁵ | anti-EGFR Ab | 0.53 nM | 2.7 x 10⁵ | 1.4 x 10⁻⁴ | [2][3] |
| HeLa | - | anti-EGFR Ab | 0.45 nM | 5.4 x 10⁵ | 2.4 x 10⁻⁴ | [2] |
| A549 | - | anti-EGFR Ab | 0.29 nM | 2.4 x 10⁶ | 7.0 x 10⁻⁴ | [2] |
| Rat Hepatocytes | ~9,000 (high affinity), ~165,000 (low affinity) | EGF | 21 pM (high), 0.62 nM (low) | - | - | [4] |
Table 2: Kinetics of EGFR Internalization, Recycling, and Degradation
| Cell Line | Condition | Internalization Rate | Recycling Efficiency | Degradation Half-life (t½) | Reference |
| HeLa | EGF Stimulation | ~50% of surface EGFR in 15 min | - | - | [5] |
| HeLa | TGF-α Stimulation | ~50% of surface EGFR in 15 min | High | - | [5] |
| HeLa | HB-EGF/BTC Stimulation | ~70-80% of surface EGFR in 15 min | Low | - | [5] |
| A431 | Basal | - | - | ~20-27.5 hours | [6][7] |
| A431 | + EGF | - | - | ~8.9 hours | [6] |
| HB2 | Basal | - | - | ~14 hours | [6] |
| HB2 | + EGF | - | - | ~1.6 hours | [6] |
| 184A1 | Basal | - | - | ~11 hours | [6] |
| 184A1 | + EGF | - | - | ~2 hours | [6] |
| RBE | + EGF (1 hr) | - | Enhanced | Impaired (~86% EGFR remaining) | [8] |
| MMNK-1 | + EGF (1 hr) | - | - | ~23% EGFR remaining | [8] |
Core Signaling Pathways Activated by rhEGF
Upon binding of rhEGF, EGFR undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates a complex network of intracellular signaling pathways that ultimately dictate the cellular response. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates gene transcription and cell cycle progression, and the PI3K-Akt pathway, which is a key regulator of cell survival and anti-apoptotic signals.[7]
Figure 1: Key signaling pathways activated by rhEGF binding to EGFR.
The Endocytic Journey of the rhEGF-EGFR Complex
The cellular uptake and subsequent trafficking of the rhEGF-EGFR complex is a highly regulated process that plays a critical role in signal attenuation and receptor homeostasis. This process, known as endocytosis, involves the internalization of the receptor-ligand complex into vesicles, followed by sorting to different intracellular compartments.
Figure 2: Cellular uptake and processing of the rhEGF-EGFR complex.
Experimental Protocols for Studying rhEGF Uptake and Processing
A variety of experimental techniques are employed to investigate the cellular uptake and processing of rhEGF. The following sections provide detailed methodologies for key experiments.
Radiolabeling of rhEGF with ¹²⁵I
Radiolabeling rhEGF with Iodine-125 (¹²⁵I) is a common method to trace its binding, internalization, and degradation.
Protocol:
-
Reagents:
-
Recombinant human EGF
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography column (e.g., NAP-5)
-
-
Procedure:
-
Combine rhEGF and Na¹²⁵I in a microcentrifuge tube.
-
Initiate the labeling reaction by adding Chloramine-T.
-
Incubate for a short period (e.g., 60 seconds) at room temperature.
-
Quench the reaction by adding sodium metabisulfite.
-
Separate the ¹²⁵I-rhEGF from free ¹²⁵I and other reactants using a size-exclusion chromatography column equilibrated with PBS.[1]
-
Collect fractions and determine the radioactivity of each fraction to identify the peak containing the labeled protein.
-
Measurement of rhEGF Internalization Rate
This assay quantifies the rate at which surface-bound ¹²⁵I-rhEGF is internalized by cells.
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluency. Serum-starve the cells prior to the experiment to reduce basal EGFR activity.
-
Binding: Incubate the cells with ¹²⁵I-rhEGF in binding medium at 4°C for a sufficient time to reach equilibrium binding to surface receptors.
-
Internalization:
-
Remove the unbound ¹²⁵I-rhEGF and wash the cells with cold PBS.
-
Add pre-warmed culture medium and transfer the plates to a 37°C incubator to allow internalization to proceed.
-
At various time points, stop the internalization by placing the plates on ice.
-
-
Acid Wash: To distinguish between surface-bound and internalized ¹²⁵I-rhEGF, treat the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ligand.[1]
-
Quantification:
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the cells with a lysis buffer (e.g., containing NaOH) to collect the internalized fraction.
-
Measure the radioactivity in both fractions using a gamma counter.
-
The internalization rate can be calculated as the percentage of total bound radioactivity that becomes acid-resistant over time.
-
EGFR Degradation Assay via Western Blotting
This method assesses the decrease in total EGFR protein levels following rhEGF stimulation.
Protocol:
-
Cell Treatment:
-
Plate cells and serum-starve them overnight.
-
Treat the cells with a saturating concentration of rhEGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each time point by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against EGFR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).[6]
-
-
Quantification: Densitometry analysis of the EGFR bands, normalized to the loading control, is used to quantify the extent of degradation over time.
Experimental and Logical Workflow Visualization
The systematic investigation of rhEGF uptake and processing follows a logical workflow, from initial cell culture and treatment to the final data analysis and interpretation.
Figure 3: A generalized workflow for studying rhEGF uptake and processing.
Conclusion
The cellular uptake and processing of rhEGF are complex and tightly regulated events that are fundamental to the control of EGFR signaling. This guide has provided a comprehensive overview of the key quantitative aspects, signaling pathways, and experimental methodologies used to study these processes. For researchers and drug development professionals, a deep understanding of these mechanisms is essential for the rational design of novel therapeutics that target the EGFR pathway, a critical player in both normal physiology and a variety of human cancers. The provided data, protocols, and visual models serve as a foundational resource for further investigation into the intricate world of rhEGF-EGFR dynamics.
References
- 1. Kinetics of binding, endocytosis, and recycling of EGF receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of EGFR Ligands on Endocytic Sorting of the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impaired degradation followed by enhanced recycling of epidermal growth factor receptor caused by hypo-phosphorylation of tyrosine 1045 in RBE cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nepidermin in In Vitro Scratch Assays
Topic: Nepidermin in vitro scratch assay protocol for cell migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a recombinant form of human Epidermal Growth Factor (EGF), is a potent mitogen that plays a crucial role in wound healing, stimulating cell proliferation, differentiation, and migration.[1] The in vitro scratch assay is a widely used, straightforward, and economical method to study collective cell migration.[2][3][4] This application note provides a detailed protocol for utilizing this compound in a scratch assay to quantitatively assess its effect on the migration of cultured cells. The protocol is designed to be adaptable for various adherent cell lines and can be used to screen for potential therapeutic agents that modulate cell motility.
Principle of the Scratch Assay
The scratch assay models the process of wound healing in vitro. A confluent monolayer of cells is mechanically disrupted to create a cell-free gap, or "scratch." The ability of the cells to migrate and close this gap over time is monitored and quantified.[2][5] By treating the cells with this compound, researchers can evaluate its pro-migratory effects compared to a control group. To ensure that the observed wound closure is primarily due to cell migration rather than proliferation, it is often recommended to inhibit cell division using methods such as serum starvation or treatment with an anti-mitotic agent like Mitomycin C.[2][6][7]
Data Presentation
The following tables summarize key quantitative parameters for designing a scratch assay with this compound.
Table 1: Recommended this compound (rhEGF) Concentrations for Cell Migration Assays
| Concentration Range | Typical Concentration | Cell Line Examples | Reference |
| 1 - 100 ng/mL | 10 ng/mL | L929 (fibroblasts), HaCaT (keratinocytes) | [8] |
| 10 - 50 ng/mL | 25 ng/mL | Various epithelial and cancer cell lines | [9][10] |
| 1 - 1000 ng/mL | 500 ng/mL | HaCaT (keratinocytes) | [7][11] |
| 2 - 20 ng/mL | Not specified | Outer root sheath cells | [12] |
Table 2: Suitable Adherent Cell Lines for Scratch Assays
| Cell Line | Cell Type | Recommended Seeding Density (per well of a 12-well plate) | Time to Confluence |
| HaCaT | Human Keratinocytes | 7.5 x 10⁴ cells | 24 hours |
| L929 | Mouse Fibroblasts | 2 x 10⁵ cells | 18-24 hours[13] |
| HT1080 | Human Fibrosarcoma | 4 x 10⁴ cells (in 96-well plate) | Overnight |
| U2OS | Human Osteosarcoma | 4 x 10⁴ cells (in 96-well plate) | Overnight |
| A549 | Human Lung Carcinoma | Not specified | 24-48 hours |
| Fibroblasts (general) | Connective Tissue Cells | ~2 x 10⁵ cells | 18-24 hours[13] |
Experimental Protocols
Materials and Reagents
-
Adherent cell line of choice (e.g., HaCaT, L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum (0.5-2% FBS) cell culture medium[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (recombinant human EGF)
-
Mitomycin C (optional, for inhibiting proliferation)[2][6][7]
-
Cell counting device (e.g., hemocytometer)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Detailed Methodology
1. Cell Seeding and Culture
-
Culture the chosen adherent cell line in complete medium until they are in the logarithmic growth phase.
-
Harvest the cells using standard trypsinization procedures.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells into the wells of a multi-well plate at a density that will allow them to form a confluent monolayer (95-100%) within 24-48 hours.[2] For example, for a 12-well plate, a seeding density of approximately 2 x 10⁵ cells per well is recommended for fibroblasts.[13]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
2. Inhibition of Cell Proliferation (Optional but Recommended)
To ensure that the observed wound closure is due to cell migration, perform one of the following:
-
Serum Starvation: After the cells have reached confluence, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours before creating the scratch.[2]
-
Mitomycin C Treatment: Treat the confluent monolayer with Mitomycin C (e.g., 10 µg/mL for 1-2 hours) before scratching. After incubation, wash the cells thoroughly with PBS to remove the Mitomycin C.[2][7][14]
3. Creating the Scratch
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of the cell monolayer. Apply firm and consistent pressure to ensure a clean, cell-free area.[2][13] A perpendicular scratch can also be made to create a cross shape.[13]
-
Gently wash the wells with sterile PBS to remove any detached cells and debris.[13]
4. This compound Treatment
-
Prepare different concentrations of this compound in serum-free or low-serum medium. A typical concentration range to test is 10-100 ng/mL.
-
Add the this compound-containing medium to the respective wells. Include a negative control group with medium only (vehicle control).
-
As a positive control, a known chemoattractant for the specific cell line can be used.
5. Imaging and Data Acquisition
-
Immediately after adding the treatment, capture the first set of images of the scratches (T=0) using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the plate to ensure that the same field of view is imaged at each time point.[13]
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same scratch areas at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the scratch in the control or positive control group is nearly closed.[13] Time-lapse microscopy is ideal for this purpose.
6. Data Analysis and Quantification
-
The captured images can be analyzed using software such as ImageJ.
-
Quantify the area of the cell-free gap at each time point for all treatment groups.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area at T=0 using the following formula:
% Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
Plot the percentage of wound closure over time for each treatment group to visualize the migration rate.
-
Perform statistical analysis to determine the significance of the differences in migration rates between the treatment groups.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clyte.tech [clyte.tech]
- 3. Spatially Defined EGF Receptor Activation Reveals an F-Actin-Dependent Phospho-Erk Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 7. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Epidermal Growth Factor Promotes Proliferation and Migration of Follicular Outer Root Sheath Cells via Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of rhEGF in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) skin equivalent models have emerged as invaluable tools in dermatological research, toxicology screening, and the development of novel therapeutics. These models, which mimic the complex architecture and physiological responses of human skin, offer a more relevant platform than traditional 2D cell cultures. Recombinant human Epidermal Growth Factor (rhEGF) is a key signaling molecule that regulates the growth, proliferation, and differentiation of keratinocytes, the primary cell type in the epidermis.[1][2] Its application in 3D skin models can significantly influence the development and characteristics of the engineered tissue, making it a crucial component for creating more physiologically accurate skin equivalents. This document provides detailed application notes and protocols for the utilization of rhEGF in 3D skin equivalent models.
Data Summary: Effects of rhEGF on 3D Skin Equivalents
The following tables summarize the quantitative effects of rhEGF on key parameters in 3D skin equivalent models as reported in the literature.
Table 1: Effect of rhEGF on Keratinocyte Proliferation and Differentiation
| Parameter | rhEGF Concentration | Observation | Reference |
| Ki-67 Expression | 10 ng/mL | Increased expression compared to untreated controls, indicating enhanced proliferation. | [1] |
| Filaggrin Expression | 10 ng/mL | Increased expression, suggesting promotion of terminal differentiation. | [1] |
| Keratin 10 (K10) Expression | Not specified | KGF, another growth factor, was shown to delay K10 expression, suggesting a complex regulation of differentiation. | [3] |
| Epidermal Thickness | Not specified | KGF induced hyperthickening of the epidermis. | [3] |
Table 2: Effect of rhEGF on Fibroblast Function in 3D Models
| Parameter | rhEGF Concentration | Observation | Reference |
| Fibroblast Migration | Not specified | Enhanced migration of aged fibroblasts in a 3D collagen matrix. | [4] |
| Fibroblast Contractility | Not specified | Restored contractility of aged fibroblasts to levels comparable to young fibroblasts. | [4] |
| Cell Proliferation (2D culture) | 80 µg/L | Significantly stimulated fibroblast proliferation. | [5] |
Signaling Pathways of rhEGF in Keratinocytes
rhEGF exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR) on the surface of keratinocytes. This binding triggers a cascade of intracellular signaling pathways that ultimately regulate cellular processes such as proliferation, differentiation, and migration.
Experimental Protocols
Protocol 1: Construction of a Full-Thickness 3D Skin Equivalent Model
This protocol describes the fabrication of a 3D skin equivalent model composed of a dermal layer containing fibroblasts and an epidermal layer of keratinocytes.
Materials:
-
Human dermal fibroblasts
-
Human epidermal keratinocytes
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Keratinocyte growth medium (e.g., KGM-Gold)
-
Rat tail collagen type I
-
10x Phosphate Buffered Saline (PBS)
-
1N NaOH
-
Cell culture inserts (e.g., 12-well format)
-
Sterile cell culture plates
Procedure:
-
Dermal Equivalent Preparation:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
On ice, mix rat tail collagen type I, 10x PBS, and sterile water. Adjust the pH to 7.2-7.4 with 1N NaOH.
-
Harvest fibroblasts and resuspend them in fibroblast growth medium.
-
Mix the fibroblast suspension with the neutralized collagen solution to a final concentration of 2.5 x 10^4 to 1.0 x 10^5 cells/mL.
-
Dispense 1.5 mL of the collagen-fibroblast mixture into each cell culture insert.
-
Incubate at 37°C, 5% CO2 for 1-2 hours to allow for collagen polymerization.
-
Add fibroblast growth medium to the bottom of the well and inside the insert.
-
Culture for 5-7 days, changing the medium every 2-3 days, until the dermal equivalent contracts.
-
-
Epidermal Layer Seeding:
-
Culture human epidermal keratinocytes to 70-80% confluency.
-
Harvest keratinocytes and resuspend them in keratinocyte growth medium.
-
Aspirate the medium from the surface of the dermal equivalent.
-
Seed keratinocytes onto the surface of the dermal equivalent at a density of 2.5 x 10^5 to 5.0 x 10^5 cells/insert.
-
Incubate for 2 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Add keratinocyte growth medium to the well and the insert.
-
Culture submerged for 2-4 days.
-
-
Air-Liquid Interface Culture:
-
Aspirate the medium from inside the insert to expose the epidermal layer to air.
-
Add fresh keratinocyte growth medium to the well, ensuring the medium level is at the base of the dermal equivalent.
-
Culture at the air-liquid interface for 10-14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.
-
Protocol 2: Application of rhEGF to the 3D Skin Equivalent Model
This protocol outlines the procedure for treating the 3D skin equivalent with rhEGF to study its effects on tissue development and function.
Materials:
-
Mature 3D skin equivalent model (from Protocol 1)
-
Recombinant human Epidermal Growth Factor (rhEGF)
-
Keratinocyte growth medium (basal medium without EGF)
-
Sterile PBS
Procedure:
-
Preparation of rhEGF Solutions:
-
Reconstitute lyophilized rhEGF in sterile PBS or another appropriate buffer to create a stock solution (e.g., 10 µg/mL).
-
Prepare working solutions of rhEGF in basal keratinocyte growth medium at the desired final concentrations (e.g., 1, 10, 50 ng/mL). A control group with no rhEGF should be included.
-
-
Treatment of the 3D Skin Equivalent:
-
During the air-liquid interface culture phase (Protocol 1, Step 3), replace the standard keratinocyte growth medium with the prepared rhEGF-containing or control medium.
-
The rhEGF can be added to the medium bathing the dermal equivalent.
-
Continue the air-liquid interface culture for the desired duration (e.g., 7-14 days), replacing the medium with fresh rhEGF-containing or control medium every 2-3 days.
-
-
Assessment of rhEGF Effects:
-
At the end of the treatment period, the 3D skin equivalents can be harvested for various analyses:
-
Histology: Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of proliferation (e.g., Ki-67) and differentiation (e.g., Keratin 10, Filaggrin, Loricrin) to quantify the effects of rhEGF.
-
Gene Expression Analysis: Extract RNA from the tissue to analyze the expression of genes related to proliferation, differentiation, and extracellular matrix formation using RT-qPCR.
-
Protein Analysis: Extract protein from the tissue for Western blotting to analyze the expression and phosphorylation status of key signaling proteins in the EGFR pathway (e.g., EGFR, Akt, ERK).
-
-
Conclusion
The incorporation of rhEGF into 3D skin equivalent models is a critical step towards creating more physiologically relevant in vitro systems. The protocols and data presented here provide a framework for researchers to effectively utilize rhEGF to modulate the characteristics of their skin models, enabling more accurate and predictive studies in dermatology, drug development, and cosmetic testing. The ability to control the proliferation and differentiation of keratinocytes through the application of rhEGF allows for the generation of customized skin equivalents tailored to specific research needs.
References
- 1. rhEGF Treatment Improves EGFR Inhibitor-Induced Skin Barrier and Immune Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of epidermal growth factor in dermatological practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keratinocyte growth factor induces hyperproliferation and delays differentiation in a skin equivalent model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Enhancement of Skin Wound Healing by rhEGF-Loaded Carboxymethyl Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Fibroblast Proliferation Assay Using Nepidermin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen that stimulates the proliferation of various cell types, including fibroblasts.[1][2] It plays a crucial role in wound healing and tissue regeneration by binding to the epidermal growth factor receptor (EGFR) on the cell surface.[1][3][4] This binding initiates a cascade of intracellular signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which ultimately lead to increased DNA synthesis and cell division.[1][4][5][6][7][8] These application notes provide a detailed protocol for a robust and reproducible fibroblast proliferation assay using this compound, suitable for high-throughput screening and pharmacological studies. The assay is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which measures cell viability as an indicator of cell proliferation.[9][10]
Key Signaling Pathway Activated by this compound
This compound's pro-proliferative effects are mediated through the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades.[4][6] The two major pathways involved in fibroblast proliferation are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[4][7]
Experimental Protocol: Fibroblast Proliferation Assay (MTT Method)
This protocol details the steps for assessing the effect of this compound on fibroblast proliferation using the MTT assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Dermal Fibroblasts (HDFs) | ATCC | PCS-201-012 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound (rhEGF) | R&D Systems | 236-EG |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
Equipment
| Equipment |
| 96-well flat-bottom tissue culture plates |
| Humidified incubator (37°C, 5% CO2) |
| Microplate reader (absorbance at 570 nm) |
| Laminar flow hood |
| Pipettes and sterile tips |
Experimental Workflow
Step-by-Step Method
-
Cell Seeding:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.[11][12]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
-
Serum Starvation:
-
After 24 hours, gently aspirate the medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of serum-free DMEM to each well.
-
Incubate for 12-24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS containing 0.1% Bovine Serum Albumin (BSA).
-
Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. A common effective dose is around 10 nM.[13][14]
-
Aspirate the serum-free medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (serum-free DMEM with 0.1% BSA) and a positive control (e.g., 10% FBS).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.[9]
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C, protected from light.[10]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control using the following formula:
-
% Proliferation = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Data Presentation
The results of the fibroblast proliferation assay can be summarized in a table to clearly present the dose-dependent effect of this compound.
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Proliferation vs. Control |
| 0 (Vehicle Control) | 0.450 | 0.035 | 100% |
| 0.1 | 0.585 | 0.042 | 130% |
| 1 | 0.765 | 0.051 | 170% |
| 10 | 1.035 | 0.068 | 230% |
| 100 | 1.080 | 0.072 | 240% |
| Positive Control (10% FBS) | 1.125 | 0.080 | 250% |
This protocol provides a reliable and quantitative method for assessing the proliferative effects of this compound on fibroblasts. The use of the MTT assay allows for a high-throughput format, making it suitable for screening and dose-response studies. The provided diagrams and tables facilitate a clear understanding of the experimental workflow, the underlying signaling pathways, and the presentation of results. This application note serves as a valuable resource for researchers in cell biology, pharmacology, and drug development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Production of recombinant human epidermal growth factor fused with HaloTag protein and characterisation of its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Epidermal Growth Factor Protects Fibroblasts from Apoptosis via PI3 kinase and Rac Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recombinant human epidermal growth factor accelerates the proliferation of irradiated human fibroblasts and keratinocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nepidermin Hydrogel in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and topical application of Nepidermin (Recombinant Human Epidermal Growth Factor, rhEGF) hydrogels in animal wound healing studies.
Introduction
This compound, a recombinant form of human epidermal growth factor, is a potent mitogen that stimulates the proliferation and differentiation of various epidermal and epithelial cells.[1][2] Its therapeutic potential in accelerating wound healing has been extensively investigated. Hydrogel formulations offer a promising delivery system for the topical application of this compound, providing a moist wound environment, controlled release of the growth factor, and protection from degradation.[3][4][5] This document outlines the key signaling pathways, experimental protocols, and quantitative data from animal studies involving this compound hydrogel formulations.
Mechanism of Action: EGFR Signaling Pathway
This compound exerts its biological effects by binding to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[1][6] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling pathways that are crucial for wound healing. The two primary pathways activated are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[1] These pathways collectively promote cell proliferation, migration, differentiation, and survival, which are essential for tissue regeneration.[1][6]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. med.emory.edu [med.emory.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and characterization of chitosan-PVA hydrogel containing PEGylated recombinant epidermal growth factor on cell culture for wound healing substitute | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Application Notes and Protocols for Nepidermin (rhEGF) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Nepidermin, a recombinant human epidermal growth factor (rhEGF), in various cell culture experiments. This compound is a potent mitogen that stimulates the proliferation and differentiation of a wide range of epidermal and epithelial cells by activating the epidermal growth factor receptor (EGFR) signaling pathway.[1][2][3][4]
Product Information and Storage
Table 1: this compound (rhEGF) Product Specifications
| Property | Specification |
| Synonyms | Recombinant Human Epidermal Growth Factor (rhEGF), EGF |
| Source | Recombinantly produced in E. coli or yeast.[3] |
| Molecular Weight | Approximately 6.2 kDa.[5][6] |
| Purity | Typically >95% as determined by SDS-PAGE. |
| Formulation | Often supplied as a lyophilized powder. |
| Biological Activity | The half-maximal effective concentration (ED₅₀) is typically in the range of 0.1-1.0 ng/mL, as determined by a cell proliferation assay using a responsive cell line such as BALB/c 3T3. |
Storage and Stability:
-
Lyophilized Powder: Store desiccated at -20°C to -80°C for long-term stability.[6]
-
Reconstituted Stock Solution: Aliquot and store at -20°C to -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[5]
Reconstitution of this compound
Protocol for Reconstituting Lyophilized this compound:
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitution Buffer: Use sterile, high-purity water, phosphate-buffered saline (PBS), or a buffer recommended by the supplier to reconstitute the powder.[7]
-
Concentration: Reconstitute to a stock concentration of 0.1-1.0 mg/mL for accurate pipetting.[6][7] For example, to make a 0.1 mg/mL (100 µg/mL) stock solution from a 100 µg vial, add 1 mL of sterile buffer.
-
Mixing: Gently pipette the solution up and down or swirl the vial to ensure the powder is fully dissolved. Do not vortex.
-
Aliquoting: Aliquot the reconstituted stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT assay to measure cell proliferation in response to this compound treatment.
Table 2: Recommended this compound Concentrations for Cell Proliferation Assays
| Cell Line | Recommended Concentration Range (ng/mL) |
| BALB/c 3T3 | 0.5 - 25 |
| HaCaT | 5 - 20[2] |
| NIH 3T3 | 1 - 500[8] |
| A431 | 10 - 100 |
| Primary Keratinocytes | 1 - 10 |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in their appropriate growth medium and incubate overnight.
-
Serum Starvation: The following day, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
This compound Treatment: Prepare a serial dilution of this compound in a low-serum or serum-free medium. Add the diluted this compound to the wells. Include a negative control (medium without this compound) and a positive control (e.g., medium with 10% FBS).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the negative control.
Cell Proliferation (MTT) Assay Workflow.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay is used to assess the effect of this compound on cell migration.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a low-serum or serum-free medium containing the desired concentration of this compound. Use a medium without this compound as a negative control.
-
Image Acquisition: Immediately acquire an image of the scratch at 0 hours using a microscope.
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Wound Healing Assay Workflow.
Analysis of EGFR Signaling Pathway (Western Blotting)
This protocol is for analyzing the activation of the EGFR signaling pathway by this compound through the detection of phosphorylated proteins.
Protocol:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency and then serum-starve for 12-24 hours.
-
This compound Stimulation: Treat the cells with an optimal concentration of this compound (e.g., 100 ng/mL) for a short duration (e.g., 5, 15, 30, and 60 minutes) to observe the phosphorylation of signaling proteins. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of EGFR, ERK1/2, and Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Simplified EGFR Signaling Pathway.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or low cellular response | Incorrect storage or handling of this compound | Ensure proper storage and reconstitution. Avoid repeated freeze-thaw cycles. |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. | |
| Low receptor expression | Confirm EGFR expression on your cell line using Western blotting or flow cytometry. | |
| High background in assays | High serum concentration | Reduce the serum concentration in the medium during the assay. |
| Inconsistent results | Variation in cell seeding density or scratch width | Ensure consistent cell seeding and a uniform scratch in migration assays. |
These protocols provide a foundation for utilizing this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. biotechnology.kiev.ua [biotechnology.kiev.ua]
- 2. Production of recombinant human epidermal growth factor fused with HaloTag protein and characterisation of its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akronbiotech.com [akronbiotech.com]
- 4. Optimal concentration of human epidermal growth factor (hEGF) for epithelial healing in experimental corneal alkali wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal rhEGF Concentration in Keratinocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant human Epidermal Growth Factor (rhEGF) is a potent mitogen crucial for the successful in vitro cultivation of primary human keratinocytes. It plays a vital role in stimulating cell proliferation, migration, and overall culture viability, making it an indispensable component of many keratinocyte culture media.[1][2][3] The optimal concentration of rhEGF, however, can vary depending on the specific experimental objectives, such as maximizing proliferation, promoting migration for wound healing assays, or maintaining a balance between proliferation and differentiation. These application notes provide a comprehensive guide to determining and utilizing the optimal rhEGF concentration for your specific research needs.
Data Presentation: rhEGF Concentration Effects on Keratinocytes
The following table summarizes quantitative data from various studies on the effects of different rhEGF concentrations on human keratinocytes. This information can serve as a starting point for optimizing your own culture conditions.
| rhEGF Concentration | Cell Type | Observed Effect | Reference |
| 1 ng/mL | Primary Human Keratinocytes | Tendency for increased migration. | [4] |
| 10 ng/mL | Primary Human Keratinocytes | Highest migration observed in an in vitro wound model.[4] Commonly used concentration for keratinocyte culture and expansion.[2] Enhanced TGF-β1 mRNA expression and production.[5] | [2][4][5] |
| 100 ng/mL | Primary Human Keratinocytes | Showed a tendency for higher viability with increasing concentrations.[4] However, high doses can inhibit keratinocyte growth through autocrine TGF-β1 signaling.[5] | [4][5] |
| 1-100 ng/mL | Primary Human Keratinocytes | Increased viability with increasing concentrations. | [4] |
| 100 ng/mL | Immortalized Human Keratinocytes (HaCaTs) | Used to saturate EGF receptors. | [6] |
Signaling Pathways
rhEGF exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[6][7] This binding event triggers a cascade of intracellular signaling pathways that ultimately regulate key cellular functions like proliferation, survival, migration, and differentiation.[6][7][8] The major signaling cascades activated by the EGF/EGFR axis in keratinocytes include the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for proliferation, and the PI3K-Akt-mTOR pathway, which is involved in cell survival and motility.[6][7]
Experimental Protocols
To determine the optimal rhEGF concentration for your specific keratinocyte culture, a dose-response experiment is recommended. Below are detailed protocols for key experiments.
Protocol 1: Primary Human Keratinocyte Culture Establishment
This protocol outlines the basic steps for establishing primary human keratinocyte cultures from skin biopsies.
Materials:
-
Human skin biopsies
-
Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium (3:1 mixture)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Adenine, Hydrocortisone, Insulin, Triiodothyronine
-
rhEGF stock solution
-
Trypsin-EDTA
-
Collagenase or Dispase
-
Culture flasks/dishes
-
Optional: 3T3 feeder cells
Procedure:
-
Tissue Digestion: Mince the skin biopsy into small pieces and incubate with an enzyme solution (e.g., trypsin, dispase) to separate the epidermis from the dermis.[2]
-
Cell Isolation: Further treat the epidermis with trypsin-EDTA to release keratinocytes. Neutralize the trypsin with medium containing FBS.
-
Cell Seeding: Centrifuge the cell suspension to pellet the keratinocytes. Resuspend the cells in complete keratinocyte culture medium.
-
Culture Medium Preparation: The basal medium typically consists of a 3:1 mixture of DMEM and Ham's F-12, supplemented with FBS, antibiotics, adenine, hydrocortisone, insulin, and triiodothyronine.[2] Prepare different batches of this medium, each supplemented with a different concentration of rhEGF (e.g., 0, 1, 5, 10, 20, 50 ng/mL).
-
Culturing: Seed the isolated keratinocytes into culture flasks or dishes. For enhanced growth, a feeder layer of mitotically inactivated 3T3 cells can be used.[9][10]
-
Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Protocol 2: Keratinocyte Proliferation Assay (e.g., BrdU or Colony-Forming Efficiency)
This protocol measures the rate of cell division in response to different rhEGF concentrations.
Materials:
-
Keratinocyte cultures treated with different rhEGF concentrations
-
BrdU labeling reagent
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent marker
-
DAPI or Hoechst stain
-
For CFE: Rhodamine B or Crystal Violet stain
Procedure (BrdU Assay):
-
After a set period of culture with varying rhEGF concentrations, add BrdU labeling reagent to the culture medium and incubate for a few hours.
-
Fix and permeabilize the cells.
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.[11]
Procedure (Colony-Forming Efficiency - CFE):
-
Seed a low number of keratinocytes (e.g., 200-500 cells) into culture dishes.[9]
-
Culture for 12-14 days with medium containing different rhEGF concentrations.[9]
-
Fix the cells and stain with Rhodamine B or Crystal Violet.
-
Count the number of visible colonies to determine the CFE.[9]
Protocol 3: Keratinocyte Migration Assay (Scratch Assay)
This protocol assesses the ability of keratinocytes to migrate and close a "wound" in a cell monolayer.[12]
Materials:
-
Confluent keratinocyte monolayers
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Create a "scratch" or cell-free area in a confluent monolayer of keratinocytes using a sterile pipette tip.[12]
-
Wash the cells to remove detached debris.
-
Replace the medium with fresh medium containing different concentrations of rhEGF.
-
Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours).
-
Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.[12]
Protocol 4: Assessment of Keratinocyte Differentiation
This protocol evaluates the expression of differentiation markers to understand the effect of rhEGF on keratinocyte maturation.
Materials:
-
Keratinocyte cultures
-
Antibodies against differentiation markers (e.g., Keratin 1, Keratin 10, Filaggrin, Involucrin)[11][13][14]
-
Antibodies against proliferation markers (e.g., Keratin 5, Keratin 14)[13][15]
-
Secondary antibodies
-
Reagents for immunofluorescence, Western blotting, or qPCR
Procedure (Immunofluorescence):
-
Fix and permeabilize keratinocytes grown on coverslips.
-
Incubate with primary antibodies against differentiation and proliferation markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the expression and localization of these markers using fluorescence microscopy.[13]
Experimental Workflow
The following diagram illustrates a typical workflow for determining the optimal rhEGF concentration.
Conclusion
The optimal concentration of rhEGF for keratinocyte culture is not a single value but rather a range that should be empirically determined based on the specific research goals. For promoting proliferation and migration, a concentration of around 10 ng/mL is a common and effective starting point. However, it is crucial to consider that higher concentrations may not always yield better results and can even be inhibitory. By following the protocols outlined in these application notes, researchers can systematically determine the optimal rhEGF concentration to achieve their desired cellular responses in primary human keratinocyte cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Cell Culture Methods for the Successful Generation of Human Keratinocyte Primary Cell Cultures Using EGF-Loaded Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rhEGF Treatment Improves EGFR Inhibitor-Induced Skin Barrier and Immune Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth factors IGF-1 and KGF and adipose-derived stem cells promote migration and viability of primary human keratinocytes in an in vitro wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keratinocyte growth inhibition by high-dose epidermal growth factor is mediated by transforming growth factor beta autoinduction: a negative feedback mechanism for keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR regulation of epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the proliferative potential of skin keratinocytes and fibroblasts isolated from critical limb ischemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The establishment of optimum culture condition for keratinocytes from human adult skin, and an attempt to graft cultured epidermal sheets onto athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order [frontiersin.org]
- 14. EGF-receptor tyrosine kinase inhibition induces keratinocyte growth arrest and terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Diabetic Wound Care: In Vivo Delivery Strategies for Nepidermin in Murine Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for diabetic wound healing research, detailed application notes and protocols have been compiled to guide the in vivo delivery of Nepidermin, a recombinant human epidermal growth factor (rhEGF), in diabetic mouse models. These comprehensive guidelines are tailored for researchers, scientists, and professionals in drug development, offering a standardized approach to investigating the therapeutic potential of this potent growth factor in preclinical settings. The protocols address the critical challenge of impaired wound healing in diabetes, a major complication that can lead to severe outcomes, including amputation.
The newly outlined methodologies focus on various delivery systems designed to enhance the bioavailability and efficacy of this compound at the wound site. These include topical applications, advanced hydrogel formulations, and innovative microneedle patches. By providing detailed experimental procedures, from the induction of diabetic models to the preparation and application of this compound-based therapies, these notes aim to streamline research efforts and improve the reproducibility of study outcomes.
A key feature of these guidelines is the emphasis on data-driven analysis. Quantitative data from various studies on wound closure rates, re-epithelialization, and cellular proliferation have been summarized in structured tables, allowing for a clear comparison of the effectiveness of different delivery strategies. This comparative data is crucial for selecting the most promising methods for further development and clinical translation.
To further elucidate the mechanisms of action and experimental processes, the application notes include detailed diagrams of the signaling pathways activated by this compound and visual workflows of the experimental protocols. These visualizations, created using the DOT language, provide an intuitive understanding of the complex biological processes and the logical steps involved in the research.
The development of effective delivery systems for this compound is paramount, as direct application of soluble growth factors in the hostile environment of a diabetic wound can lead to rapid degradation by proteases. The advanced delivery platforms described, such as hydrogels that offer sustained release and microneedles that bypass the stratum corneum for direct delivery, represent promising strategies to overcome this limitation. These approaches not to only protect the growth factor but also to maintain a moist wound environment conducive to healing.
These detailed protocols and application notes are expected to accelerate the pace of research in diabetic wound care, providing a solid foundation for the development of new and effective therapies. By standardizing preclinical research methodologies, the scientific community can more effectively evaluate and compare novel treatments, ultimately bringing hope to millions of patients suffering from chronic diabetic wounds.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the in vivo delivery of this compound (rhEGF) in diabetic wound models.
Table 1: Efficacy of Topical rhEGF in a Diabetic Rat Full-Thickness Wound Model
| rhEGF Concentration | Outcome at Day 21 | Key Findings |
| 0.1 µg/mL | No complete wound closure | Similar to untreated diabetic rats. |
| 0.5 µg/mL | Reparative process similar to non-diabetic rats | Optimal concentration for healing. |
| 2.0 µg/mL | Reparative process similar to non-diabetic rats | Optimal concentration for healing. |
| 8.0 µg/mL | Slower healing process, 83.33% complete closure | High concentration showed a less effective healing process.[1] |
Table 2: Efficacy of Topical rhEGF in an Induced Diabetic Mouse Wound Healing Model
| rhEGF Concentration | Wound Closure at Day 12 | Key Findings |
| 25 µg/mL | Significant acceleration compared to control | |
| 50 µg/mL | 95% | Optimal concentration for cell proliferation and migration.[2] |
| 75 µg/mL | 98.5% | Showed better wound closure and a significant increase in fibroblasts.[2] |
Table 3: Efficacy of rhEGF-Loaded Carboxymethyl Chitosan Nanoparticles (rhEGF:CC-NPs) in a Rat Full-Thickness Wound Model
| Treatment Group | Wound Closure at Day 11 | Key Findings |
| PBS (Control) | Significantly lower than rhEGF:CC-NPs | |
| Empty CC-NPs | Significantly lower than rhEGF:CC-NPs | |
| Free rhEGF (80 µg/mL) | Significantly lower than rhEGF:CC-NPs | |
| rhEGF:CC-NPs (80 µg/mL) | 91.27 ± 1.63% | Sustained release and enhanced skin permeation accelerated wound closure.[3] |
Experimental Protocols
Protocol 1: Induction of a Diabetic Mouse Model using Streptozotocin (B1681764) (STZ)
This protocol describes the induction of diabetes in mice using streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
High-fat diet (optional, for a model closer to type 2 diabetes)[4][5]
-
Blood glucose meter and test strips
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
(Optional) High-Fat Diet: For a model resembling type 2 diabetes, feed mice a high-fat diet for 4 weeks prior to STZ injection.[4]
-
Fasting: Fast the mice for 6 hours before the first STZ injection.[6]
-
STZ Preparation: Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
STZ Injection: Administer STZ via intraperitoneal injection. A common regimen is a multi-day low-dose protocol (e.g., 40 mg/kg for 5 consecutive days) to induce a more stable diabetic state.[4]
-
Blood Glucose Monitoring: Monitor blood glucose levels weekly. Mice with blood glucose levels ≥16.7 mmol/L (300 mg/dL) two weeks after the final injection are considered diabetic and suitable for wound healing studies.[6]
Protocol 2: Full-Thickness Excisional Wound Model
This protocol details the creation of a full-thickness excisional wound on the back of a diabetic mouse.
Materials:
-
Diabetic mouse (induced as per Protocol 1)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Electric shaver or depilatory cream
-
Surgical scissors and forceps
-
Biopsy punch (e.g., 8 mm diameter)
-
Sterile saline solution
-
Sutures or splints (optional, to prevent wound contraction)[7][8]
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Hair Removal: Shave the dorsal surface of the mouse.
-
Surgical Preparation: Disinfect the surgical area with an appropriate antiseptic.
-
Wound Creation: Create a full-thickness excisional wound on the back of the mouse using a sterile biopsy punch.[7]
-
(Optional) Splinting: To prevent wound contraction and mimic human wound healing more closely, a silicone splint can be sutured around the wound.[8]
-
Post-Operative Care: Administer analgesics as required and monitor the animal for signs of distress.
Protocol 3: Preparation and Application of a this compound-Loaded Hydrogel
This protocol describes the preparation of a hydrogel incorporating this compound for topical application to a diabetic wound.
Materials:
-
This compound (rhEGF)
-
Hydrogel-forming polymer (e.g., chitosan, gelatin, polyethylene (B3416737) glycol)
-
Cross-linking agent (if required)
-
Phosphate-buffered saline (PBS)
-
Sterile mixing vials and spatulas
Procedure:
-
Polymer Solution Preparation: Dissolve the hydrogel-forming polymer in PBS to the desired concentration.
-
This compound Incorporation: Add the desired amount of this compound to the polymer solution and mix gently to ensure uniform distribution. The final concentration will depend on the specific study design (e.g., ranging from 0.1 to 80 µg/mL).[1][2][3]
-
Cross-linking (if applicable): If a cross-linker is required to form the hydrogel, add it to the mixture and allow it to solidify.
-
Application: Apply a measured amount of the this compound-loaded hydrogel directly to the wound bed. The frequency of application can vary, for example, once daily or every other day.[3]
-
Dressing: Cover the wound with a sterile, non-adherent dressing to protect the hydrogel and the wound.
Visualizations
Signaling Pathway
Caption: this compound (EGF) signaling cascade promoting wound healing.
Experimental Workflow
Caption: Workflow for evaluating this compound delivery in diabetic mice.
References
- 1. Immuno-modulatory effect of local rhEGF treatment during tissue repair in diabetic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enhancement of Skin Wound Healing by rhEGF-Loaded Carboxymethyl Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rhaFGF promotes acute diabetic wound healing by suppressing chronicity of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Dual-layer microneedles for immunomodulation and infection-responsive therapy in diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving Cutaneous Wound Healing in Diabetic Mice Using Naturally Derived Tissue-Engineered Biological Dressings Produced under Serum-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nepidermin in Corneal Wound Healing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen that plays a crucial role in the proliferation, migration, and differentiation of epithelial cells.[1][2] These characteristics make it a subject of significant interest in ophthalmology, particularly for its therapeutic potential in accelerating the healing of corneal wounds.[3][4][5] This document provides detailed application notes and protocols for studying the effects of this compound on corneal wound healing, based on established in vitro, in vivo, and ex vivo models.
Mechanism of Action
This compound exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the surface of corneal epithelial cells.[2] This binding triggers a cascade of intracellular signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways, which are critical for cell survival, proliferation, and migration.[1][2][6] Downstream of these pathways, transcription factors such as NF-κB are activated, which in turn regulate the expression of genes involved in cell motility and wound closure, such as the CCCTC-binding factor (CTCF).[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in promoting corneal wound healing.
Table 1: In Vivo Corneal Wound Healing Rates in Rabbit Models
| Model | This compound Concentration | Treatment Regimen | Healing Rate (mm/hr) | Percent Increase vs. Control | Reference |
| Corneal Reepithelialization | 100 µg/mL | 4 times daily | 0.13 | 45% | [3][5] |
| Corneal Reepithelialization | 500 µg/mL | 4 times daily | Similar to 100 µg/mL | ~45% | [3][5] |
| Anterior Keratectomy | 500 µg/mL | 4 times daily | 0.07 | 40% | [3][5] |
| Anterior Keratectomy | 100 µg/mL | 4 times daily | No significant effect | - | [3][5] |
| Anterior Keratectomy | 1 µg/mL | 4 times daily | Slower than control | Negative | [3][5] |
| Alkali Burn | 10 µg/mL | 4 times daily for 32 days | Faster initial healing | Not quantified | [3] |
| Alkali Burn | 100 µg/mL | 4 times daily for 32 days | Faster initial healing | Not quantified | [3] |
Table 2: Clinical Study of this compound in Human Corneal Wound Healing
| Condition | Treatment Group | Control Group | Healing Time (days) | P-value | Reference |
| Post-pterygium excision | This compound eye drops | Standard care | 5 | < 0.05 | [4] |
| Post-pterygium excision | Standard care | - | 7 | - | [4] |
Table 3: Ex Vivo Corneal Endothelial Wound Healing in Human Corneas
| Parameter | This compound (10 ng/mL) | Control | P-value | Reference |
| Mean Cell Size (center of closed wound) | 1287 µm² | 1940 µm² | < 0.01 | [7] |
| Mean Cell Size (15 days post-wounding) | 1427 µm² | 1910 µm² | < 0.01 | [7] |
Signaling Pathway
The binding of this compound (EGF) to its receptor (EGFR) on corneal epithelial cells initiates a signaling cascade that promotes cell proliferation and migration, essential for wound healing.
Caption: this compound (EGF) signaling cascade in corneal epithelial cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Rabbit Corneal Wound Healing Models
1. Corneal Reepithelialization Model
This model assesses the rate of epithelial healing over an intact basement membrane.
-
Animals: New Zealand White rabbits.
-
Anesthesia: General anesthesia.
-
Procedure:
-
Create a circular epithelial scrape wound (e.g., 6 mm radius) in the central cornea using a sterile blade or corneal rust ring remover, ensuring the basement membrane remains intact.
-
Apply a topical anesthetic to the eye.
-
Divide animals into control (vehicle) and treatment (this compound solution) groups.
-
Administer eye drops (e.g., 50 µL) four times daily.
-
Stain the cornea with fluorescein (B123965) dye at regular intervals (e.g., every 8-12 hours) to visualize the wound area.
-
Photograph the stained cornea under a cobalt blue filter.
-
Measure the wound area using image analysis software.
-
Calculate the healing rate (mm²/hr or mm/hr of radius decrease).
-
2. Anterior Keratectomy Model
This model creates a deeper wound, removing the epithelium, basement membrane, and anterior stroma.
-
Animals: New Zealand White rabbits.
-
Anesthesia: General anesthesia.
-
Procedure:
-
Perform a superficial keratectomy to a specific depth and diameter (e.g., 4 mm diameter) using a trephine and surgical blade.
-
Follow the treatment, staining, and measurement protocols as described for the Corneal Reepithelialization Model.
-
3. Alkali Burn Model
This model simulates a chemical injury to the cornea.
-
Animals: New Zealand White rabbits.
-
Anesthesia: General anesthesia.
-
Procedure:
-
Apply a filter paper disc (e.g., 6 mm diameter) saturated with a strong alkali (e.g., 1N NaOH) to the central cornea for a short duration (e.g., 30-60 seconds).
-
Irrigate the eye thoroughly with sterile saline.
-
Administer treatments as described above over an extended period (e.g., 32 days).
-
Monitor wound healing and recurrence through fluorescein staining and photography.
-
Caption: General workflow for in vivo corneal wound healing studies.
Ex Vivo Corneal Organ Culture Model
This model allows for the study of corneal wound healing in a controlled environment, reducing the use of live animals. Porcine or rabbit corneas are commonly used.
-
Tissue Source: Freshly enucleated porcine or rabbit eyes.
-
Procedure:
-
Excise the cornea with a scleral rim.
-
Mount the cornea on a specialized culture apparatus (e.g., on a collagen/agar base) in a petri dish.[8]
-
Create a central epithelial wound using a trephine or biopsy punch (e.g., 5 mm diameter).[9]
-
Culture the corneas in a serum-free medium at 37°C in a humidified 5% CO₂ incubator.
-
Divide the corneas into control and this compound-treated groups, adding the respective solutions to the culture medium.
-
At specified time points (e.g., 24, 48, 72 hours), stain the remaining wound area with a suitable dye (e.g., Richardson stain or fluorescein).
-
Photograph the stained wound and quantify the area using image analysis software.
-
Assess cell viability using assays such as TUNEL or lactate (B86563) dehydrogenase (LDH) assays.
-
Caption: Workflow for ex vivo corneal organ culture wound healing assay.
Conclusion
This compound has demonstrated significant potential in accelerating corneal wound healing in a variety of preclinical and clinical settings. The protocols and data presented here provide a comprehensive resource for researchers and professionals in the field to design and execute studies evaluating the efficacy of this compound and other growth factors in ophthalmology. Careful consideration of the appropriate model, this compound concentration, and treatment regimen is crucial for obtaining reliable and translatable results.
References
- 1. Epidermal Growth Factor (EGF)-induced Corneal Epithelial Wound Healing through Nuclear Factor κB Subtype-regulated CCCTC Binding Factor (CTCF) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidating the mechanism of corneal epithelial cell repair: unraveling the impact of growth factors [frontiersin.org]
- 3. Human recombinant epidermal growth factor in experimental corneal wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of recombinant epidermal growth factor on corneal epithelial cells after excision of pterygium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The role of hepatocyte growth factor in corneal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of human epidermal growth factor on endothelial wound healing of human corneas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex Vivo Corneal Organ Culture Model for Wound Healing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Assessing the Efficacy of Nepidermin in a Preclinical Burn Wound Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen that stimulates the proliferation and differentiation of epithelial cells.[1] Its therapeutic potential in accelerating the healing of various wounds, including burns, has been a subject of extensive research.[2] this compound exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the cell surface, which triggers a cascade of intracellular signaling pathways crucial for wound repair.[1] This document provides detailed application notes and protocols for assessing the efficacy of this compound in a preclinical rat model of a deep partial-thickness burn wound. It is intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound and similar wound healing agents.
Data Presentation: Efficacy of this compound (rhEGF) in Burn Wound Healing
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the efficacy of this compound (rhEGF) in promoting burn wound healing.
Table 1: Effect of rhEGF on Wound Healing Time in a Rat Burn Model
| Treatment Group | Dosage | Mean Healing Time (Days) | Statistical Significance vs. Control | Reference |
| Control (Saline) | N/A | Not specified | N/A | [1] |
| rhEGF Spray | 2 µg/ml | Significantly decreased | p < 0.05 | [1] |
| rhEGF Spray | 5 µg/ml | Significantly decreased | p < 0.05 | [1] |
| rhEGF Spray | 10 µg/ml | Maximal efficacy observed | p < 0.05 | [1] |
| rhEGF Ointment | 40 µg/g | Significantly decreased | p < 0.05 | [1] |
Table 2: Clinical Efficacy of rhEGF Ointment on Burn Wound Healing in Humans
| Burn Degree | Treatment Group | Concentration | Mean Healing Time (Days ± SD) | Statistical Significance vs. Control | Reference |
| Superficial II Degree | rhEGF Ointment | 10 µg/g | 8.39 ± 2.25 | P < 0.01 | [2] |
| Control | N/A | 9.52 ± 2.56 | N/A | [2] | |
| Profound II Degree | rhEGF Ointment | 10 µg/g | 16.80 ± 2.99 | P < 0.01 | [2] |
| Control | N/A | 18.27 ± 3.17 | N/A | [2] |
Table 3: Histological Scoring of Deep Partial-Thickness Burn Wound Healing in a Rat Model
| Days Post-Burn | Epidermis Score (Mean ± SD) | Dermis Score (Mean ± SD) | Key Observations | Reference |
| 3 | Not specified | Not specified | Initial inflammatory response | [3] |
| 7 | 1.00 | 1.00 | Minimal epithelialization, presence of adipose and inflammatory cells | [3] |
| 11 | 2.50 ± 0.50 | 2.50 ± 0.50 | Mild to moderate epithelialization, increased inflammatory cells and fibroblasts | [3] |
| 14 | 3.67 ± 0.42 | Not specified | Moderate epithelial formation | [3] |
Signaling Pathways and Experimental Workflow
This compound (rhEGF) Signaling Pathway
This compound functions by activating the Epidermal Growth Factor Receptor (EGFR), which in turn initiates downstream signaling cascades, primarily the Ras-Raf-MEK-ERK and PI3K-Akt pathways. These pathways are integral to promoting cell proliferation, migration, and survival, which are all critical processes in wound healing.
References
- 1. View of ENHANCEMENT OF WOUND HEALING BY TOPICAL APPLICATION OF EPIDERMAL GROWTH FACTOR IN ANIMAL MODEL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. [Acceleration of burn wound healing with topical application of recombinant human epidermal growth factor ointments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new histological score grade for deep partial-thickness burn wound healing process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of EGFR Activation Following Nepidermin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent activator of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[1][2][3] Upon binding, this compound induces EGFR dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and migration.[1][2][4] Key pathways activated include the Ras-Raf-MEK-ERK and the PI3K-Akt pathways.[1][2] This activation is central to this compound's therapeutic effects, such as promoting wound healing.[5][6][7]
Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the activation of EGFR in tissues following this compound treatment. By utilizing antibodies specific to the phosphorylated forms of EGFR (p-EGFR), researchers can directly assess the in-situ efficacy of this compound in activating its target receptor. This application note provides a detailed protocol for the detection of EGFR activation in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Quantitative Data Summary
The efficacy of this compound in activating EGFR can be determined by a quantifiable increase in p-EGFR staining in treated tissues compared to untreated or vehicle-treated controls. A semi-quantitative H-Score (Histoscore) is a commonly used method for evaluating both the intensity and the percentage of positive cells.
Table 1: Example H-Score Data for p-EGFR Staining
| Treatment Group | Staining Intensity (0) - % of Cells | Staining Intensity (1+) - % of Cells | Staining Intensity (2+) - % of Cells | Staining Intensity (3+) - % of Cells | H-Score* | Fold Change vs. Control |
| Untreated Control | 85 | 10 | 5 | 0 | 15 | 1.0 |
| Vehicle Control | 82 | 12 | 6 | 0 | 18 | 1.2 |
| This compound (10 ng/mL) | 20 | 25 | 40 | 15 | 150 | 10.0 |
| This compound (50 ng/mL) | 5 | 15 | 45 | 35 | 210 | 14.0 |
*H-Score = [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)]
Experimental Protocols
Immunohistochemical Staining for Phosphorylated EGFR (p-EGFR)
This protocol is designed for the detection of phosphorylated EGFR in FFPE tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in TBST)
-
Primary Antibody: Rabbit anti-Phospho-EGFR (e.g., Tyr1068) monoclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Rinse slides in wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-EGFR antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown precipitate is visible (typically 2-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain sections with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Image Analysis and Quantification:
-
Slides should be imaged using a bright-field microscope.
-
The H-Score can be calculated by a trained pathologist or by using image analysis software.
Visualizations
Caption: Immunohistochemistry workflow for p-EGFR detection.
Caption: this compound-induced EGFR signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (rhEGF) [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound, Recombinant human epidermal growth factor (rhEGF) - Therapeutic Proteins [therapeutic.creativebiomart.net]
Application Note: Gene Expression Analysis of Nepidermin-Treated Fibroblasts Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent biopharmaceutical agent recognized for its significant role in promoting wound healing and tissue regeneration.[1][2][3] It functions by stimulating the growth, proliferation, and differentiation of various cell types, particularly fibroblasts, which are critical for tissue repair.[1][4] this compound exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[1][4] This interaction triggers a cascade of intracellular signaling pathways, primarily the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which culminate in the modulation of gene expression related to cell cycle progression, survival, migration, and extracellular matrix (ECM) synthesis.[1][4]
This application note provides a comprehensive protocol for treating human dermal fibroblasts with this compound and subsequently analyzing the expression of key target genes using quantitative polymerase chain reaction (qPCR). The outlined procedures cover cell culture, this compound treatment, RNA extraction, cDNA synthesis, and qPCR data analysis, offering a reliable framework for investigating the molecular mechanisms underlying this compound's therapeutic effects.
Mechanism of Action: this compound Signaling
Upon binding to EGFR, this compound induces receptor dimerization and autophosphorylation, activating its intrinsic kinase activity.[1][4] This event creates docking sites for various signaling proteins, initiating downstream cascades. The activation of these pathways ultimately alters the transcription of genes that drive the cellular responses essential for wound healing, such as fibroblast proliferation, migration, and the production of ECM components like collagen and fibronectin.[2][4] Additionally, this compound can promote the expression of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), to support the formation of new blood vessels in healing tissue.[1]
Caption: this compound (rhEGF) signaling pathways in fibroblasts.
Data Presentation: Gene Expression Changes
The following table presents representative quantitative data from a qPCR analysis of human dermal fibroblasts treated with this compound (100 ng/mL) for 24 hours. Data is expressed as fold change relative to an untreated control group.
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) |
| PCNA | Proliferating Cell Nuclear Antigen | Cell Proliferation, DNA Replication | 3.5 ± 0.4 |
| CCND1 | Cyclin D1 | Cell Cycle Progression (G1/S) | 2.8 ± 0.3 |
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular Matrix (ECM) Structure | 4.2 ± 0.5 |
| FN1 | Fibronectin 1 | ECM, Cell Adhesion, Migration | 3.9 ± 0.4 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | 2.5 ± 0.3 |
| MMP1 | Matrix Metallopeptidase 1 | ECM Remodeling | 1.8 ± 0.2 |
| ACTB | Beta-Actin | Housekeeping/Reference Gene | 1.0 (Normalized) |
Table 1: Representative gene expression changes in fibroblasts following this compound treatment. Values are mean ± standard deviation.
Experimental Workflow
The overall experimental process follows a sequential workflow from cell culture to data analysis.
Caption: Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
Protocol 1: Human Dermal Fibroblast (HDF) Culture
-
Cell Thawing: Thaw cryopreserved primary HDFs rapidly in a 37°C water bath. Transfer cells to a sterile tube containing pre-warmed Fibroblast Growth Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate in a T-75 flask.
-
Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize, and re-plate at a 1:3 to 1:5 split ratio. Use cells between passages 3 and 8 for experiments to avoid senescence.
Protocol 2: this compound Treatment
-
Cell Plating: Seed HDFs into 6-well plates at a density that will result in ~70-80% confluency on the day of treatment.
-
Starvation (Optional but Recommended): Once cells adhere and reach the desired confluency, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours to synchronize the cell cycle.
-
Treatment: Prepare a stock solution of this compound in sterile PBS. Dilute the stock to the desired final concentration (e.g., 100 ng/mL) in fresh low-serum medium.
-
Incubation: Aspirate the starvation medium and add the this compound-containing medium to the treatment wells. Add fresh low-serum medium without this compound to the control wells.
-
Harvest: Incubate the cells for the desired duration (e.g., 24 hours) before proceeding to RNA extraction.
Protocol 3: Total RNA Extraction
This protocol is based on a typical silica-column-based RNA extraction kit.
-
Cell Lysis: Aspirate the culture medium. Add 350-600 µL of lysis buffer (containing a reducing agent) directly to each well of the 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Pass the lysate through a 20-gauge needle 5-10 times to shear genomic DNA and homogenize.
-
Ethanol (B145695) Addition: Add one volume of 70% ethanol to the cleared lysate and mix thoroughly by pipetting.
-
Binding: Transfer the sample to a spin column and centrifuge for 15-30 seconds. Discard the flow-through.
-
Washing: Perform two wash steps using the wash buffers provided with the kit. Centrifuge for 2 minutes after the final wash to completely dry the membrane.[5]
-
Elution: Place the spin column in a new collection tube. Add 30-50 µL of RNase-free water directly to the membrane and centrifuge for 1 minute to elute the RNA.
-
Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~2.0 is indicative of pure RNA.[5]
Protocol 4: cDNA Synthesis (Reverse Transcription)
-
RNA Preparation: In an RNase-free tube, combine 1 µg of total RNA with random primers and/or oligo(dT) primers, and dNTPs. Add RNase-free water to a final volume of ~14 µL.
-
Denaturation: Incubate the mixture at 65°C for 5 minutes, then immediately place it on ice for at least 1 minute to prevent secondary structure formation.[5]
-
Reverse Transcription: Prepare a master mix containing reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme. Add 6 µL of this master mix to each RNA/primer tube.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Protocol 5: qPCR Analysis
-
Reaction Setup: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), Taq polymerase, dNTPs, and forward and reverse primers for your target genes (PCNA, COL1A1, etc.) and a reference gene (ACTB, GAPDH).
-
Plate Setup: Dispense the master mix into a 96-well qPCR plate. Add 1-2 µL of diluted cDNA template to each well. Include no-template controls (NTC) for each primer set.[6]
-
Thermocycling: Run the plate on a real-time PCR instrument using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.[7]
-
Protocol 6: Data Analysis
-
Gather Cq Values: Export the quantification cycle (Cq) or threshold cycle (Ct) values for all reactions.[7]
-
Calculate ΔCq: Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample.
-
ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control sample.
-
ΔΔCq = ΔCq (this compound-treated) - ΔCq (Control)[7]
-
-
Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCq formula.
-
Fold Change = 2-ΔΔCq[7]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (rhEGF) [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Application Note: In Vitro Angiogenesis Assays Using HUVECs and Nepidermin (rhEGF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for tissue development, wound healing, and various pathological conditions, including cancer and diabetic retinopathy.[1][2] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and reliable primary cell model for studying the molecular mechanisms of angiogenesis in vitro. Nepidermin, a recombinant human Epidermal Growth Factor (rhEGF), is a potent signaling protein that stimulates cell growth, proliferation, and differentiation by binding to the Epidermal Growth Factor Receptor (EGFR).[3] Studies have shown that EGF promotes angiogenesis by inducing endothelial cell migration and tube formation, making it a key molecule for investigation in angiogenesis research.[4] This application note provides detailed protocols for two standard in vitro angiogenesis assays—the Tube Formation Assay and the Wound Healing Assay—using HUVECs stimulated with this compound.
This compound (rhEGF) Signaling in Angiogenesis
This compound exerts its pro-angiogenic effects by binding to the EGFR on the surface of endothelial cells.[3] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream intracellular signaling pathways.[3] Two major pathways implicated in EGF-induced angiogenesis are the PI3K/Akt and the MAPK/ERK pathways.[4] Activation of these pathways ultimately leads to the cellular responses necessary for angiogenesis, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.[4]
Experimental Workflow Overview
The general workflow for assessing this compound-induced angiogenesis involves several key stages, from initial cell culture to final quantitative analysis. Proper planning and execution at each step are critical for obtaining reproducible and reliable results.
Protocol 1: HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.[2][5]
Materials:
-
HUVECs (passage 2-6)
-
Endothelial Cell Growth Medium (EGM)
-
Endothelial Cell Basal Medium (EBM) with 0.5-1% FBS
-
This compound (rhEGF)
-
VEGF (Positive Control)
-
Growth Factor Reduced (GFR) Basement Membrane Extract (BME)
-
Cold, sterile 96-well plate
-
Sterile pipette tips
Procedure:
-
Plate Preparation: Thaw GFR BME on ice overnight at 4°C. Pre-cool a 96-well plate and pipette tips at 4°C for at least 30 minutes.[2]
-
BME Coating: Using the pre-cooled tips, add 50 µL of GFR BME to each well of the cold 96-well plate. Ensure the BME is distributed evenly.[6]
-
Gelation: Incubate the plate at 37°C and 5% CO₂ for 30-60 minutes to allow the BME to solidify.[2][6]
-
Cell Preparation: While the BME is solidifying, harvest HUVECs that are 70-90% confluent. Resuspend the cells in EBM containing 1% FBS to a final concentration of 2-3 x 10⁵ cells/mL.[7]
-
Treatment Preparation: Prepare serial dilutions of this compound in EBM (e.g., 1, 10, 50, 100 ng/mL). Prepare a positive control (e.g., 50 ng/mL VEGF) and a negative control (EBM with 1% FBS only).
-
Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension (containing 2-3 x 10⁴ cells) to each BME-coated well. Immediately add your prepared treatments (this compound, VEGF, or vehicle control).[6]
-
Incubation: Incubate the plate at 37°C and 5% CO₂. Tube formation typically begins within 2-4 hours and peaks between 6-12 hours.[2][8]
-
Imaging: At the desired time point (e.g., 8 hours), visualize the tube networks using a phase-contrast inverted microscope and capture images at 4x or 10x magnification.
Quantitative Analysis: The captured images can be analyzed using software like ImageJ with the Angiogenesis Analyzer plugin.[2][9] Key parameters to quantify include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Nodes/Junctions: The points where three or more tubes intersect.
-
Number of Meshes/Loops: The enclosed areas formed by the tube network.[2]
Protocol 2: Wound Healing (Scratch) Assay
This assay measures collective cell migration, a key component of angiogenesis. A "wound" is created in a confluent monolayer of HUVECs, and the rate of closure is monitored over time.[10][11]
Materials:
-
HUVECs (passage 2-6)
-
EGM and EBM
-
This compound (rhEGF)
-
FBS (Positive Control)
-
Sterile p200 pipette tip or wound healing insert
-
24-well plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them in EGM until they form a 100% confluent monolayer.[9]
-
Serum Starvation: Once confluent, replace the growth medium with low-serum EBM (e.g., 1% FBS) and incubate for 6-24 hours to inhibit cell proliferation and synchronize the cells.[9]
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[11] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash each well twice with PBS to remove dislodged cells and debris.[9]
-
Treatment: Add EBM containing the desired concentrations of this compound (e.g., 10, 50 ng/mL).[12] Use 5-10% FBS as a positive control and serum-free/low-serum EBM as a negative control.[12]
-
Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in each well. This serves as the baseline (T=0).
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at subsequent time points (e.g., 8, 12, and 24 hours) to monitor wound closure.[13]
Quantitative Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using ImageJ or other imaging software.[13] The percentage of wound closure is calculated as follows:
Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] x 100
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups. Data are typically presented as mean ± standard deviation (SD) from at least three biological replicates.
Table 1: Example Data Summary for Tube Formation Assay (8 hours)
| Treatment Group | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Negative Control (1% FBS) | 1500 ± 210 | 25 ± 5 | 15 ± 4 |
| This compound (10 ng/mL) | 2800 ± 350 | 55 ± 8 | 35 ± 6 |
| This compound (50 ng/mL) | 4500 ± 420 | 90 ± 12 | 60 ± 9 |
| Positive Control (VEGF 50 ng/mL) | 4800 ± 500 | 95 ± 15 | 65 ± 11 |
Table 2: Example Data Summary for Wound Healing Assay
| Treatment Group | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Negative Control (1% FBS) | 15 ± 3 | 30 ± 5 |
| This compound (10 ng/mL) | 35 ± 5 | 70 ± 8 |
| This compound (50 ng/mL) | 50 ± 6 | 95 ± 4 |
| Positive Control (10% FBS) | 60 ± 7 | 100 ± 0 |
Conclusion
The tube formation and wound healing assays are robust, quantifiable, and reproducible methods for investigating the pro-angiogenic effects of this compound on HUVECs.[2][10] By following these detailed protocols, researchers can effectively assess how this compound modulates endothelial cell differentiation and migration, providing valuable insights into its role in angiogenesis for both physiological and pathological research.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. HB-EGF promotes angiogenesis in endothelial cells via PI3-kinase and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 9. Frontiers | Oleanolic acid rescues critical features of umbilical vein endothelial cells permanently affected by hyperglycemia [frontiersin.org]
- 10. Analysis of Epidermal Growth Factor Receptor-Induced Cell Motility by Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Generation and Use of a Stable EGFR-Expressing Cell Line in Nepidermin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs essential cellular processes, including proliferation, survival, and differentiation.[1][2] Its signaling cascade is initiated by the binding of specific ligands, such as the Epidermal Growth Factor (EGF).[3][4] Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent agonist of EGFR, promoting tissue regeneration and wound healing by activating downstream signaling pathways.[5][6] Dysregulation of the EGFR pathway is a known driver in the progression of various cancers, making it a prime target for therapeutic development.[1][7]
To facilitate the study of this compound's mechanism of action and the development of novel EGFR-targeted therapies, the use of a stable cell line with consistent and high-level expression of EGFR is indispensable.[8][9] This document provides a comprehensive guide for creating a stable cell line expressing human EGFR and detailed protocols for its application in this compound-related research.
Core Methodologies: Generating a Stable EGFR-Expressing Cell Line
The generation of a stable cell line involves the transfection of a host cell line with an expression vector containing the gene of interest (EGFR) and a selectable marker, followed by antibiotic selection to isolate cells that have integrated the gene into their genome.[10][11]
1. Choice of Host Cell Line:
For these studies, Human Embryonic Kidney 293 (HEK293) cells are a suitable choice. They are easy to transfect, have a fast doubling time, and exhibit low endogenous EGFR expression, which allows for a clear assessment of the exogenously expressed receptor's activity.
2. EGFR Expression Vector:
A mammalian expression vector containing the full-length human EGFR cDNA and a selectable marker, such as the neomycin resistance gene (for G418 selection) or the puromycin (B1679871) N-acetyltransferase gene (for puromycin selection), is required.[12]
3. Transfection:
Lipofection-mediated transfection is a widely used and effective method for delivering the expression vector into HEK293 cells.[8][11] Electroporation is an alternative for difficult-to-transfect cells.[13]
4. Selection of Stably Transfected Cells:
Following transfection, cells are cultured in a medium containing a selective antibiotic.[10] Only cells that have successfully integrated the plasmid containing the resistance gene will survive and proliferate.[8] The choice between antibiotics like G418 and puromycin depends on the resistance gene in the expression vector. Puromycin often allows for faster selection.[12]
5. Isolation of Clonal Cell Lines:
To ensure a homogenous population of cells with uniform EGFR expression, single-cell cloning is performed. This is typically achieved by limiting dilution or by physically isolating individual colonies.
Experimental Protocols
Protocol 1: Generation of a Stable EGFR-Expressing HEK293 Cell Line
This protocol outlines the steps from transfection to the selection of a stable polyclonal population.
Materials:
-
HEK293 cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
EGFR expression vector with a selectable marker (e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
G418 (Geneticin)
-
6-well and 10 cm tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-lipid complex according to the manufacturer's protocol for the chosen transfection reagent. A common ratio is 9:1 of the pOG44 (Flp recombinase expression vector) to the pcDNA5/FRT/TO (vector with the gene of interest) for a total of 1 µg of DNA per well.
-
Add the complex to the cells and incubate at 37°C in a CO2 incubator.
-
-
Recovery: After 24-48 hours, replace the transfection medium with fresh complete growth medium.[12]
-
Initiate Selection: 48 hours post-transfection, passage the cells into 10 cm plates at various dilutions (e.g., 1:10, 1:20) in complete growth medium supplemented with the appropriate concentration of G418.[10] The optimal G418 concentration should be predetermined by generating a kill curve for the parental HEK293 cells.[12][14]
-
Maintain Selection: Replace the selective medium every 3-4 days for 2-3 weeks.[10] During this time, non-transfected cells will die.
-
Expansion of Resistant Colonies: Once distinct antibiotic-resistant colonies are visible, they can be pooled to create a polyclonal stable cell line or isolated for clonal expansion.
Protocol 2: Validation of EGFR Expression by Western Blot
Materials:
-
Parental HEK293 cells and the newly generated stable cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
Primary antibodies: anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse both parental and stable cells with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Immunoblotting:
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.[15][16]
Protocol 3: Analysis of this compound-Induced EGFR Signaling
This protocol details the investigation of EGFR phosphorylation and downstream pathway activation (ERK and Akt) in response to this compound treatment.
Materials:
-
Stable EGFR-expressing HEK293 cells
-
Serum-free DMEM
-
This compound (rhEGF)
-
Primary antibodies: anti-phospho-EGFR (p-EGFR), anti-total EGFR, anti-phospho-ERK1/2 (p-ERK), anti-total ERK1/2, anti-phospho-Akt (p-Akt), anti-total Akt, and a loading control (e.g., GAPDH or β-actin).[17]
-
Other reagents as per the Western Blot protocol.
Procedure:
-
Serum Starvation: Seed the stable cells and grow to 70-80% confluency. Then, incubate the cells in serum-free medium for 12-24 hours to reduce basal signaling activity.[18][19]
-
This compound Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for different time points (e.g., 0, 5, 15, 30, 60 minutes).[7]
-
Cell Lysis and Western Blotting: Following treatment, immediately lyse the cells and perform Western blotting as described in Protocol 2, using antibodies against the phosphorylated and total forms of EGFR, ERK, and Akt.[7][17]
Protocol 4: Cell Proliferation Assay (MTT or WST-1)
This assay measures the effect of this compound on the proliferation of the stable EGFR-expressing cells.
Materials:
-
Stable EGFR-expressing HEK293 cells
-
96-well plates
-
This compound
-
MTT or WST-1 reagent[20]
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the stable cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[21]
-
Treatment: Treat the cells with a range of this compound concentrations in a low-serum medium for 24, 48, and 72 hours.
-
MTT/WST-1 Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[20]
-
Absorbance Measurement: If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-1).[20]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control.
Data Presentation
Quantitative data from the described experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Validation of EGFR Expression
| Cell Line | EGFR Expression (Relative Densitometry Units) |
|---|---|
| Parental HEK293 | 1.0 |
| Stable EGFR-HEK293 (Polyclonal) | 15.7 ± 2.3 |
| Stable EGFR-HEK293 (Clonal Isolate #1) | 25.4 ± 3.1 |
| Stable EGFR-HEK293 (Clonal Isolate #2) | 21.9 ± 2.8 |
Table 2: this compound-Induced Protein Phosphorylation
| Treatment | p-EGFR / Total EGFR | p-ERK / Total ERK | p-Akt / Total Akt |
|---|---|---|---|
| Control (0 ng/mL this compound) | 1.0 | 1.0 | 1.0 |
| 10 ng/mL this compound (15 min) | 8.2 ± 1.1 | 5.6 ± 0.8 | 4.9 ± 0.7 |
| 50 ng/mL this compound (15 min) | 15.1 ± 2.0 | 12.3 ± 1.5 | 10.8 ± 1.3 |
| 100 ng/mL this compound (15 min) | 14.8 ± 1.9 | 11.9 ± 1.7 | 11.2 ± 1.4 |
Table 3: Effect of this compound on Cell Proliferation (72h)
| This compound Concentration (ng/mL) | Cell Proliferation (% of Control) |
|---|---|
| 0 | 100 ± 5.2 |
| 1 | 115 ± 7.8 |
| 10 | 142 ± 9.3 |
| 50 | 185 ± 11.5 |
| 100 | 188 ± 12.1 |
Visualization of Pathways and Workflows
Caption: EGFR Signaling Pathway Activated by this compound.
Caption: Workflow for Generating a Stable EGFR Cell Line.
Caption: Experimental Workflow for this compound Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (rhEGF) [benchchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound, Recombinant human epidermal growth factor (rhEGF) - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. knowledge.lonza.com [knowledge.lonza.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bioactivity of Recombinant Human Epidermal Growth Factor (rhEGF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity of recombinant human epidermal growth factor (rhEGF) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity (ED50) of rhEGF?
The half-maximal effective concentration (ED50) for rhEGF is typically in the range of 20 - 100 pg/mL, as determined by its ability to stimulate the proliferation of mouse BALB/c 3T3 cells.[1] However, the optimal concentration for a specific application should be determined through a dose-response assay. For many in vitro applications, rhEGF shows biological activity in the concentration range of 0.5 to 25 ng/mL.[2]
Q2: How should I properly store and handle my lyophilized and reconstituted rhEGF?
Proper storage and handling are critical to maintaining the bioactivity of rhEGF. Lyophilized rhEGF is stable for six to twelve months when stored desiccated at -20°C to -70°C.[1] Upon reconstitution, it is recommended to apportion the solution into working aliquots and store them at ≤–20°C to avoid repeated freeze-thaw cycles, which can diminish bioactivity.[1][3] For short-term use (up to one month), reconstituted rhEGF can be stored at 2°C to 8°C.[1] It is also advised not to store reconstituted rhEGF in glass vials due to potential adsorptive loss; polypropylene (B1209903) vials are preferred.[2]
Q3: My rhEGF is not showing any activity. What are the common causes?
Several factors can contribute to a lack of rhEGF bioactivity. These include:
-
Improper Storage and Handling: Repeated freeze-thaw cycles, storage at incorrect temperatures, or exposure to frost-free freezers can degrade the protein.[1]
-
Incorrect Reconstitution: Using an inappropriate solvent or reconstituting to a very low concentration without a carrier protein can lead to protein loss or degradation.
-
Protein Aggregation: rhEGF can be prone to aggregation, especially at low concentrations or in certain buffers, which can lead to a loss of bioactivity.[4]
-
Cell-Related Issues: The target cells may not be responsive to EGF, could be in a poor state of health, or may have a low expression of the EGF receptor (EGFR).
-
Assay-Related Problems: Issues with the assay protocol, such as incorrect incubation times, reagent concentrations, or detection methods, can lead to seemingly low bioactivity.
Q4: Can I use a different cell line than the one specified in the product datasheet to test for rhEGF bioactivity?
Yes, but it is crucial to ensure that the chosen cell line expresses a sufficient number of functional EGF receptors (EGFR). Cell lines such as A431 (human epidermoid carcinoma) are known to have high EGFR expression and are often used as positive controls.[5] Other responsive cell lines include HeLa cells and NIH 3T3 fibroblasts.[5][6] It is recommended to validate the responsiveness of your chosen cell line to rhEGF through a dose-response experiment.
Troubleshooting Guides
Issue 1: Sub-optimal or No Cellular Response to rhEGF
If you observe a weak or absent cellular response (e.g., in a proliferation or phosphorylation assay), consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low rhEGF bioactivity.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Lyophilized Storage | -20°C to -70°C (desiccated) | [1] |
| Reconstituted (Short-term) | 2°C to 8°C (up to 1 month) | [1] |
| Reconstituted (Long-term) | ≤ -20°C (in working aliquots) | [1][3] |
| Reconstitution Concentration | 0.1 - 1.0 mg/mL in sterile buffer | [3] |
| Working Concentration | 0.5 - 25 ng/mL (application dependent) | [2] |
| ED50 (BALB/c 3T3) | 20 - 100 pg/mL | [1] |
| Carrier Protein (for low conc.) | 0.1% Bovine Serum Albumin (BSA) | [2] |
Issue 2: Suspected Protein Aggregation
Recombinant proteins can sometimes aggregate, leading to a loss of bioactivity.[4]
Possible Causes and Solutions:
-
Cause: Repeated freeze-thaw cycles.
-
Solution: Aliquot the reconstituted rhEGF into single-use volumes to minimize temperature fluctuations.[1]
-
-
Cause: Low protein concentration during storage or in working solutions.
-
Cause: Inappropriate buffer conditions.
-
Solution: Reconstitute in a sterile, buffered solution such as PBS.[3] Certain excipients like citrate (B86180) and sulfated polysaccharides have been shown to prevent aggregation of other recombinant growth factors.[4]
-
Key Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay for rhEGF Bioactivity
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Methodology:
-
Cell Seeding: Seed a responsive cell line (e.g., NIH 3T3) in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight to allow for cell attachment.
-
Starvation (Optional but Recommended): To reduce background signaling, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24-48 hours prior to treatment.[8]
-
rhEGF Treatment: Prepare serial dilutions of rhEGF in the appropriate cell culture medium. Add the rhEGF dilutions to the cells and incubate for 48-72 hours.[6][8] Include a negative control (medium only) and a positive control if available.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[7] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Protocol 2: Western Blot for EGFR Phosphorylation
Activation of the EGF receptor (EGFR) by rhEGF leads to its autophosphorylation, which can be detected by Western blotting.[10][11]
Methodology:
-
Cell Culture and Treatment: Culture EGFR-expressing cells (e.g., A431) to 70-80% confluency.[11] Starve the cells in serum-free medium for several hours to overnight to reduce basal EGFR phosphorylation.
-
EGF Stimulation: Treat the cells with rhEGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.[10]
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel.[10] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).[10]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Use an ECL substrate to detect the chemiluminescent signal.[10] To confirm equal protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like β-Actin.[10]
EGF Signaling Pathway
Upon binding of EGF, the EGF receptor (EGFR) dimerizes and undergoes autophosphorylation on specific tyrosine residues.[12][13] This creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which regulate cellular processes like proliferation, survival, and differentiation.[13][14]
Caption: The EGF/EGFR signaling pathway leading to cellular responses.
References
- 1. Recombinant Human EGF - Leinco Technologies [leinco.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Strategies to suppress aggregation of recombinant keratinocyte growth factor during liquid formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Cloning, Expression, and Cost Effective Purification of Authentic Human Epidermal Growth Factor With High Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of lyophilized Nepidermin in PBS
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving lyophilized Nepidermin, a recombinant human Epidermal Growth Factor (rhEGF), in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is a recombinant form of human Epidermal Growth Factor (EGF), a protein that stimulates cell growth, proliferation, and differentiation.[1][2][3] Like many lyophilized (freeze-dried) proteins, its solubility can be affected by various factors including pH, ionic strength, temperature, and protein concentration.[4][5][6][7] Improper reconstitution can lead to protein aggregation and loss of biological activity.
Q2: What is the generally recommended solvent for initial reconstitution of lyophilized this compound?
Most manufacturers and protocols recommend reconstituting lyophilized this compound (rhEGF) in sterile, purified water to a stock concentration of 0.1-1.0 mg/mL before further dilution into PBS or other aqueous buffers.[8][9][10][11] This initial step in a low-ionic-strength solvent can improve overall solubility.
Q3: Can I dissolve this compound directly in PBS?
While some protocols suggest PBS can be used, dissolving the protein first in sterile water is often more effective.[11] If you encounter solubility issues directly in PBS, it may be due to the salt concentration. The recommended approach is to prepare a concentrated stock solution in water and then dilute it to the final working concentration in PBS.
Q4: What is a "carrier protein" and why is it recommended?
A carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), is often added to dilute protein solutions (typically at 0.1%) to enhance stability, increase shelf-life, and prevent the loss of the recombinant protein due to adsorption to the walls of storage vials.[9][12][13][14] This is particularly important when preparing low-concentration working solutions.
Q5: How should I handle the lyophilized protein vial before reconstitution?
Before opening, it is critical to centrifuge the vial for a few minutes (e.g., 3000-3500 rpm for 5 minutes) to ensure that all the lyophilized powder, which may appear as a thin, invisible film, is collected at the bottom.[8][10][15] This ensures accurate concentration when the solvent is added.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or visible particulates in the solution after adding PBS. | Protein Aggregation: The pH or ionic strength of the PBS may be suboptimal for your specific this compound formulation. Proteins are least soluble at their isoelectric point. | 1. Reconstitute a fresh vial in sterile water first to create a stock solution, then dilute into PBS. 2. Adjust the pH of your PBS slightly. A pH range of 6.0-7.0 has been noted for some rhEGF products. 3. Allow the solution to sit at 4°C for 1-2 hours with gentle rocking to see if the particulates dissolve.[15] Do not vortex.[15] |
| Difficulty dissolving the lyophilized powder. | Inadequate Hydration: The protein pellet may not be fully wetted. Vigorous Mixing: Shaking or vortexing can cause shear stress and lead to protein denaturation and aggregation.[15] | 1. After adding the solvent, allow the vial to stand for several minutes to allow for hydration. 2. Mix by gently pipetting the solution up and down or by slowly inverting/swirling the vial.[12] Avoid vigorous shaking. |
| Loss of biological activity in experiments. | Protein Adsorption: At low concentrations, this compound can stick to the surface of plastic or glass tubes, reducing the effective concentration in your solution.[12][14] Freeze-Thaw Cycles: Repeatedly freezing and thawing the protein solution can cause denaturation and aggregation.[9][13] | 1. For long-term storage and working solutions, add a carrier protein (e.g., 0.1% BSA) to the buffer.[9][12] 2. After reconstitution, create single-use aliquots and store them at -20°C or -80°C to avoid freeze-thaw cycles.[9][12] |
Key Experimental Parameters
The following table summarizes the critical quantitative data for handling lyophilized this compound.
| Parameter | Recommended Value | Rationale |
| Initial Reconstitution Solvent | Sterile, purified water | Minimizes ionic strength effects, often leading to better initial solubility.[8][11] |
| Stock Solution Concentration | 0.1 - 1.0 mg/mL | A higher concentration stock is generally more stable. It is not recommended to reconstitute below 100 µg/mL.[8][9][12] |
| Working Concentration | 0.5 - 25 ng/mL | This is the typical range for most in vitro biological activity assays.[14] |
| Carrier Protein (e.g., BSA) | 0.1% (w/v) | Prevents protein loss due to surface adsorption and enhances stability in dilute solutions.[12][13][14] |
| Storage (Reconstituted) | Aliquot and store at -20°C to -80°C | Avoids repeated freeze-thaw cycles that can denature the protein.[9][12] Short-term (2-7 days) storage at 4°C is also possible.[9] |
Detailed Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol provides a step-by-step method for optimal solubilization.
Caption: Workflow for reconstituting lyophilized this compound.
This compound (EGF) Signaling Pathway
This compound exerts its biological effects by binding to the Epidermal Growth Factor Receptor (EGFR), which activates downstream signaling cascades crucial for cell proliferation and survival.[1][2][10]
Caption: Key signaling pathways activated by this compound (EGF).
References
- 1. This compound (rhEGF) [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. immunotools.de [immunotools.de]
- 10. himedialabs.com [himedialabs.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cusabio.com [cusabio.com]
Technical Support Center: Stabilizing rhEGF in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of recombinant human Epidermal Growth Factor (rhEGF) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rhEGF degradation in cell culture media?
A1: Recombinant human EGF is susceptible to several degradation pathways in aqueous solutions like cell culture media. The primary causes include:
-
Spontaneous Degradation: rhEGF can degrade spontaneously in a temperature-dependent manner in buffered solutions.[1]
-
Enzymatic Degradation: Proteases present in serum-containing media or secreted by the cells themselves can enzymatically cleave rhEGF.[2][3]
-
Oxidation and Deamidation: rhEGF is prone to chemical modifications such as oxidation and deamidation, which can reduce its biological activity.[1]
-
Aggregation: Improper storage or handling can lead to the formation of rhEGF aggregates, rendering it inactive.
Q2: How stable is rhEGF in common cell culture media like DMEM and RPMI-1640?
A2: The stability of rhEGF can vary between different media formulations. A study has shown that rhEGF stability is comparable in both DMEM and RPMI-1640 media under serum-free conditions. However, the addition of antioxidants significantly improves its stability in both types of media.
Q3: Does the presence of serum in the culture medium affect rhEGF stability?
A3: Yes, serum contains various proteases that can degrade rhEGF.[1] The rate of degradation generally increases with higher serum concentrations. For experiments sensitive to rhEGF concentration, it is recommended to use serum-free or low-serum conditions, or to supplement the medium with protease inhibitors. A study on growth factors in human serum showed that EGF levels remained stable in 20% and 100% serum when stored at 4-8°C for 7 days and for up to 7 months when frozen.[4][5]
Q4: What is the optimal temperature for storing rhEGF solutions?
A4: For long-term storage, lyophilized rhEGF should be stored at -20°C to -80°C. Once reconstituted, it is recommended to store rhEGF solutions at 4°C for short-term use (up to a few weeks) and in aliquots at -20°C or -80°C for longer periods to avoid repeated freeze-thaw cycles.[6] rhEGF in solution is temperature-dependent and will degrade more rapidly at higher temperatures, such as 37°C in an incubator.[1][7]
Q5: Can freeze-thaw cycles affect the activity of my reconstituted rhEGF?
A5: Yes, repeated freeze-thaw cycles can lead to protein denaturation and aggregation, which will reduce the biological activity of rhEGF. It is best practice to aliquot the reconstituted rhEGF into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity of rhEGF
| Possible Cause | Troubleshooting Step |
| rhEGF Degradation | 1. Check Storage Conditions: Ensure lyophilized rhEGF was stored at the recommended temperature (-20°C to -80°C) and that reconstituted aliquots have not undergone multiple freeze-thaw cycles. 2. Assess Stability in Media: Perform a stability study by incubating rhEGF in your specific cell culture medium at 37°C for various time points and measure the remaining concentration by RP-HPLC or ELISA. 3. Add Stabilizers: Consider adding antioxidants (e.g., 2.5 µM EDTA, Sodium Selenite, Ascorbic Acid, or Zinc Chloride) or protease inhibitors to your culture medium. |
| Incorrect Concentration | 1. Verify Dilution Calculations: Double-check all calculations used to dilute the rhEGF stock solution to the final working concentration. 2. Quantify rhEGF Concentration: Use a validated ELISA kit or RP-HPLC to confirm the actual concentration of rhEGF in your working solution and culture medium. |
| Cellular Resistance or Receptor Downregulation | 1. Check Cell Passage Number: High passage numbers can lead to altered cellular responses. Use cells within a recommended passage range. 2. Confirm Receptor Expression: Verify that your cell line expresses the EGF receptor (EGFR) at sufficient levels. 3. Consider Receptor Downregulation: Continuous exposure to high concentrations of EGF can lead to the internalization and degradation of EGFR, making the cells less responsive.[8][9] Consider using a lower concentration of rhEGF or intermittent dosing. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Variable rhEGF Activity | 1. Prepare Fresh Working Solutions: Prepare fresh dilutions of rhEGF from a properly stored stock aliquot for each experiment to ensure consistent activity. 2. Standardize Media Preparation: Ensure that the composition of the cell culture medium, including serum and any supplements, is consistent between experiments. |
| Cell Culture Variability | 1. Monitor Cell Health: Regularly check cell morphology and viability to ensure the cells are healthy and growing optimally. 2. Use a Consistent Seeding Density: Plate cells at the same density for all experiments to ensure reproducible results. |
Data on rhEGF Stability
The following tables summarize quantitative data on the stability of rhEGF under various conditions.
Table 1: Effect of Antioxidants on rhEGF Stability in Serum-Free Media at 37°C for 3 Days
| Medium | Antioxidant (2.5 µM) | rhEGF Recovery (%) |
| DMEM | None (Control) | 68.2 |
| EDTA | 85.3 | |
| Sodium Selenite | 82.1 | |
| Ascorbic Acid | 79.5 | |
| Zinc Chloride | 75.8 | |
| RPMI-1640 | None (Control) | 70.1 |
| EDTA | 88.4 | |
| Sodium Selenite | 85.2 | |
| Ascorbic Acid | 81.7 | |
| Zinc Chloride | 78.3 |
Data adapted from a study on the effect of antioxidants on EGF stability.[1]
Table 2: Temperature-Dependent Degradation of rhEGF in Solution
| Temperature | Stability |
| -20°C to -80°C | High (Lyophilized) |
| 2-8°C | Stable for 24 months (Lyophilized)[6] |
| 25°C | Significant degradation over 6 months (Lyophilized)[6] |
| 37°C | Half-life can be a matter of hours to a couple of days in aqueous solution.[10][11][12] |
| 45°C, 60°C, 70°C | Rapid degradation[6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of rhEGF Stability by RP-HPLC
This protocol allows for the quantification of intact rhEGF in cell culture media over time.
-
Sample Preparation:
-
Prepare a stock solution of rhEGF in sterile, nuclease-free water or PBS.
-
Add rhEGF to your cell culture medium of interest (with or without cells, serum, or stabilizers) to a final concentration of 50 µg/mL.
-
Incubate the samples at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the media.
-
If cells are present, centrifuge the aliquots to pellet the cells and collect the supernatant.
-
Store the supernatants at -80°C until analysis.
-
-
RP-HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Set the mobile phase with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.
-
Inject the samples and monitor the elution profile at 214 nm.
-
The concentration of intact rhEGF is determined by the peak area corresponding to the rhEGF standard.
-
Protocol 2: Assessment of rhEGF Bioactivity using MTT Cell Proliferation Assay
This protocol measures the ability of rhEGF to stimulate the metabolic activity of cells, which is an indicator of cell proliferation.
-
Cell Seeding:
-
Seed a responsive cell line (e.g., NIH-3T3 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
rhEGF Treatment:
-
Prepare serial dilutions of your rhEGF samples (both fresh and aged samples from the stability study) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the rhEGF dilutions to the respective wells.
-
Include a negative control (medium without rhEGF) and a positive control (freshly prepared rhEGF at a known effective concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent) to each well.
-
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with media only).
-
Plot the absorbance values against the rhEGF concentration to generate a dose-response curve. The bioactivity of the aged samples can be compared to the fresh sample.
-
Visualizations
Caption: rhEGF signaling pathway leading to cell proliferation.
Caption: Experimental workflow for assessing rhEGF stability.
Caption: Troubleshooting logic for low rhEGF activity.
References
- 1. Epidermal Growth Factor Stability and Cell Proliferation Enhanced by Antioxidants [scirp.org]
- 2. Effect of protease inhibitors on degradation of recombinant human epidermal growth factor in skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Growth Factor Formulations for the Healing of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fb.cuni.cz [fb.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. Stability Studies of a Freeze-Dried Recombinant Human Epidermal Growth Factor Formulation for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News - Effect of temperature variation on cell culture [radobiolab.com]
- 8. Down regulation of epidermal growth factor receptors: direct demonstration of receptor degradation in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms controlling EGF receptor endocytosis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qkine.com [qkine.com]
- 11. researchgate.net [researchgate.net]
- 12. qkine.com [qkine.com]
Common issues with Nepidermin stability and long-term storage
Welcome to the technical support center for Nepidermin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability and long-term storage issues associated with this compound, a recombinant human epidermal growth factor (rhEGF).[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What is this compound and how does it work?
A1: this compound is a recombinant form of human epidermal growth factor (rhEGF), a protein that stimulates cell growth, proliferation, and differentiation.[1][4] It is used to promote wound healing.[4][5][6] Its mechanism of action involves binding to the epidermal growth factor receptor (EGFR) on the cell surface, which triggers a cascade of intracellular signaling pathways, primarily the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to enhanced tissue regeneration.[1][4][7]
Q2: How should lyophilized this compound be stored for the long term?
A2: Lyophilized this compound is stable for extended periods when stored at low temperatures. For optimal long-term stability, it should be stored desiccated at -20°C or colder. Under these conditions, it can maintain its integrity and biological activity for years.
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
A3: Reconstitution should be performed using a sterile, high-purity buffer as recommended by the manufacturer.[8] To avoid denaturation, gently agitate the vial to dissolve the contents; do not vortex or shake vigorously.[8] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[8] The process can be influenced by protein concentration and the formulation's excipients.[9][10]
Q4: How long is reconstituted this compound stable and at what temperature should it be stored?
A4: Once reconstituted, this compound is significantly less stable than its lyophilized form. It is recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation. Store aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 2-8°C.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Shelf-Life | Key Considerations |
| Lyophilized | -20°C to -80°C | > 24 months | Store desiccated. Avoid exposure to light and moisture. |
| 2-8°C | 12-24 months | Store desiccated. Suitable for shorter-term storage. | |
| Reconstituted | -20°C to -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Use polypropylene (B1209903) tubes.[8] |
| 2-8°C | Up to 7 days | Prone to microbial contamination and degradation. |
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
Problem 1: Reduced or no biological activity in my cell-based assay.
-
Potential Cause 1: Improper Storage or Handling. Repeated freeze-thaw cycles, storage at improper temperatures, or vigorous mixing during reconstitution can denature the protein.
-
Solution: Always aliquot reconstituted this compound and store at -80°C. Thaw aliquots slowly on ice before use. Ensure gentle mixing during reconstitution.
-
-
Potential Cause 2: Protein Degradation. The protein may have degraded due to age, chemical instability (e.g., oxidation, deamidation), or enzymatic activity.
-
Solution: Use a fresh vial of this compound. Check for visible signs of degradation such as discoloration or precipitation. Confirm integrity using SDS-PAGE (see Section 3.2).
-
-
Potential Cause 3: Issues with Assay System. The cells may have lost responsiveness, or other assay reagents may be faulty.
-
Solution: Run a positive control with a known active batch of this compound or another growth factor that signals through the same pathway. Check cell passage number and viability.
-
Problem 2: I observe precipitation or aggregation in my reconstituted this compound solution.
-
Potential Cause 1: High Concentration. Reconstituting at a very high concentration can exceed the protein's solubility limit, leading to aggregation.
-
Solution: Reconstitute to the recommended concentration. If a higher concentration is needed, a specific formulation with stabilizing excipients may be required.
-
-
Potential Cause 2: Incorrect Buffer. The pH or ionic strength of the reconstitution buffer may not be optimal for this compound stability.
-
Solution: Use the manufacturer's recommended reconstitution buffer. The optimal pH for EGF stability is typically slightly acidic to neutral.
-
-
Potential Cause 3: Freeze-Thaw Cycles. As mentioned, repeated freezing and thawing is a major cause of protein aggregation.
-
Solution: Prepare single-use aliquots immediately after reconstitution to minimize freeze-thaw stress.
-
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting common this compound issues.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound stability.
Protocol: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size and is the gold standard for quantifying protein aggregates.[11][12]
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in a this compound sample.
-
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for small proteins (e.g., 1-80 kDa range)[11]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
This compound sample (reconstituted)
-
Molecular weight standards
-
-
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the reconstituted this compound sample to a concentration of approximately 0.5-1.0 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for 30 minutes.
-
Analysis:
-
Identify peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last).
-
Integrate the area under each peak.
-
Calculate the percentage of each species: (% Species) = (Area of Species Peak / Total Area of All Peaks) * 100.
-
-
-
Expected Results: A high-quality this compound sample should show >95% monomer. An increase in the aggregate peak over time indicates instability.
Protocol: Analysis of Fragmentation by SDS-PAGE
SDS-PAGE separates proteins based on their molecular weight, allowing for the visualization of fragments resulting from degradation.[13][14]
-
Objective: To qualitatively assess the integrity of this compound and detect any low molecular weight fragments.
-
Materials:
-
Vertical electrophoresis system
-
15% Tris-Glycine polyacrylamide gel
-
SDS-PAGE running buffer
-
Sample loading buffer (with a reducing agent like β-mercaptoethanol)[15]
-
Protein molecular weight markers
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Methodology:
-
Sample Preparation: Mix 10 µg of your this compound sample with sample loading buffer. Heat at 95°C for 5 minutes to denature the protein.[13][14]
-
Gel Loading: Load the prepared sample and molecular weight markers into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.
-
Destaining: Destain the gel until protein bands are clearly visible against a clear background.
-
-
Expected Results: Intact this compound (rhEGF) should appear as a single, sharp band at approximately 6.2 kDa.[1] The presence of additional bands at lower molecular weights indicates fragmentation.
Protocol: Cell-Based Bioassay for Biological Activity
This assay measures the ability of this compound to stimulate the proliferation of a responsive cell line, confirming its biological activity.[16][17]
-
Objective: To determine the EC50 (half-maximal effective concentration) of a this compound sample.
-
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or other EGFR-expressing cells
-
Basal medium (e.g., DMEM) with low serum (0.5-1%)
-
This compound standard with known activity
-
This compound test sample
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
96-well cell culture plates
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Starvation: Replace the growth medium with a low-serum basal medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of the this compound standard and the test sample in low-serum medium. Add these dilutions to the appropriate wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader.
-
Analysis: Plot the absorbance against the log of the this compound concentration. Use a four-parameter logistic regression to fit the curve and determine the EC50 value.
-
-
Expected Results: The EC50 of the test sample should be comparable to that of the standard. A significant increase in the EC50 value indicates a loss of biological activity.
Section 4: this compound Signaling Pathway
This compound exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[1][4] This binding event triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[4][7][18]
Caption: Key signaling pathways activated by this compound via EGFR.
References
- 1. This compound (rhEGF) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, Recombinant human epidermal growth factor (rhEGF) - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. youtube.com [youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 15. iitg.ac.in [iitg.ac.in]
- 16. Cell based Bioassay - Creative Biolabs [creative-biolabs.com]
- 17. Development of human dermal epithelial cell-based bioassay for the dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting rhEGF Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the batch-to-batch variability of commercial recombinant human Epidermal Growth Factor (rhEGF).
Frequently Asked Questions (FAQs)
Q1: What is rhEGF batch-to-batch variability and why is it a concern?
A1: Recombinant human Epidermal Growth Factor (rhEGF) is a protein produced in biological systems. Due to the inherent complexity of biological manufacturing processes, minor variations can occur between different production lots, or "batches". This batch-to-batch variability can manifest as differences in purity, aggregation, post-translational modifications, and, most critically, biological activity. For researchers, this inconsistency can lead to significant experimental irreproducibility, increased variability in cell-based assays, and a decreased ability to detect true biological signals.[1][2] In drug development, such variability can confound preclinical data and impact the reliability of efficacy and safety assessments.
Q2: What are the common causes of batch-to-batch variability in commercial rhEGF?
A2: Variability in commercial rhEGF can be introduced at multiple stages of the manufacturing process. Key contributing factors include:
-
Expression System and Host Cell Line: Differences in the cell line's health, passage number, and genetic stability can affect protein expression levels and quality.
-
Upstream Processing: Minor shifts in cell culture conditions such as media composition, pH, temperature, and dissolved oxygen levels can alter protein folding and post-translational modifications.
-
Downstream Purification: Variations in chromatography resins, buffers, and elution conditions can lead to differences in purity, aggregation levels, and the presence of contaminants.
-
Lyophilization and Formulation: The freeze-drying process and the final formulation can impact the stability and solubility of the rhEGF protein.
-
Storage and Handling: Improper storage temperatures and repeated freeze-thaw cycles can lead to protein degradation and loss of activity.
Q3: How can I identify if batch-to-batch variability of rhEGF is affecting my experiments?
A3: The primary indicator of rhEGF variability is inconsistent results in your experiments. This may present as:
-
Changes in cell proliferation rates.
-
Altered cell morphology.
-
Variations in downstream signaling pathway activation (e.g., phosphorylation of EGFR, ERK, or Akt).
-
A shift in the effective concentration (EC50) required to elicit a biological response.
If you observe such inconsistencies, especially after switching to a new lot of rhEGF, it is prudent to suspect batch-to-batch variability.
Troubleshooting Guides
This section provides a structured approach to troubleshooting issues potentially caused by rhEGF variability.
Issue 1: Reduced or Inconsistent Cell Proliferation/Viability
You observe that your cells are not proliferating as expected, or the response is inconsistent compared to previous experiments using a different lot of rhEGF.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell proliferation.
Recommended Actions:
-
Review the Certificate of Analysis (CofA): Compare the CofAs of the old and new rhEGF lots. Pay close attention to the reported bioactivity (often expressed as an ED50 or specific activity), purity, and endotoxin (B1171834) levels.
-
Perform a Side-by-Side Bioactivity Assay: The most definitive way to assess variability is to test the old and new lots in parallel. A cell proliferation assay (e.g., using BALB/c 3T3 cells) or an MTT assay will allow you to determine the half-maximal effective concentration (EC50) for each lot.
-
Investigate Other Experimental Variables: Ensure that other potential sources of variability are controlled for, such as:
-
Cell Health and Passage Number: Use cells from a consistent passage number and ensure they are healthy.
-
Serum Variability: If using serum, be aware that it is also a significant source of batch-to-batch variability.[3]
-
Media and Reagents: Use fresh, quality-controlled media and reagents.
-
-
Contact Technical Support: If you confirm a significant difference in bioactivity, contact the manufacturer's technical support with your data. They may be able to provide a replacement lot or further guidance.
Issue 2: Inconsistent Downstream Signaling Activation
You are performing Western blots or other assays to measure the phosphorylation of EGFR and its downstream targets (e.g., ERK, Akt) and observe weaker or more variable signals with a new rhEGF lot.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent signaling.
Recommended Actions:
-
Verify Reconstitution and Storage: Ensure that the rhEGF was reconstituted correctly according to the manufacturer's instructions and has been stored properly to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of concentrations of the new rhEGF lot and harvest at different time points (e.g., 5, 15, 30, and 60 minutes) to determine the optimal concentration and time for signaling activation.
-
Check Receptor Levels: Ensure that your cell line expresses sufficient levels of the EGF receptor (EGFR).
-
Use a Positive Control: If possible, include a sample treated with a known potent activator of the pathway (e.g., a previous, reliable lot of rhEGF or another growth factor) to ensure the assay is working correctly.
Quantitative Data Summary
The following table summarizes typical quality control specifications for commercial rhEGF, which can be used as a reference when comparing different lots.
| Parameter | Typical Specification | Method | Significance |
| Purity | > 95% or > 98% | SDS-PAGE, HPLC | Indicates the percentage of the desired rhEGF protein relative to contaminants. |
| Biological Activity (ED50) | Typically < 1 ng/mL | Cell Proliferation Assay (e.g., BALB/c 3T3) | Measures the concentration of rhEGF required to induce 50% of the maximal biological response. This is a critical indicator of potency. |
| Endotoxin | < 0.1 EU/µg or < 1 EU/µg | Limulus Amebocyte Lysate (LAL) | Measures the level of bacterial endotoxins, which can cause non-specific inflammatory responses in cell culture. |
| Molecular Mass | ~6.2 kDa | Mass Spectrometry, SDS-PAGE | Confirms the identity and integrity of the rhEGF protein. |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay using BALB/c 3T3 Cells
This assay measures the dose-dependent effect of rhEGF on the proliferation of the murine fibroblast cell line BALB/c 3T3.
Materials:
-
BALB/c 3T3 cells
-
DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 0.5% FBS (Assay Medium)
-
rhEGF (test and reference lots)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture BALB/c 3T3 cells in Growth Medium.
-
Trypsinize and resuspend cells in Assay Medium to a concentration of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
rhEGF Treatment:
-
Prepare serial dilutions of the rhEGF lots in Assay Medium. A typical concentration range is 0.01 to 10 ng/mL.
-
Remove the medium from the cells and add 100 µL of the rhEGF dilutions to the respective wells. Include a negative control (Assay Medium only).
-
Incubate for 48-72 hours.
-
-
Quantification of Proliferation:
-
Add a viability reagent (e.g., 20 µL of 5 mg/mL MTT) to each well and incubate for 3-4 hours.[4]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Plot the absorbance values against the rhEGF concentration.
-
Use a four-parameter logistic regression to determine the EC50 value for each lot.
-
Protocol 2: Western Blot for EGFR Pathway Activation
This protocol assesses the ability of rhEGF to induce the phosphorylation of key signaling proteins.
Materials:
-
Serum-starved cells (e.g., A431, HeLa)
-
rhEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-phospho-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with different concentrations of rhEGF for a specified time (e.g., 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Signaling Pathway Diagram
The binding of EGF to its receptor (EGFR) triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.
Caption: Key signaling pathways activated by EGF binding to its receptor.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Nepidermin In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of Nepidermin in in vitro experiments. This compound, a recombinant human epidermal growth factor (rhEGF), is a potent stimulator of cell growth and proliferation. However, its use in cell culture requires careful optimization to avoid undesired effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a recombinant form of human epidermal growth factor (EGF).[1] Its primary mechanism of action is binding to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[1] This binding triggers receptor dimerization and autophosphorylation, initiating downstream intracellular signaling cascades, principally the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[1] These pathways are crucial for regulating cell proliferation, survival, migration, and differentiation.[1]
Q2: What are the potential "off-target" effects of this compound in cell culture?
A2: For a growth factor like this compound, "off-target" effects typically refer to dose-dependent adverse cellular responses rather than binding to unintended receptors. These effects can include:
-
Inhibition of Proliferation and Apoptosis: At high concentrations, this compound can paradoxically inhibit cell growth and induce programmed cell death (apoptosis).[2][3]
-
Receptor Downregulation: Prolonged exposure to high concentrations of this compound can lead to the internalization and degradation of EGFR, reducing the cell's responsiveness to subsequent stimulation.[4][5]
-
Altered Cell Signaling: Supraphysiological concentrations can lead to an imbalance in downstream signaling pathways, potentially activating stress-related pathways.[2]
-
Induction of Unwanted Differentiation: In certain cell types, excessive EGFR signaling may push cells towards an undesired differentiation lineage.
Q3: What is the optimal concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically through dose-response experiments. However, a general starting range for most in vitro applications is 0.1 to 50 ng/mL. For stimulating the proliferation of human conjunctival epithelial cells, the optimal concentration ranges from 10 to 50 µg/mL.[6] In neuroblastoma cells, concentrations of 5-20 ng/mL and 150-250 ng/mL increased cell growth, while concentrations of 50-100 ng/mL induced apoptosis.[2]
Q4: How can I confirm that the observed effects in my experiment are specifically due to this compound-EGFR interaction?
A4: To confirm the specificity of this compound's effects, you can use EGFR inhibitors as a negative control. Pre-treating your cells with a specific EGFR inhibitor, such as gefitinib (B1684475) or cetuximab, should block the effects of this compound.[7] Additionally, you can use molecular techniques like siRNA or CRISPR to knock down EGFR expression and observe if this abrogates the response to this compound.
Troubleshooting Guide
Problem 1: Unexpected Cell Death or Inhibition of Proliferation
You observe a decrease in cell viability or proliferation after treating with this compound, contrary to the expected mitogenic effect.
Possible Cause: The concentration of this compound is too high, leading to cellular toxicity and apoptosis.[2][3]
Solutions:
-
Perform a Dose-Response Analysis: Conduct a systematic dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting point is to test a range of concentrations from 0.1 ng/mL to 100 ng/mL.
-
Review the Literature: Check for published studies that have used this compound or rhEGF on your cell line of interest to find a validated concentration range.
-
Assess Apoptosis: Use assays such as TUNEL staining or caspase activity assays to determine if the observed cell death is due to apoptosis.
Problem 2: Diminished or No Response to this compound Treatment
Your cells show a weak or no proliferative response to this compound.
Possible Causes:
-
Low EGFR Expression: The cell line you are using may have low endogenous expression of the Epidermal Growth Factor Receptor (EGFR).
-
Receptor Downregulation: Prolonged or repeated exposure to high concentrations of this compound may have caused EGFR downregulation.[4][5]
-
Suboptimal Cell Culture Conditions: Factors such as cell confluence, serum starvation, and media components can influence the cellular response to growth factors.
Solutions:
-
Verify EGFR Expression: Confirm EGFR expression in your cell line using techniques like Western blot, flow cytometry, or immunofluorescence.
-
Optimize Treatment Duration and Frequency: Avoid prolonged exposure to high concentrations. Allow for a recovery period between treatments if necessary.
-
Serum Starvation: Serum-starve your cells for a few hours before this compound treatment to reduce basal signaling and enhance the specific response.
-
Check Reagent Quality: Ensure that your this compound stock is properly stored and has not degraded.
Data Presentation
Table 1: Concentration-Dependent Effects of rhEGF on Cell Fate
| Cell Line | rhEGF Concentration | Observed Effect | Reference |
| Neuroblastoma (SK-N-SH) | 5-20 ng/mL | Increased cell proliferation | [2] |
| 50-100 ng/mL | Apoptosis and decreased cell growth | [2] | |
| 150-250 ng/mL | Increased cell proliferation | [2] | |
| Human Conjunctival Epithelial Cells | 10-50 µg/mL | Enhanced cell proliferation | [6] |
| 100 µg/mL | Lower cell viability compared to other experimental groups | [6] | |
| A431 (Epidermoid Carcinoma) | 165 nM | Inhibition of cell proliferation | [8] |
| Human Fibroblasts and Keratinocytes | 10 nM | Increased viable cell numbers after irradiation | [9] |
| Human Neural Progenitor Cells | 100 ng/mL | Increased growth rates and survival | [10] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound using MTT Assay
This protocol outlines the steps to determine the optimal concentration of this compound for cell proliferation.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Serum-free medium
-
This compound (rhEGF) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the complete medium with a serum-free medium and incubate for 2-4 hours to synchronize the cells and reduce basal signaling.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested range is 0, 0.1, 1, 5, 10, 25, 50, and 100 ng/mL. Remove the starvation medium and add 100 µL of the respective this compound dilutions to the wells. Include a "no treatment" control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the this compound concentrations to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the activation of key downstream proteins in the EGFR signaling pathway following this compound treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Serum-free medium
-
This compound (rhEGF)
-
EGFR inhibitor (e.g., Gefitinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
(Optional) Inhibitor Pre-treatment: For control wells, pre-treat with an EGFR inhibitor for 1-2 hours.
-
This compound Stimulation: Treat the cells with the optimal concentration of this compound (determined from the dose-response analysis) for a short duration (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins and a loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound In Vitro Studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mitogenic and apoptotic actions of epidermal growth factor on neuroblastoma cells are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor (EGF) induces apoptosis in a transfected cell line expressing EGF receptor on its membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor downregulation by small heterodimeric binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Epidermal Growth Factor Receptor Down-Regulation by UBPY-mediated Deubiquitination at Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The study on effects of rhEGF on proliferation of human conjunctival epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant human epidermal growth factor accelerates the proliferation of irradiated human fibroblasts and keratinocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high concentration of epidermal growth factor increases the growth and survival of neurogenic radial glial cells within human neurosphere cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity at High Concentrations of rhEGF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed at high concentrations of recombinant human Epidermal Growth Factor (rhEGF).
Troubleshooting Guides
Problem: Unexpected Cell Death or Inhibition of Proliferation After Treatment with High Concentrations of rhEGF
Possible Cause 1: EGFR Overexpression Leading to Paradoxical Signaling
At optimal concentrations, rhEGF promotes cell proliferation through the activation of signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT. However, in cells that overexpress the Epidermal Growth Factor Receptor (EGFR), such as the A431 human epidermoid carcinoma cell line, high concentrations of rhEGF can paradoxically inhibit growth and even induce apoptosis.[1][2] This is thought to be due to an overwhelming activation of the EGFR signaling cascade, leading to a switch from pro-proliferative to anti-proliferative and pro-apoptotic signals.
Solution:
-
Determine the Optimal rhEGF Concentration:
-
Perform a dose-response curve to identify the optimal concentration of rhEGF for your specific cell line. A typical starting point for many cell lines is in the range of 0.1 to 10 ng/mL.[3]
-
Use a cell viability assay, such as the MTT assay, to assess the percentage of viable cells across a wide range of rhEGF concentrations.
-
-
Reduce rhEGF Concentration:
-
If your experimental design allows, reduce the concentration of rhEGF to the optimal range determined from your dose-response curve.
-
-
Modify Culture Conditions:
-
Culture cells in serum-free or low-serum medium when treating with rhEGF. Serum contains various growth factors that can interfere with the specific effects of rhEGF and potentially exacerbate cytotoxicity.
-
Experimental Protocol: Determining Optimal rhEGF Concentration using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
rhEGF Treatment: Prepare a serial dilution of rhEGF in your desired cell culture medium (preferably serum-free). Concentrations can range from 0.01 ng/mL to 1000 ng/mL. Remove the overnight culture medium from the cells and replace it with the rhEGF-containing medium. Include a control group with medium only.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental goals.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the rhEGF concentration to determine the optimal concentration and identify the concentration at which cytotoxicity occurs.
Possible Cause 2: Induction of Apoptosis Through Specific Signaling Pathways
High concentrations of rhEGF can trigger apoptosis in certain cell types, such as neuroblastoma cells. This process is often concentration-dependent and involves the activation of specific pro-apoptotic signaling molecules. For example, in SK-N-SH neuroblastoma cells, rhEGF concentrations between 50 and 100 ng/mL have been shown to induce apoptosis.[4] This is associated with an increase in the expression of cleaved caspase-3 and maximal phosphorylation of p38 MAP kinase.[4]
Solution:
-
Dose De-escalation: If apoptosis is observed, perform a dose-response experiment to identify a lower, non-apoptotic concentration of rhEGF that still achieves the desired biological effect.
-
Co-treatment with Apoptosis Inhibitors (for mechanistic studies):
-
To confirm that the observed cell death is due to apoptosis, consider co-treating cells with a pan-caspase inhibitor, such as Z-VAD-FMK. If the inhibitor rescues the cells from rhEGF-induced death, it confirms the involvement of the caspase-dependent apoptotic pathway.
-
Experimental Workflow: Investigating rhEGF-Induced Apoptosis
Caption: Workflow for investigating and confirming rhEGF-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: At what concentration does rhEGF typically become cytotoxic?
A1: The cytotoxic concentration of rhEGF is highly cell-type dependent and often correlates with the level of EGFR expression. For instance, in EGFR-overexpressing A431 cells, inhibitory effects can be seen at concentrations as low as 1 ng/mL, with near-maximal inhibition at 10 ng/mL.[5] In SK-N-SH neuroblastoma cells, a decrease in cell proliferation is observed at 100 ng/mL, with apoptosis being induced in the range of 50-100 ng/mL.[4] It is crucial to perform a dose-response study for your specific cell line to determine the precise cytotoxic concentration.
Q2: What are the typical morphological changes observed in cells undergoing rhEGF-induced cytotoxicity?
A2: Cells undergoing rhEGF-induced cytotoxicity may exhibit classic signs of apoptosis, including cell shrinkage, membrane blebbing, and nuclear fragmentation.[6] In some cases, cells may also show a loss of adhesion and detach from the culture surface.[1]
Q3: Which signaling pathways are involved in the paradoxical effects of high rhEGF concentrations?
A3: At high concentrations, rhEGF can lead to the activation of pro-apoptotic signaling pathways. In neuroblastoma cells, for example, apoptotic concentrations of rhEGF lead to increased levels of cleaved caspase-3 and maximal phosphorylation of p38 MAP kinase, while the pro-survival p-AKT and p-GSK-3beta pathways are elevated at even higher, non-apoptotic concentrations.[4] In some lung cancer cells, high EGF concentrations can up-regulate the tumor suppressor PTEN, leading to the inhibition of the pro-survival Akt pathway and subsequent apoptosis.[4]
Signaling Pathways at Different rhEGF Concentrations
Low (Proliferative) rhEGF Concentration:
Caption: Simplified EGFR signaling leading to proliferation at low rhEGF concentrations.
High (Apoptotic) rhEGF Concentration:
Caption: Simplified EGFR signaling leading to apoptosis at high rhEGF concentrations.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of rhEGF on different cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Dose-Dependent Effects of rhEGF on Cell Proliferation and Apoptosis
| Cell Line | rhEGF Concentration | Observed Effect | Reference |
| A431 | 3-100 pM | Mitogenic | [2] |
| A431 | 1-10 ng/mL | Inhibition of proliferation | [5] |
| SK-N-SH | 5-20 ng/mL | Increased proliferation | [4] |
| SK-N-SH | 50-100 ng/mL | Apoptosis, decreased proliferation | [4] |
| SK-N-SH | 150-250 ng/mL | Increased proliferation | [4] |
| MCF-7 | 0.01-10 ng/mL | Increased proliferation | [3] |
Table 2: IC50 Values for rhEGF-Induced Cytotoxicity
IC50 values for direct cytotoxicity induced by rhEGF are not widely reported in the literature, as the effect is often a reduction in proliferation rather than direct cell killing in all cell types. The inhibitory concentrations are highly cell-line dependent.
References
- 1. Epidermal growth factor (EGF) induces apoptosis in a transfected cell line expressing EGF receptor on its membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth stimulation of A431 cells by epidermal growth factor: identification of high-affinity receptors for epidermal growth factor by an anti-receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor stimulation of human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical induction of growth arrest and apoptosis by EGF via the up-regulation of PTEN by activating Redox factor-1/Egr-1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. The Overexpression of Epidermal Growth Factor (EGF) in HaCaT Cells Promotes the Proliferation, Migration, Invasion and Transdifferentiation to Epidermal Stem Cell Immunophenotyping of Adipose-Derived Stem Cells (ADSCs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nepidermin (rhEGF) Stability and Activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nepidermin, a recombinant human epidermal growth factor (rhEGF), with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recombinant form of human epidermal growth factor (rhEGF).[1][2][3] It is a 6.2 kDa polypeptide consisting of 53 amino acids that promotes wound healing.[4][5] Its mechanism of action involves binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface.[2][4] This binding induces receptor dimerization and autophosphorylation, activating intracellular signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which stimulate cell proliferation, differentiation, and migration, essential processes for tissue regeneration.[4][6][7][8]
Q2: My this compound solution was accidentally frozen. Can I still use it?
A2: It is strongly advised to avoid freezing reconstituted this compound solutions.[5][9] Freeze-thaw cycles can severely compromise the protein's structural integrity and biological activity. The formation of ice crystals, shifts in pH, and increased solute concentrations during freezing can lead to irreversible protein aggregation and denaturation.[10][11][12] If accidental freezing occurs, the activity of the product should be validated before use in critical experiments.
Q3: Why is this compound supplied as a lyophilized (freeze-dried) powder?
A3: rhEGF is known to be unstable in aqueous solutions.[13] Lyophilization, or freeze-drying, is a process used to remove water at low temperatures, which significantly increases the long-term stability and shelf-life of the protein by preventing hydrolysis and other degradation pathways.[13][14][15] The product should be stored as a powder at the recommended temperature (typically 2-8°C) until you are ready to reconstitute it for immediate use.[9][14]
Q4: How should I properly store reconstituted this compound?
A4: Once reconstituted, this compound solutions are significantly less stable. Ideally, the reconstituted solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C for no longer than 24 hours.[14] To prevent degradation, avoid repeated freeze-thaw cycles.[5][9] If you do not need to use the entire volume at once, it is best practice to aliquot the freshly reconstituted solution into single-use volumes and store them appropriately, although freezing is generally discouraged.
Q5: What are the visible signs that my this compound may have been compromised?
A5: Upon reconstitution, the solution should be clear and colorless. The presence of visible particles, cloudiness (turbidity), or precipitation are clear indicators of protein aggregation and suggest that the product should not be used. However, the absence of visible changes does not guarantee that the protein has retained its full biological activity, as soluble aggregates and denatured monomers may not be visible to the naked eye.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Reduced or no biological effect observed in my cell-based assay.
If your experiment shows a diminished or absent cellular response (e.g., poor cell proliferation), it may be due to compromised this compound activity. Follow this troubleshooting workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for reduced this compound activity.
Data on Freeze-Thaw Effects
Freeze-thaw cycles induce various forms of stress on proteins, leading to both physical and chemical degradation. The primary consequence is aggregation, which can be broadly categorized as soluble or insoluble, and covalent or non-covalent.
Table 1: Mechanisms of Protein Damage During Freeze-Thaw Cycles
| Stress Factor | Mechanism of Action | Potential Outcome on this compound |
|---|---|---|
| Ice Crystal Formation | Formation of ice-water interfaces exposes hydrophobic regions of the protein, leading to unfolding and aggregation. Mechanical shear from ice crystals can also damage protein structure.[10][11] | Denaturation, formation of non-covalent aggregates, loss of tertiary structure. |
| Freeze Concentration | As water crystallizes, solutes like salts and buffers become highly concentrated in the remaining liquid phase.[11] | Extreme shifts in pH and ionic strength, which can denature the protein and promote aggregation.[10] |
| Oxidative Stress | Freeze concentration can increase the concentration of dissolved oxygen, potentially leading to the oxidation of sensitive amino acid residues (e.g., Methionine).[12] | Chemical modification, loss of activity, and formation of covalent aggregates. |
| Recrystallization | During thawing, small ice crystals can merge into larger ones, exerting additional physical stress on protein molecules.[10] | Further mechanical damage and denaturation. |
Experimental Protocols
To quantitatively assess the impact of freeze-thaw cycles on your this compound sample, a series of analytical and functional tests should be performed.
Protocol 1: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To separate and quantify soluble aggregates, monomers, and fragments based on their hydrodynamic radius.
-
Methodology:
-
Sample Preparation: Reconstitute a vial of lyophilized this compound as per the manufacturer's instructions. Retain an aliquot as the "Control (No F/T)" sample at 2-8°C. Subject the remaining solution to one or more freeze-thaw cycles (e.g., freeze at -20°C for 12 hours, thaw at 4°C for 2 hours).
-
System Setup: Use an HPLC system equipped with a UV detector (280 nm or 214 nm) and a suitable SEC column for proteins in the 5-100 kDa range.
-
Mobile Phase: A typical mobile phase is Phosphate Buffered Saline (PBS), pH 7.4.
-
Analysis: Inject equal amounts of the "Control" and "F/T" samples onto the column.
-
Data Interpretation: Compare the chromatograms. A decrease in the area of the main monomer peak and the appearance of new peaks at earlier retention times in the F/T sample indicate the formation of soluble aggregates.
-
Protocol 2: Measurement of Biological Activity via Cell Proliferation Assay
-
Objective: To determine the functional potency of this compound by measuring its ability to stimulate the proliferation of a responsive cell line (e.g., murine BALB/c 3T3 fibroblasts).[9][14][16]
-
Methodology:
-
Cell Seeding: Plate BALB/c 3T3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in complete medium.
-
Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Sample Treatment: Prepare serial dilutions of your "Control" and "F/T" this compound samples in low-serum medium. Add these dilutions to the starved cells and incubate for 48-72 hours. Include a negative control (medium only).
-
Proliferation Measurement: Quantify cell proliferation using a standard method such as MTT, WST-1, or a CyQUANT assay, which measure metabolic activity or DNA content, respectively.
-
Data Analysis: Plot the absorbance values against the log of this compound concentration for both control and F/T samples. Calculate the EC50 (concentration that gives half-maximal response) for each. A significant increase in the EC50 value for the F/T sample indicates a loss of biological activity.
-
Table 2: Summary of Analytical Techniques for Stability Assessment
| Technique | Parameter Measured | Information Provided |
|---|---|---|
| Visual Inspection | Turbidity / Precipitation | Detects large, insoluble aggregates. |
| UV-Vis Spectrophotometry | Absorbance at 280 nm | Measures total protein concentration. |
| Size Exclusion Chromatography (SEC) | Soluble Aggregates, Monomers, Fragments | Quantifies the size distribution of soluble species.[12][14] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Size Distribution | Detects the presence of aggregates and oligomers with high sensitivity.[12][17] |
| SDS-PAGE (non-reducing/reducing) | Molecular Weight | Identifies covalent aggregates and fragments.[14] |
| Cell-Based Proliferation Assay | Cell Viability / Proliferation | Measures the biological potency and functional integrity of this compound.[14][16][18] |
Mandatory Visualizations
EGF Receptor (EGFR) Signaling Pathway
The binding of this compound (EGF) to its receptor (EGFR) triggers a cascade of intracellular events leading to cell proliferation.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow for assessing the stability of this compound after subjecting it to freeze-thaw stress.
Caption: Workflow for comparing control vs. freeze-thawed this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Recombinant human epidermal growth factor (rhEGF) - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 3. This compound [medbox.iiab.me]
- 4. This compound (rhEGF) [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 13. cigb.edu.cu [cigb.edu.cu]
- 14. Stability Studies of a Freeze-Dried Recombinant Human Epidermal Growth Factor Formulation for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. reactionbiology.com [reactionbiology.com]
Technical Support Center: Potency of Recombinant Human Epidermal Growth Factor (rhEGF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the potency of a new batch of recombinant human Epidermal Growth Factor (rhEGF).
Frequently Asked Questions (FAQs)
Q1: What is rhEGF potency and why is it important to measure?
A1: Potency is a quantitative measure of the biological activity of a substance. For rhEGF, it reflects its ability to induce a specific biological response, such as cell proliferation or receptor activation. Measuring the potency of each new batch is critical to ensure consistency, quality, and reliable experimental outcomes.
Q2: What are the common methods to measure rhEGF potency?
A2: The most common methods for determining rhEGF potency are cell-based assays that measure a physiological response. These include:
-
Cell Proliferation Assays: Quantify the dose-dependent increase in the number of viable cells.
-
Receptor Phosphorylation Assays: Measure the activation of the EGF Receptor (EGFR) and downstream signaling proteins.
-
Receptor Binding Assays: Determine the affinity of rhEGF for its receptor.[1]
Q3: Which cell lines are recommended for rhEGF potency assays?
A3: Several cell lines are responsive to EGF and commonly used for potency assays. These include:
-
Balb/c 3T3 (murine fibroblasts): A widely used cell line for growth factor-induced proliferation assays.[2][3]
-
MCF-7 (human breast adenocarcinoma): These cells proliferate in response to EGF.[4][5]
-
A431 (human epidermoid carcinoma): Known for high expression of EGFR, making them suitable for phosphorylation and binding assays.[6][7]
-
NIH 3T3 (murine embryonic fibroblast): Another common choice for proliferation assays, though some variability has been reported.[8][9]
Q4: What is an ED50 value and how is it used to express rhEGF potency?
A4: The ED50 (Effective Dose, 50%) is the concentration of rhEGF that produces 50% of the maximum biological response in a given assay.[10] It is a key parameter for quantifying potency. A lower ED50 value indicates higher potency. The potency of a test sample is often expressed as a relative potency by comparing its ED50 to that of a reference standard.[11][12]
Troubleshooting Guides
Problem 1: High variability between replicate wells in a cell proliferation assay.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting. Use a multichannel pipette for better consistency.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Possible Cause: Contamination.
-
Solution: Perform all cell culture work in a sterile environment. Regularly check for signs of microbial contamination.
-
Problem 2: No significant dose-response curve is observed.
-
Possible Cause: rhEGF degradation.
-
Solution: Reconstitute and store rhEGF according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[13] Prepare dilutions fresh for each experiment.
-
-
Possible Cause: Cell line is unresponsive.
-
Solution: Confirm the cell line is appropriate for EGF stimulation. Passage number can affect cell responsiveness; use cells within a defined passage range. Ensure cells are healthy and in the exponential growth phase before starting the assay.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Verify the concentrations of rhEGF used are within the expected responsive range. Check that the incubation time is appropriate for the chosen cell line and assay.
-
Problem 3: The ED50 value of the new rhEGF batch is significantly different from the reference standard.
-
Possible Cause: The potency of the new batch is genuinely different.
-
Solution: This is the intended purpose of the assay. The results indicate a difference in the biological activity of the new batch.
-
-
Possible Cause: Errors in dilution of the test or reference rhEGF.
-
Solution: Carefully prepare all dilutions. Use calibrated pipettes. It is advisable to perform serial dilutions to minimize errors.
-
-
Possible Cause: Lot-to-lot variability in assay reagents (e.g., serum).
-
Solution: Pre-qualify new lots of critical reagents like fetal bovine serum to ensure consistent assay performance.[14]
-
Data Presentation
Table 1: Typical Potency Values for rhEGF in Different Assays
| Assay Type | Cell Line | Parameter | Typical Value |
| Cell Proliferation | MCF10A | ED50 | 10-600 pg/mL[15] |
| Cell Proliferation | Balb/c 3T3 | ED50 | ≤2 ng/mL[13] |
| Receptor Binding | - | Affinity (Kd) | ≤12 nM[1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Balb/c 3T3 Cells (MTT Method)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding:
-
Harvest Balb/c 3T3 cells that are in a logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
After 24 hours, aspirate the medium and replace it with 100 µL of serum-free medium.
-
Incubate for another 16-24 hours to synchronize the cells in the G0/G1 phase.
-
-
rhEGF Treatment:
-
Prepare serial dilutions of the new rhEGF batch and a reference standard in serum-free medium. A typical concentration range is 0.1 to 100 ng/mL.
-
Add 10 µL of each dilution to the corresponding wells. Include a negative control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the rhEGF concentration.
-
Fit the data to a four-parameter logistic curve to determine the ED50 value.
-
Protocol 2: EGFR Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the phosphorylation of EGFR at specific tyrosine residues upon rhEGF stimulation.
-
Cell Seeding:
-
Seed A431 cells into a 96-well plate at a density that will result in 90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
Aspirate the medium and replace it with serum-free medium.
-
Incubate for 16-18 hours.[6]
-
-
rhEGF Stimulation:
-
Prepare dilutions of the rhEGF test sample and reference standard in serum-free medium.
-
Treat the cells with the rhEGF dilutions for 15 minutes at 37°C.[6]
-
-
Fixation and Permeabilization:
-
Quickly aspirate the medium and fix the cells with 4% formaldehyde (B43269) for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunodetection:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Y1068) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Add a TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the log of the rhEGF concentration and determine the ED50.
-
Visualizations
Caption: rhEGF signaling pathway leading to cell proliferation.
Caption: General workflow for a cell-based rhEGF potency assay.
References
- 1. A Miniaturized Ligand Binding Assay for EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor and the control of proliferation of Balb 3T3 and benzo[a]pyrene-transformed Balb 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. MCF7 response to EGF - resource_browser [fantom.gsc.riken.jp]
- 6. rsc.org [rsc.org]
- 7. Binding of single-mutant epidermal growth factor (EGF) ligands alters the stability of the EGF receptor dimer and promotes growth signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Responsive Cells for rhEGF bioassay Obtained through Screening of a CRISPR/Cas9 Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Responsive Cells for rhEGF bioassay Obtained through Screening of a CRISPR/Cas9 Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ED50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cirm.ca.gov [cirm.ca.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Human Epidermal Growth Factor (hEGF) (#8916) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Reducing Variability in Animal Models of Nepidermin-Treated Wounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal models of wounds treated with Nepidermin (recombinant human epidermal growth factor, rhEGF).
Troubleshooting Guide
This guide addresses common issues encountered during experiments that can lead to high variability in wound healing data.
| Problem | Potential Cause | Recommended Solution |
| High variability in wound closure rates between animals in the same group. | 1. Inconsistent wound size and depth: Even minor differences in the initial wound dimensions can lead to significant variations in healing time. 2. Animal strain differences: Different strains of mice (e.g., BALB/c vs. C57BL/6) have inherent variations in their wound healing characteristics.[1][2][3] 3. Age and sex differences: Hormonal and physiological variations between animals of different ages and sexes can impact the rate of wound repair. 4. Inconsistent this compound application: Uneven distribution or incorrect dosage of the topical treatment can lead to varied responses. 5. Wound contraction (in rodent models): Rodents heal primarily through contraction of the panniculus carnosus, which can obscure the effects of treatments aimed at re-epithelialization.[4] | 1. Standardize wound creation: Use a biopsy punch of a consistent diameter to create full-thickness excisional wounds. Ensure the same researcher performs all wounding procedures to maintain consistency. For rodent models, use a splinted wound model to prevent contraction. 2. Use a single, well-characterized animal strain: Select one strain for the entire study and report the specific strain used. If comparing strains, ensure groups are balanced. 3. Standardize animal characteristics: Use animals of the same sex and a narrow age range. 4. Develop a standard operating procedure (SOP) for treatment application: Ensure a consistent volume and concentration of this compound is applied evenly to the entire wound surface at each application. 5. Employ a splinted excisional wound model: This is critical for rodent studies to ensure healing occurs through granulation and re-epithelialization, which is more analogous to human wound healing. |
| Inconsistent histological findings. | 1. Variable tissue harvesting and processing: Differences in the timing of biopsy, fixation methods, and sectioning can introduce artifacts and variability. 2. Subjective scoring of histological features: Qualitative or semi-quantitative scoring without clear, objective criteria can lead to inter-observer variability. | 1. Standardize tissue collection: Harvest biopsies from the same location within the wound at consistent time points. Use a standardized fixation and embedding protocol. 2. Use quantitative histological analysis: Employ image analysis software to quantify parameters such as re-epithelialization, granulation tissue thickness, and collagen deposition. |
| Unexpectedly slow or fast wound healing in the control group. | 1. Underlying health issues in animals: Subclinical infections or other health problems can affect the baseline healing rate. 2. Environmental stressors: Variations in housing conditions, diet, or handling can impact the physiological stress of the animals and influence wound healing. | 1. Acclimatize animals and monitor health: Allow animals to acclimate to the facility for at least one week before the experiment. Monitor animals daily for any signs of illness. 2. Maintain a consistent and controlled environment: Ensure standardized housing conditions, including temperature, humidity, light-dark cycles, and diet. Minimize handling stress. |
| This compound treatment shows no significant effect compared to control. | 1. Inadequate drug delivery or dosage: The formulation may not be effectively delivering the active ingredient to the wound bed, or the dose may be suboptimal.[5][6][7] 2. High baseline healing rate in the control group: If the control group heals very quickly, it can be difficult to detect a statistically significant improvement with treatment. | 1. Optimize drug formulation and dose: Conduct a dose-response study to determine the optimal concentration of this compound.[5][6][7] Ensure the vehicle used for the topical application is appropriate and does not interfere with wound healing. 2. Consider a delayed-healing model: For studies where the control healing is too rapid, using a diabetic or aged animal model can create a more challenging healing environment where the effects of a pro-healing agent like this compound may be more pronounced. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote wound healing?
A1: this compound is a recombinant human epidermal growth factor (rhEGF). It promotes wound healing by binding to the Epidermal Growth Factor Receptor (EGFR) on the surface of skin cells, particularly keratinocytes and fibroblasts. This binding triggers a cascade of intracellular signaling pathways that stimulate cell growth, proliferation, and migration, which are essential for wound closure. It also enhances the production of extracellular matrix components like collagen, which are crucial for tissue repair.
Q2: Which animal model is best for studying this compound-treated wounds?
A2: The choice of animal model depends on the specific research question.
-
Rodent Models (Mice and Rats): These are the most common due to their cost-effectiveness and ease of handling. However, their primary mode of wound healing is contraction, which differs from the re-epithelialization seen in humans. To mitigate this, it is highly recommended to use a splinted excisional wound model . This model prevents wound contraction and promotes healing by granulation and re-epithelialization, making it more comparable to human wound healing.[4]
-
Porcine Models (Pigs): Pig skin is anatomically and physiologically more similar to human skin, making it an excellent model for translational studies. However, these models are more expensive and require specialized facilities.
Q3: How can I minimize variability when creating wounds?
A3: Standardization is key.
-
Animal Selection: Use animals of the same species, strain, sex, and age.
-
Wound Creation: Use a sterile biopsy punch to create full-thickness excisional wounds of a consistent diameter and depth. Having a single, well-trained individual create all the wounds can also reduce variability.
-
Wound Location: Create wounds in the same anatomical location on each animal, typically the dorsal side, to ensure consistent tissue characteristics.
Q4: What are the best practices for applying topical this compound?
A4: To ensure consistent delivery of the treatment:
-
Standardized Dose: Use a calibrated pipette or syringe to apply a precise volume of the this compound formulation to each wound.
-
Even Application: Gently spread the formulation to cover the entire wound surface.
-
Consistent Frequency: Apply the treatment at the same time each day as defined by your experimental protocol.
-
Appropriate Vehicle: The vehicle (e.g., gel, cream) should be inert and not influence wound healing. A vehicle-only control group is essential.
Q5: How should I measure and analyze wound healing to reduce variability?
A5: Employ objective, quantitative methods:
-
Wound Area Measurement: Take digital photographs of the wounds at consistent time points with a ruler in the frame for scale. Use image analysis software to calculate the wound area. This is more reproducible than manual measurements.
-
Histological Analysis: At the end of the experiment, collect wound tissue for histological processing. Use standardized staining techniques (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen). Quantify parameters like the length of the epithelial gap, granulation tissue area, and collagen density using image analysis software.
Q6: What are the WRAHPS guidelines and why are they important?
A6: The Wound Reporting in Animal and Human Preclinical Studies (WRAHPS) guidelines provide a checklist of essential information that should be reported in preclinical wound healing studies. Adhering to these guidelines helps to ensure transparency, reproducibility, and allows for better comparison between studies, ultimately contributing to the reduction of overall variability in the field.
Data Presentation
Table 1: Effect of this compound (rhEGF) on Wound Closure in a Rat Full-Thickness Wound Model
| Treatment Group | HT50 (Days to 50% Wound Closure) (Mean ± SD) |
| Control (Ointment Base) | 7.2 ± 0.2 |
| rhEGF (10 µg/g Ointment) | 5.5 ± 0.3 |
Data adapted from a study on full-thickness wounds in rats, demonstrating a significant acceleration of wound healing with topical rhEGF treatment.[8]
Table 2: Dose-Dependent Effect of rhEGF on Time to Heal in a Rat Wound Model
| Treatment Group | Approximate Days to 50% Healing | Approximate Days to 70% Healing | Approximate Days to 90% Healing |
| Saline Control | 9-10 | 12-13 | 15 |
| 2 µg/mL rhEGF Spray | 5-6 | 9-10 | 12 |
| 5 µg/mL rhEGF Spray | 5-6 | 9-10 | 12 |
| 10 µg/mL rhEGF Spray | 5-6 | 9-10 | 12 |
This table illustrates that rhEGF treatment significantly reduces healing time compared to a saline control, with a notable effect observed even at the lowest dose.[5][6]
Experimental Protocols
Key Experiment: Splinted Full-Thickness Excisional Wound Model in Mice
This protocol is designed to minimize the contribution of wound contraction to healing in rodent models.
Materials:
-
8-12 week old mice of a single strain (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers and depilatory cream
-
Surgical scrubs (e.g., povidone-iodine and alcohol)
-
Sterile surgical instruments
-
6 mm biopsy punch
-
Silicone splints (e.g., 1 mm thick silicone sheet with an inner diameter of 8 mm and an outer diameter of 12 mm)
-
Tissue adhesive (e.g., cyanoacrylate)
-
Suture material (e.g., 6-0 nylon)
-
This compound formulation and vehicle control
-
Transparent occlusive dressing (e.g., Tegaderm)
Procedure:
-
Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and apply depilatory cream to remove all hair. Clean the surgical area with alternating scrubs of povidone-iodine and alcohol.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch. The wounds should be placed symmetrically on either side of the midline.
-
Splint Application: Apply a thin layer of tissue adhesive to the silicone splint. Carefully place the splint around the wound, ensuring the wound is centered. Secure the splint to the skin with 4-6 interrupted sutures.
-
Treatment Application: Apply a standardized volume of the this compound formulation to one wound and the vehicle control to the contralateral wound.
-
Dressing: Cover the wounds and splints with a transparent occlusive dressing.
-
Post-Operative Care: House mice individually to prevent them from disturbing each other's wounds. Provide analgesia as per institutional guidelines.
-
Wound Assessment: At predetermined time points (e.g., days 3, 7, 10, and 14), anesthetize the mice and remove the dressing to photograph the wounds with a ruler in the frame.
-
Tissue Collection: At the final time point, euthanize the mice and harvest the entire wound, including the splint and surrounding skin, for histological analysis.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound (rhEGF) signaling cascade in skin cells.
Standardized Experimental Workflow for Reducing Variability
Caption: Workflow for minimizing experimental variability.
Troubleshooting Logic for High Variability
Caption: A logical approach to troubleshooting high data variability.
References
- 1. BALB/c and C57BL6 mouse strains vary in their ability to heal corneal epithelial debridement wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BALB/c and C57BL6 mouse strains vary in their ability to heal corneal epithelial debridement wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The murine excisional wound model: Contraction revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of ENHANCEMENT OF WOUND HEALING BY TOPICAL APPLICATION OF EPIDERMAL GROWTH FACTOR IN ANIMAL MODEL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 6. ENHANCEMENT OF WOUND HEALING BY TOPICAL APPLICATION OF EPIDERMAL GROWTH FACTOR IN ANIMAL MODEL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. Immuno-modulatory effect of local rhEGF treatment during tissue repair in diabetic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mtfbiologics.org [mtfbiologics.org]
Validation & Comparative
A Comparative Guide: Nepidermin vs. FGF in Stimulating Fibroblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nepidermin (recombinant human epidermal growth factor, rhEGF) and Fibroblast Growth Factor (FGF) in their capacity to stimulate fibroblast proliferation. The information presented is collated from experimental data to assist in research and development decisions.
Introduction
Both this compound and Fibroblast Growth Factors are potent mitogens for fibroblasts, playing crucial roles in wound healing and tissue regeneration. This compound, a recombinant form of human epidermal growth factor (EGF), exerts its effects by binding to the epidermal growth factor receptor (EGFR).[1][2] This interaction triggers intracellular signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation and survival.[1] The FGF family, comprising 22 known ligands in mammals, interacts with four distinct fibroblast growth factor receptors (FGFRs).[3][4] This binding also activates downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, to regulate cell proliferation, differentiation, and migration.[3][4] While both growth factors converge on similar core pathways, differences in their receptor interactions, signaling dynamics, and contextual efficacy are critical for their application in therapeutic contexts.
Quantitative Data Summary
The following table summarizes quantitative data from various studies comparing the effects of this compound (rhEGF) and FGF (specifically basic FGF or bFGF) on fibroblast proliferation.
| Growth Factor | Cell Type | Concentration | Observed Effect on Fibroblast Proliferation | Source |
| This compound (rhEGF) | Dermal Fibroblasts | 10 ng/mL | Significant promotion of proliferation. | |
| Dermal Fibroblasts | 100 ng/mL | Significant promotion of proliferation. | ||
| Oral Fibroblasts | >10 ng/mL | Promoted cell proliferation. | ||
| Oral Fibroblasts | 20 ng/mL | Optimal concentration for promoting proliferation. | ||
| Fibroblasts (from ADSCs) | 10 ng/mL | Markedly enhanced fibroblast growth. | [5] | |
| FGF (bFGF) | Dermal Fibroblasts | Not specified | No significant effect on proliferation in one study. | |
| Oral Fibroblasts | 10 ng/mL & 50 ng/mL | Significantly increased proliferation. | ||
| Fibroblasts (from ADSCs) | 10 ng/mL | Markedly enhanced fibroblast growth. | [5] | |
| Fibroblasts (from ADSCs) | 100 ng/mL | Enhanced fibroblast growth, but less than 10 ng/mL. | [5] | |
| This compound (rhEGF) + FGF (bFGF) | Fibroblasts (from ADSCs) | 10 ng/mL each | Optimal effect on promoting fibroblast proliferation, greater than either factor alone. | [5][6] |
Signaling Pathways
The signaling pathways for this compound (via EGFR) and FGF (via FGFR) share common downstream effectors but are initiated by distinct receptor systems.
Experimental Protocols
A representative experimental protocol for assessing fibroblast proliferation in response to this compound or FGF is outlined below, based on methodologies described in the literature.[6]
Objective: To quantify the mitogenic effect of this compound and FGF on fibroblasts.
Materials:
-
Fibroblast cell line (e.g., human dermal fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (rhEGF) and FGF (e.g., bFGF) stock solutions
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay kit
-
Microplate reader
Methodology:
-
Cell Culture: Fibroblasts are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 2 x 10³ cells per well and allowed to adhere for 24 hours.
-
Growth Factor Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound or FGF (e.g., 0, 1, 10, 20, 50, 100 ng/mL). A control group receives the medium without any added growth factors.
-
Incubation: The plates are incubated for a set period, typically corresponding to the logarithmic growth phase of the cells (e.g., 3 days).
-
Proliferation Assay: At the end of the incubation period, the CCK-8 solution is added to each well according to the manufacturer's instructions. The plates are incubated for a further 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The absorbance value is directly proportional to the number of viable cells.
-
Data Analysis: The proliferation rate for each treatment group is calculated relative to the control group. Statistical analysis (e.g., t-tests or ANOVA) is performed to determine the significance of the observed differences.
Discussion and Conclusion
Both this compound and FGF are effective in stimulating fibroblast proliferation, a key process in wound healing and tissue engineering. The optimal concentration for both growth factors, when used individually, appears to be around 10 ng/mL for fibroblasts derived from adipose mesenchymal stem cells.[5] Notably, a combination of both this compound and FGF at 10 ng/mL each has been shown to have a synergistic effect, resulting in the highest level of fibroblast proliferation.[5][6]
However, the efficacy of each growth factor can be cell-type dependent. For instance, one study found that bFGF had no significant effect on dermal fibroblast proliferation, while it significantly increased the proliferation of oral fibroblasts. This highlights the importance of selecting the appropriate growth factor based on the specific cell type and desired outcome.
In the context of wound healing, some studies suggest a temporal difference in their primary roles. FGF, particularly bFGF, may be more influential in the early stages of wound healing by promoting the proliferation of fibroblasts and the formation of granulation tissue.[7] In contrast, this compound's primary role may be more pronounced in the metaphase and later stages, where it accelerates re-epithelialization.[7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. mednexus.org [mednexus.org]
- 6. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nepidermin and PDGF on Wound Closure Rates
A Guide for Researchers and Drug Development Professionals
In the landscape of advanced wound care, growth factor therapies have emerged as a cornerstone for accelerating tissue repair, particularly for chronic and complex wounds. Among the most prominent are Nepidermin, a recombinant human epidermal growth factor (rhEGF), and Platelet-Derived Growth Factor (PDGF). This guide provides an objective comparison of their performance on wound closure rates, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.
Introduction to this compound and PDGF in Wound Healing
This compound (rhEGF) is a biopharmaceutical agent that mimics the action of human epidermal growth factor.[1][2][3] It primarily stimulates the proliferation, differentiation, and migration of keratinocytes, which are crucial for re-epithelialization, the process of restoring the skin's outer layer.[4] this compound exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the cell surface, activating downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[4] This signaling promotes cell growth and survival, contributing to enhanced wound healing.[4]
Platelet-Derived Growth Factor (PDGF) is a potent mitogen for cells of mesenchymal origin, such as fibroblasts and smooth muscle cells. It plays a critical role in all phases of wound healing, including inflammation, proliferation, and remodeling. PDGF stimulates the recruitment of inflammatory cells and fibroblasts to the wound site, promotes the formation of new blood vessels (angiogenesis), and enhances the synthesis of extracellular matrix components. The biological effects of PDGF are mediated through its binding to cell surface receptors, PDGFRα and PDGFRβ, which activates intracellular signaling pathways, including the Ras-MAPK and PI3K pathways.[5]
Comparative Efficacy in Wound Closure
Quantitative data from various studies, including a network meta-analysis of randomized controlled trials, provide insights into the comparative efficacy of this compound (EGF) and PDGF in promoting the healing of diabetic foot ulcers.
| Efficacy Outcome | This compound (EGF) | PDGF | Standard of Care (Control) | Source |
| Likelihood of Complete Ulcer Healing (Relative Risk vs. Control) | 3.83 (95% CrI 1.81, 9.10) | 2.47 (95% CrI 1.23, 5.17) | 1.00 | [6] |
| Mean Wound Size Reduction (at 8 weeks) | Not directly reported in this study | 68% | 45% | [7][8] |
| Average Time to Complete Healing | Significantly reduced compared to control | 6.1 weeks | 7.8 weeks | [7][8][9] |
Note: The data presented are from different studies and may not be directly comparable due to variations in study design, patient populations, and treatment protocols. CrI stands for Credible Interval.
A network meta-analysis suggests that Epidermal Growth Factor (EGF) may be the most effective growth factor in terms of improving healing rates and reducing healing time for diabetic foot ulcers when compared to other growth factors, including PDGF.[6][9] Another study comparing platelet-rich plasma (PRP), PDGF gel, and normal saline dressing found that while PRP was most effective, PDGF gel still resulted in a greater mean wound size reduction (68%) and a shorter average time to complete healing (6.1 weeks) compared to the standard saline dressing (45% and 7.8 weeks, respectively).[7][8]
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
The scratch assay is a standard method to assess cell migration in vitro, mimicking the process of wound closure.[10][11]
1. Cell Seeding:
-
Seed primary human dermal fibroblasts or human epidermal keratinocytes into a 24-well plate at a density that allows them to reach 90-100% confluence within 24-48 hours.[12] For example, seed primary human fibroblasts at approximately 5,263 cells/cm².[12]
-
Culture the cells in their respective growth media.
2. Serum Starvation (Optional):
-
Once confluent, replace the growth medium with a basal medium containing no growth factors or serum for 18-24 hours to synchronize the cells in the G0 (quiescent) phase of the cell cycle.[12] This helps to ensure that wound closure is primarily due to cell migration rather than proliferation.
3. Creating the "Wound":
-
Using a sterile p10 or p200 pipette tip, create a straight scratch down the center of the cell monolayer.[10]
4. Treatment and Imaging:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh basal medium containing the desired concentration of this compound, PDGF, or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[13]
5. Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
In Vivo Diabetic Wound Healing Model (Rats)
This protocol describes the creation of a diabetic wound model in rats to evaluate the in vivo efficacy of topical treatments.[14][15]
1. Induction of Diabetes:
-
Induce diabetes in adult female Sprague Dawley rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[14]
-
Monitor blood glucose levels to confirm the diabetic state.
2. Wound Creation:
-
After the establishment of diabetes (typically 4 weeks post-STZ injection), anesthetize the rats.
-
Create a single, round, full-thickness skin wound on the dorsum of the hind feet using a 5-mm disposable skin biopsy punch.[14]
3. Treatment Application:
-
Apply a topical formulation of this compound, PDGF, or a placebo control to the wound bed. The application frequency will depend on the study design (e.g., daily).
4. Wound Closure Measurement:
-
Trace the wound margins onto a transparent sheet at regular intervals (e.g., every 2-3 days).
-
Calculate the wound area using image analysis software.
-
Determine the percentage of wound closure relative to the initial wound area.
5. Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and collect the wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, and collagen deposition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of this compound and PDGF, as well as a typical experimental workflow for comparing their effects on wound healing.
Caption: this compound (EGF) Signaling Pathway.
Caption: PDGF Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human epidermal growth factor | C270H401N73O83S7 | CID 16143379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Comparative efficacy of growth factor therapy in healing diabetes‐related foot ulcers: A network meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study between Platelet-rich Plasma, Platelet-derived Growth Factor Gel, and Normal Saline Dressing in Chronic Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy and safety of different growth factors in the treatment of diabetic foot ulcers: an updated network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. In vitro scratch assay to demonstrate the effects of arsenic on skin cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Diabetic skin wound animal model and treatment [bio-protocol.org]
- 15. Advances and perspective on animal models and hydrogel biomaterials for diabetic wound healing [biomat-trans.com]
A Comparative Analysis of Nepidermin and Silver Sulfadiazine for the Treatment of Burn Wounds
A Guide for Researchers and Drug Development Professionals
In the management of burn wounds, the choice of topical agent is critical to facilitate healing, prevent infection, and minimize scarring. For decades, silver sulfadiazine (B1682646) (SSD) has been a standard of care. However, the emergence of biotechnologically derived agents such as Nepidermin, a recombinant human epidermal growth factor (rhEGF), presents a promising alternative. This guide provides an objective comparison of the efficacy of this compound and silver sulfadiazine, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation processes.
Data Presentation: Efficacy in Burn Wound Healing
The following table summarizes quantitative data from clinical studies comparing the efficacy of this compound (rhEGF) and silver sulfadiazine in the treatment of burn wounds. The data highlights key endpoints such as wound healing time and healing rates.
| Efficacy Endpoint | This compound (rhEGF) | Silver Sulfadiazine (SSD) | Key Findings & Citations |
| Mean Healing Time (Days) for Superficial Partial-Thickness Burns | 8.39 ± 2.25 | 9.52 ± 2.56 (Control) | This compound significantly shortens healing time compared to control groups.[1][2] A meta-analysis showed that add-on therapy with EGF reduced average healing time by 3.12 days compared to standard treatment alone.[3] |
| Mean Healing Time (Days) for Deep Partial-Thickness Burns | 16.80 ± 2.99 | 18.27 ± 3.17 (Control) | This compound demonstrates a significant reduction in healing time for deeper burns.[1][2] |
| Wound Healing Rate | Higher at different periods compared to control. | Standard baseline. | Studies consistently report that rhEGF ointments enhance the rate of burn wound healing.[1][2] |
| Infection Rate | Not reported as a primary outcome in some EGF studies. | Higher infection rates compared to newer dressings without silver. | A systematic review found that the infection rate was significantly higher in the SSD group compared with groups treated with dressings without silver.[4] |
| Scar Quality | Significantly lower scar proliferation index compared to control. | Standard baseline. | Studies have shown a significant clinical benefit with EGF treatment in terms of scar appearance.[2][3] |
Experimental Protocols
The methodologies employed in clinical trials evaluating topical burn treatments are crucial for interpreting the validity of their outcomes. Below are detailed protocols typical of studies comparing this compound and silver sulfadiazine.
Study Design
Most comparative studies are designed as randomized controlled trials (RCTs) to minimize bias.[3] In these trials, patients are randomly assigned to receive either this compound or silver sulfadiazine. Often, a control group receiving a placebo or standard wound care is also included. The evaluator of the wound healing is frequently blinded to the treatment allocation to ensure objective assessment.
Patient Population
Inclusion Criteria:
-
Patients with second-degree (partial-thickness) burns.[1][3]
-
Age typically ranges from 18 to 60 years.
-
Burned total body surface area (TBSA) is often specified, for example, less than 20%.
-
Patients must be willing to provide informed consent.
Exclusion Criteria:
-
Patients with third-degree (full-thickness) burns.
-
Presence of underlying diseases that could interfere with wound healing, such as uncontrolled diabetes mellitus, chronic kidney disease, or severe liver disease.
-
Known hypersensitivity to any of the study medications.
-
Pregnancy or lactation.
Treatment Application
-
Wound Cleansing: Before the application of the topical agent, the burn wound is gently cleansed, typically with a sterile saline solution.[5]
-
Application of Investigational Product:
-
This compound Group: A layer of this compound ointment or gel is applied to the burn wound. The concentration of rhEGF in the preparation is a key variable, with studies showing 10 micrograms/g to be effective.[1]
-
Silver Sulfadiazine Group: A layer of 1% silver sulfadiazine cream is applied to the burn wound.
-
-
Dressing: The wound is then covered with a sterile dressing.
-
Frequency: Dressings and topical agents are typically changed once or twice daily.[6]
Assessment of Wound Healing
The evaluation of wound healing is conducted at regular intervals (e.g., daily or every other day). The primary methods for assessment include:
-
Wound Tracing and Photography: The wound area is traced and photographed at each assessment to monitor the rate of re-epithelialization.
-
Healing Time: This is a primary endpoint, defined as the time taken for complete re-epithelialization of the wound.
-
Histopathological Analysis: In some preclinical and clinical studies, biopsies may be taken for histological examination to assess the quality of the regenerated tissue.
-
Adverse Events: The incidence of adverse events such as local irritation, allergic reactions, and secondary infections is monitored and recorded.
Mandatory Visualizations
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized workflow of a randomized controlled trial comparing this compound and silver sulfadiazine.
Simplified Signaling Pathway of this compound (rhEGF) in Wound Healing
Caption: Simplified signaling pathway of this compound (rhEGF) promoting wound healing.
Conclusion
The available evidence suggests that this compound (rhEGF) offers a significant advantage over traditional treatments like silver sulfadiazine for burn wounds, particularly in accelerating healing time and improving scar quality.[1][2][3] While silver sulfadiazine has been a long-standing treatment, concerns about its potential to delay healing and its higher associated infection rates compared to some newer dressings are noteworthy.[4] this compound's mechanism of action, which involves the stimulation of cell proliferation and migration through the EGFR signaling pathway, provides a strong biological basis for its observed clinical efficacy.[6][7] For researchers and drug development professionals, the continued investigation into growth factor-based therapies like this compound is a promising avenue for advancing the standard of care in burn wound management.
References
- 1. Table 1, Inclusion and exclusion criteria - Skin Substitutes for Treating Chronic Wounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A prospective randomized evaluator-blinded trial of two potential wound healing agents for the treatment of venous stasis ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Healing of burn wounds by topical treatment: A randomized controlled comparison between silver sulfadiazine and nano-crystalline silver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Burn injury characteristics, referral pattern, treatment (costs), and outcome in burn patients admitted to a hospital with or without a specialized Burn Centre (BURN-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. criticalcarenutrition.com [criticalcarenutrition.com]
- 7. academic.oup.com [academic.oup.com]
Validating Nepidermin's Effect on Collagen Deposition In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vitro effects of Nepidermin (recombinant human epidermal growth factor, rhEGF) on collagen deposition is crucial for its application in tissue regeneration and wound healing. This guide provides an objective comparison of this compound's performance with key alternatives, supported by experimental data. We delve into the nuanced effects of this compound and contrast it with potent inducers of collagen synthesis, namely Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF).
Comparative Analysis of Pro-Fibrotic Agents
The in vitro impact of this compound on collagen deposition by fibroblasts is multifaceted. While it is a potent mitogen for fibroblasts, its direct effect on collagen synthesis is debated in the scientific literature. Some studies suggest that the observed increase in collagen in tissues treated with this compound is an indirect consequence of increased fibroblast proliferation. Conversely, other in vitro studies indicate that this compound may down-regulate the expression of type I procollagen (B1174764).
In stark contrast, TGF-β and CTGF are well-established as direct and potent stimulators of collagen synthesis in fibroblasts. TGF-β is a key cytokine that drives fibrosis through the Smad signaling pathway, leading to a significant upregulation of collagen gene transcription. CTGF, often acting downstream of TGF-β, also robustly promotes collagen production.
Below is a summary of quantitative data from various in vitro studies, highlighting the distinct effects of these agents on collagen production. It is important to note that these results are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Treatment Agent | Cell Type | Assay | Key Findings |
| This compound (rhEGF) | Granuloma Fibroblasts | Radioactive Hydroxyproline Production | Inhibitory effect on collagen synthesis. |
| Human Dermal Fibroblasts | Western Blot (Type I Procollagen) | Down-regulates the expression of type I procollagen protein. | |
| Human Corneal Stromal Fibroblasts | Collagenase-Digestion Assay | Induced a 40% increase in collagen synthesis at 10 ng/ml. | |
| TGF-β1 | Human Corneal Stromal Fibroblasts | Collagenase-Digestion Assay | Induced a 120% increase in collagen synthesis at 1 ng/ml. |
| Human Dermal Fibroblasts | ELISA (Type I Procollagen) | Significant increase in type I procollagen secretion. | |
| CTGF | Normal Rat Kidney (NRK) Fibroblasts | Microwell Assay | Potently induces collagen synthesis. |
| Human Mesangial Cells | Collagen Protein Expression | Significantly induced collagen protein expression. |
Signaling Pathways
The signaling cascades initiated by this compound, TGF-β, and CTGF that modulate collagen deposition are distinct.
This compound Signaling Pathway
This compound exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR), which triggers downstream signaling cascades, primarily the Ras-Raf-MEK-ERK and PI3K-Akt pathways. These pathways are predominantly associated with cell proliferation, survival, and migration.
Caption: this compound signaling cascade.
TGF-β Signaling Pathway
TGF-β signals through its type I and type II receptors, leading to the phosphorylation of Smad proteins. Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding for collagen.
Caption: TGF-β signaling pathway for collagen synthesis.
Experimental Workflows
To validate the effects of these agents on collagen deposition, a series of in vitro experiments are typically performed. The following diagram illustrates a general workflow.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sirius Red Collagen Assay
This colorimetric assay is used to quantify total collagen content.
-
Cell Culture and Treatment: Plate fibroblasts in multi-well plates and culture until confluent. Treat cells with desired concentrations of this compound, TGF-β, or CTGF for 24-72 hours.
-
Fixation: Aspirate the culture medium and wash cells with PBS. Fix the cells with 100 µl of 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water. Add 100 µl of 0.1% Sirius Red stain (in saturated picric acid) to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.
-
Elution: Add 100 µl of 0.1 N NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of collagen should be prepared to determine the collagen content in the samples.
Western Blotting for Type I Collagen
This technique is used to detect and quantify specific collagen proteins.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. Collect the cell lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for type I collagen overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system. The band intensity can be quantified using densitometry software.
Immunofluorescence for Collagen Deposition
This method allows for the visualization of collagen deposition and its extracellular matrix organization.
-
Cell Culture and Fixation: Grow and treat fibroblasts on glass coverslips. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against type I collagen for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. The intensity and distribution of the fluorescence signal can be analyzed to assess collagen deposition.
Conclusion
A Comparative Analysis of Nepidermin and Vacuum-Assisted Closure (VAC) Therapy for the Management of Diabetic Ulcers
For Researchers, Scientists, and Drug Development Professionals
The management of diabetic foot ulcers (DFUs) presents a significant clinical challenge. This guide provides an objective comparison of two prominent advanced therapies: Nepidermin, a recombinant human epidermal growth factor (rhEGF), and vacuum-assisted closure (VAC) therapy, also known as negative pressure wound therapy (NPWT). This comparison is based on available clinical data to inform research and development in wound care.
Overview of Therapeutic Mechanisms
This compound (rhEGF) is a topical or intralesional therapy that promotes wound healing by stimulating the proliferation and migration of keratinocytes and fibroblasts, essential cells for skin regeneration. It binds to the epidermal growth factor receptor (EGFR), initiating a signaling cascade that enhances granulation tissue formation and re-epithelialization.
Vacuum-Assisted Closure (VAC) Therapy is a non-invasive treatment that applies sub-atmospheric pressure to the wound bed. This mechanism is believed to promote healing by increasing blood flow, stimulating the formation of granulation tissue, reducing edema, and removing infectious materials and excess exudate.[1][2]
Quantitative Comparison of Clinical Efficacy
While direct head-to-head randomized controlled trials (RCTs) are limited, data from individual studies and a retrospective comparative analysis provide insights into the relative performance of this compound and VAC therapy.
| Parameter | This compound (rhEGF) | Vacuum-Assisted Closure (VAC) Therapy | Control/Standard of Care | Source |
| Complete Ulcer Closure Rate | 50% - 90.5% (in combination with NPWT) | 43.2% - 68.7% | 28.9% (Advanced Moist Wound Therapy) | [1][3][4][5] |
| Time to Complete Healing | Not consistently reported | Median: 96 days | Not determinable for AMWT | [5] |
| Amputation Rate | 50% (EGF only), 52.4% (EGF + NPWT) | 86.4% (NPWT only) | 73.3% (Conventional Treatment) | [1] |
| Distalization of Amputation | 83.3% (EGF only), 90.5% (EGF + NPWT) | 18.2% (NPWT only) | 33.3% (Conventional Treatment) | [1] |
Note: The data presented is a synthesis from multiple studies and should be interpreted with caution due to variations in study design, patient populations, and ulcer characteristics. The study by Aksoy et al. (2022) was a retrospective analysis.
Experimental Protocols
This compound (rhEGF) Clinical Trial Protocol (General)
A representative protocol for a clinical trial involving this compound for diabetic foot ulcers would typically include the following stages:
-
Patient Screening and Enrollment: Patients with a confirmed diagnosis of diabetes mellitus and a non-healing foot ulcer of a specific Wagner grade are recruited. Exclusion criteria often include severe peripheral arterial disease, uncontrolled infection, and allergies to the study medication.
-
Baseline Assessment: The ulcer is debrided of necrotic tissue, and its dimensions (area and depth) are measured and documented. Photographic documentation is also performed.
-
Randomization: Patients are randomly assigned to either the treatment group (receiving this compound) or a control group (receiving a placebo or standard wound care).
-
Treatment Administration: The treatment group receives topical or intralesional application of this compound at a specified dosage and frequency. The control group receives the corresponding placebo or standard dressing changes. Both groups receive standard off-loading and metabolic control.
-
Follow-up and Assessment: Patients are followed up at regular intervals (e.g., weekly) for wound assessment, including measurement of ulcer size and observation for signs of healing or adverse events.
-
Endpoint Evaluation: The primary endpoint is typically the percentage of ulcers that achieve complete closure within a defined timeframe (e.g., 12 weeks). Secondary endpoints may include time to complete closure, reduction in ulcer area, and incidence of adverse events.
VAC Therapy Clinical Trial Protocol (General)
A typical protocol for a VAC therapy clinical trial for diabetic foot ulcers involves these key steps:
-
Patient Selection: Patients with diabetic foot ulcers meeting specific criteria (e.g., Wagner grade, absence of untreated osteomyelitis) are enrolled. Adequate perfusion to the affected limb is a common inclusion criterion.[6]
-
Wound Preparation: The ulcer is surgically debrided to remove all non-viable tissue.
-
Randomization: Participants are randomly assigned to either the VAC therapy group or a control group receiving advanced moist wound therapy (AMWT) or another standard of care.[7][8]
-
Therapy Application: In the VAC group, a foam dressing is fitted to the wound, sealed with an adhesive drape, and connected to a vacuum pump set to a specific negative pressure (e.g., -125 mmHg).[8] The control group receives standard dressing changes. Both groups are provided with appropriate off-loading devices.
-
Monitoring and Dressing Changes: Dressings for the VAC therapy group are typically changed every 48-72 hours. The control group's dressing change frequency depends on the specific type of dressing used. Wounds are assessed at each change.
-
Outcome Measurement: The primary outcome is usually the proportion of ulcers achieving complete closure within the study period (e.g., 112 days).[5] Secondary outcomes often include the rate of wound healing and the incidence of complications such as infection and amputation.[5]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound (rhEGF)
Caption: Signaling cascade initiated by this compound binding to its receptor.
Experimental Workflow for a Comparative Clinical Trial
Caption: A generalized workflow for a comparative clinical trial.
Logical Relationship of VAC Therapy's Mechanism of Action
References
- 1. Comparison of the Efficiency of Epidermal Growth Factor and Negative Pressure Wound Therapy in Diabetic Foot Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of negative pressure wound therapy using vacuum-assisted closure with advanced moist wound therapy in the treatment of diabetic foot ulcers: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. isrctn.com [isrctn.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Researcher's Guide to Recombinant Human Epidermal Growth Factor (rhEGF): A Side-by-Side Analysis of Commercial Sources
For researchers, scientists, and drug development professionals, the selection of high-quality recombinant proteins is a critical determinant of experimental success. Recombinant human Epidermal Growth Factor (rhEGF), a potent mitogen crucial for cell growth, proliferation, and differentiation, is a key component in numerous research applications, from basic cell culture to the development of therapeutics for wound healing and tissue regeneration.[1][2] However, the market is populated by a variety of commercial rhEGF sources, each with distinct specifications that can impact experimental outcomes. This guide provides an objective, data-driven comparison of rhEGF from several prominent suppliers to aid in the selection of the most suitable product for your research needs.
Key Performance Metrics: A Comparative Overview
The quality and efficacy of rhEGF are primarily assessed through a combination of purity, biological activity, and the level of contaminants such as endotoxins. The following tables summarize the product specifications from various commercial suppliers based on their publicly available datasheets.
Table 1: Purity and Molecular Weight Specifications of Commercial rhEGF
| Supplier | Catalog Number (Example) | Purity | Molecular Weight (Predicted/Observed) | Expression System |
| Thermo Fisher Scientific (Gibco) | PHG0311 | >95% by SDS-PAGE | 6.2 kDa | E. coli[3] |
| R&D Systems | 236-EG-200 | >97% by SDS-PAGE (Silver Stain) | 6 kDa | E. coli |
| Cell Signaling Technology | 8916 | >98% by SDS-PAGE | ~6 kDa | E. coli[4][5] |
| Sigma-Aldrich | E9644 | ≥97% (SDS-PAGE) | ~6 kDa | E. coli[6] |
| PeproTech | 100-15 | ≥ 98% by SDS-PAGE and HPLC | 6.2 kDa | E. coli[7] |
| FUJIFILM Biosciences | Not specified | ≥ 95% by SDS-PAGE | 6.2 kDa | E. coli[8] |
| STEMCELL Technologies | 78006 | > 95% | 6.2 kDa | Not specified[9] |
| AMSBIO | Not specified | >95% by SDS-PAGE | 8.5 kDa (including His-tag) | Barley (Hordeum vulgare)[10] |
| Abcam | ab259398 | >95% by SDS-PAGE | Not specified | HEK 293 cells[11] |
Table 2: Bioactivity and Endotoxin (B1171834) Levels of Commercial rhEGF
| Supplier | Catalog Number (Example) | Bioactivity (ED₅₀) | Bioassay Cell Line | Endotoxin Level |
| Thermo Fisher Scientific (Gibco) | PHG0311 | < 0.4 ng/mL | BALB/c 3T3 cells[3][12] | < 0.1 ng/µg[3] |
| R&D Systems | 236-EG-200 | 20-100 pg/mL | BALB/c 3T3 mouse embryonic fibroblast cells | < 0.10 EU/µg |
| Cell Signaling Technology | 8916 | 10-600 pg/mL | MCF10A cell proliferation assay[4][5] | < 0.01 ng/µg[4][5] |
| Sigma-Aldrich | E9644 | 0.08–0.8 ng/mL | BALB/3T3 mouse fibroblast cell line[6] | ≤1 EU/µg |
| PeproTech | 100-15 | Not specified in detail, tested against WHO standard | BALB/c 3T3 cells[7] | ≤0.1 EU/µg[7] |
| FUJIFILM Biosciences | Not specified | ≤ 0.1 ng/mL | BALB/c 3T3 cell proliferation[8] | ≤ 0.1 EU/µg[8] |
| STEMCELL Technologies | 78006 | ~0.1 ng/mL | BALB/c 3T3 cells[9] | Not specified |
| AMSBIO | Not specified | < 0.1 ng/mL | 3T3 cells[10] | < 0.005 ng/µg (0.05 EU/µg)[10] |
| Abcam | ab259398 | 0.99 ng/mL | BALB/c 3T3 cells[11] | < 0.005 EU/µg[11] |
Understanding the Key Experimental Protocols
The data presented in the tables above are derived from standard analytical techniques. A thorough understanding of these methodologies is essential for interpreting product specifications and for designing in-house quality control experiments.
Purity Assessment: SDS-PAGE and HPLC
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight.[6][11] Under denaturing conditions, the protein's migration distance in the gel is inversely proportional to the logarithm of its molecular weight. This allows for an estimation of both purity and apparent molecular weight.
High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is another powerful tool for assessing protein purity.[13] It separates molecules based on their hydrophobicity, providing a quantitative measure of purity.
Biological Activity Assessment: Cell Proliferation Assays
The biological activity of rhEGF is its ability to stimulate cell proliferation. This is typically quantified by determining the ED₅₀, which is the concentration of EGF that induces 50% of the maximum response in a cell-based assay. A lower ED₅₀ value indicates higher potency.
Commonly used cell lines for rhEGF bioassays include murine fibroblast NIH/3T3 cells and the human breast epithelial cell line MCF-10A.[4][5] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is often used to measure cell proliferation.
Endotoxin Testing: Limulus Amebocyte Lysate (LAL) Assay
Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can elicit strong inflammatory responses in vitro and in vivo.[14] It is crucial for rhEGF preparations, especially those used in cell culture and preclinical studies, to have very low endotoxin levels. The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting and quantifying bacterial endotoxins.[14]
Visualizing the Science: Pathways and Workflows
To further aid in the understanding of rhEGF's function and analysis, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: EGF Signaling Pathway.
Caption: rhEGF Quality Control Workflow.
Conclusion and Recommendations
The selection of a commercial source for rhEGF should be guided by the specific requirements of the intended application. For sensitive cell culture experiments, particularly with primary cells or stem cells, products with high purity, high specific activity (low ED₅₀), and extremely low endotoxin levels are paramount. For less sensitive applications, a product with a slightly lower specification may be a more cost-effective option.
It is important to note that the data presented here is based on the information provided by the suppliers and may not reflect lot-to-lot variability. Therefore, it is always recommended to perform in-house validation of a new lot of rhEGF to ensure consistency and reproducibility of experimental results. This guide serves as a starting point for making an informed decision, but should be supplemented with a careful review of the most current product datasheets and, where possible, peer-reviewed literature citing the use of these products.
References
- 1. Gibco Human EGF Recombinant Protein 100 μg | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 2. Gibco Human EGF, Animal-Free Recombinant Protein, PeproTech 100 μg | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 3. Human EGF Recombinant Protein (PHG0311) [thermofisher.com]
- 4. Human Epidermal Growth Factor (hEGF) (#8916) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. Human Epidermal Growth Factor (hEGF) | Cell Signaling Technology [cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PeproGMP® Human EGF Recombinant Protein (GMP100-15-100UG) [thermofisher.com]
- 8. Recombinant Human EGF [fujifilmbiosciences.fujifilm.com]
- 9. stemcell.com [stemcell.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Recombinant human EGF protein (Active) (ab259398) | Abcam [abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Human HB-EGF Recombinant Protein (100-47-50UG) [thermofisher.com]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Navigating the EGFR Landscape: A Comparative Guide to Anti-EGFR Antibody Cross-Reactivity with Nepidermin-Bound Receptors
For Immediate Release
[City, State] – [Date] – In the intricate world of targeted cancer therapy, the epidermal growth factor receptor (EGFR) remains a pivotal target. The therapeutic efficacy of anti-EGFR monoclonal antibodies can be significantly influenced by the presence of natural ligands, such as Nepidermin (recombinant human epidermal growth factor, rhEGF). This guide provides a comprehensive comparison of the cross-reactivity of prominent anti-EGFR antibodies with EGFR that is already bound by this compound, offering crucial insights for researchers, scientists, and drug development professionals.
This compound, an EGFR agonist, stimulates cell growth and proliferation by binding to the extracellular domain of EGFR, triggering a cascade of intracellular signaling events.[1] Understanding how therapeutic antibodies interact with this ligand-bound conformation of the receptor is paramount for predicting their mechanism of action and potential clinical efficacy. This guide synthesizes available experimental data on the binding kinetics and epitope specificity of key anti-EGFR antibodies to elucidate their behavior in the presence of this compound.
Competitive vs. Non-Competitive Binding: A Tale of Two Mechanisms
Anti-EGFR antibodies can be broadly categorized based on their binding epitope relative to the this compound/EGF binding site on EGFR's extracellular domain III. This distinction is fundamental to their cross-reactivity with this compound-bound receptors.
Competitive Antibodies: Antibodies such as Cetuximab and Panitumumab bind to epitopes that directly overlap with the binding site of this compound.[2][3] This spatial competition dictates that these antibodies are unlikely to bind effectively to an EGFR that is already occupied by its natural ligand. The binding of this compound would physically obstruct the antibody's access to its epitope.
Non-Competitive and Sterically Hindered Antibodies: In contrast, antibodies like Matuzumab bind to an epitope on domain III that is distinct from the ligand-binding site.[4][5] Theoretically, this allows for the simultaneous binding of both the antibody and this compound. However, the conformational changes induced by this compound binding could still allosterically affect the antibody's epitope. Nimotuzumab presents a nuanced case where its epitope is in close proximity to the ligand-binding site, causing steric hindrance that interferes with this compound binding, rather than direct competition.[6][7][8]
Quantitative Analysis of Binding Affinities
The following tables summarize the binding kinetics of this compound and various anti-EGFR antibodies to unbound EGFR. This baseline data is essential for understanding the competitive landscape at the receptor level.
Table 1: Binding Kinetics of this compound (EGF) and Anti-EGFR Antibodies to Unbound EGFR
| Molecule | Target | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) | Reference(s) |
| This compound (EGF) | EGFR | Not specified | Not specified | 177 | [9] |
| Cetuximab | EGFR | 3.1 x 10⁶ | 5.8 x 10⁻³ | 0.38 - 5 | [10][11][12][13] |
| Panitumumab | EGFR | Not specified | Not specified | 0.05 - 0.34 | [2][14][15] |
| Nimotuzumab | EGFR | 5.2 x 10⁴ | 1.1 x 10⁻³ | 21 | [7][11] |
| Matuzumab | EGFR | Not specified | Not specified | Not specified |
Table 2: Comparative Cross-Reactivity with this compound-Bound EGFR
| Antibody | Binding Epitope Overlap with this compound | Binding Mechanism | Predicted Cross-Reactivity with this compound-Bound EGFR | Rationale | Reference(s) |
| Cetuximab | Yes | Competitive Inhibition | Very Low to None | Direct competition for the same binding site on EGFR domain III.[3][16] | [3][16] |
| Panitumumab | Yes | Competitive Inhibition | Very Low to None | The antibody's epitope directly overlaps with the ligand-binding site.[2][3] | [2][3][14] |
| Nimotuzumab | Partial / Proximal | Steric Hindrance | Low | The antibody binding sterically interferes with ligand binding, suggesting that pre-bound this compound would hinder antibody access.[6][7][8] | [6][7][8] |
| Matuzumab | No | Non-competitive | Possible | Binds to a distinct epitope on domain III, which may allow for simultaneous binding with this compound.[4][5] | [4][5] |
Visualizing Molecular Interactions and Experimental Design
To further clarify these complex interactions, the following diagrams illustrate the EGFR signaling pathway, the different modes of antibody binding, and a typical experimental workflow for assessing cross-reactivity.
This compound-Induced EGFR Signaling Pathway.
Competitive vs. Non-Competitive Antibody Binding.
Workflow for Cross-Reactivity Assessment.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is crucial. The following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Competitive Binding Analysis
Objective: To quantitatively measure the binding kinetics of an anti-EGFR antibody to EGFR in the presence and absence of this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human EGFR extracellular domain
-
This compound (rhEGF)
-
Anti-EGFR antibody
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant human EGFR to the desired level on the experimental flow cell.
-
Deactivate remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without EGFR immobilization.
-
-
Binding Analysis (Unbound EGFR):
-
Inject a series of concentrations of the anti-EGFR antibody over the EGFR and reference flow cells to determine the baseline binding kinetics (k_on, k_off, K_D).
-
Regenerate the sensor surface between each antibody concentration using a suitable regeneration buffer.
-
-
Competitive Binding Analysis (this compound-Bound EGFR):
-
Inject a saturating concentration of this compound over the EGFR surface to form the EGFR-Nepidermin complex.
-
Without a regeneration step, inject the same series of concentrations of the anti-EGFR antibody over the this compound-bound EGFR surface.
-
Monitor the binding response.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters.
-
Compare the binding affinity of the antibody to unbound EGFR versus this compound-bound EGFR. A significant increase in the K_D or a lack of binding in the presence of this compound indicates competitive inhibition.
-
Bio-Layer Interferometry (BLI) for Epitope Binning
Objective: To determine if an anti-EGFR antibody and this compound can bind to EGFR simultaneously.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated)
-
Biotinylated recombinant human EGFR
-
This compound (rhEGF)
-
Anti-EGFR antibody
-
Assay buffer (e.g., Kinetics Buffer)
Procedure:
-
Baseline: Equilibrate the biosensors in the assay buffer.
-
Ligand Loading: Load biotinylated EGFR onto the streptavidin-coated biosensors to a stable signal.
-
First Association: Move the EGFR-loaded biosensors to wells containing a saturating concentration of the first molecule (either this compound or the anti-EGFR antibody) and allow association.
-
Second Association: Without dissociation, move the biosensors to wells containing the second molecule (the one not used in the previous step).
-
Data Analysis:
-
If the second molecule binds, an increase in the signal will be observed, indicating that the two molecules can bind to EGFR simultaneously (non-competitive).
-
If there is no significant increase in the signal, the binding sites are likely overlapping or there is steric hindrance (competitive).
-
The experiment should be repeated in the reverse order of molecule addition to confirm the results.
-
Flow Cytometry-Based Competition Assay
Objective: To assess the ability of an anti-EGFR antibody to block the binding of fluorescently labeled this compound to EGFR-expressing cells.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Fluorescently labeled this compound (e.g., Biotinylated-EGF followed by Streptavidin-FITC)
-
Unlabeled anti-EGFR antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest EGFR-expressing cells and resuspend them in cold FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Competition:
-
In a series of tubes, pre-incubate the cells with increasing concentrations of the unlabeled anti-EGFR antibody or an isotype control for 30-60 minutes on ice.
-
Add a constant, pre-determined concentration of fluorescently labeled this compound to each tube.
-
Incubate for another 30-60 minutes on ice, protected from light.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound reagents.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for each sample.
-
Plot the MFI against the concentration of the unlabeled antibody.
-
A dose-dependent decrease in MFI in the presence of the anti-EGFR antibody indicates that it competes with this compound for binding to EGFR. The IC50 value can be determined from this curve.
-
Conclusion
The cross-reactivity of anti-EGFR antibodies with this compound-bound receptors is a critical factor in their therapeutic mechanism. Antibodies like Cetuximab and Panitumumab, which directly compete with this compound, are expected to have limited to no binding to ligand-occupied receptors. Conversely, non-competitive antibodies such as Matuzumab may be able to form a ternary complex with the this compound-bound receptor. The case of Nimotuzumab highlights the importance of considering steric hindrance in addition to direct epitope overlap.
The experimental protocols provided herein offer robust methods for quantitatively assessing these interactions. A thorough understanding of an antibody's binding characteristics in the presence of the natural ligand is essential for the rational design and development of next-generation EGFR-targeted therapies. This guide serves as a foundational resource for researchers navigating this complex and dynamic field.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Panitumumab EGFR Complex Reveals a Binding Mechanism That Overcomes Cetuximab Induced Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors [frontiersin.org]
- 4. Matuzumab binding to EGFR prevents the conformational rearrangement required for dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matuzumab binding to EGFR prevents the conformational rearrangement required for dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimotuzumab, a novel monoclonal antibody to the epidermal growth factor receptor, in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR-Targeting as a Biological Therapy: Understanding Nimotuzumab’s Clinical Effects [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Monoclonal antibody cetuximab binds to and down-regulates constitutively activated epidermal growth factor receptor vIII on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting colorectal cancer with human anti-EGFR monoclonocal antibodies: focus on panitumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor penetration and epidermal growth factor receptor saturation by panitumumab correlate with antitumor activity in a preclinical model of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation and Characterization of Rat Monoclonal Antibodies Against Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nepidermin and Platelet-Rich Plasma in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
The management of chronic and non-healing wounds presents a significant clinical challenge. In the quest for more effective therapeutic strategies, both Nepidermin, a recombinant human epidermal growth factor (rhEGF), and platelet-rich plasma (PRP) have emerged as prominent treatment modalities. This guide provides a detailed comparative analysis of their performance in wound healing, supported by experimental data, detailed methodologies, and a focus on their underlying mechanisms of action.
Executive Summary
This compound and PRP both aim to accelerate wound healing by modulating the complex cellular and molecular processes involved in tissue repair. This compound, a single growth factor, primarily targets the proliferation and migration of epithelial cells. In contrast, PRP is a complex biological product containing a cocktail of various growth factors and cytokines released from concentrated platelets, influencing a broader range of cellular activities including angiogenesis and inflammation.
Clinical and experimental evidence suggests that while both treatments are effective in promoting wound healing, their efficacy can vary depending on the wound type and clinical context. PRP and its derivative, platelet-rich fibrin (B1330869) matrix (PRFM), have demonstrated faster healing times in some studies compared to rhEGF.[1] Conversely, rhEGF has shown a significant advantage in reducing wound infection rates.[1][2]
Mechanism of Action: A Comparative Overview
This compound (rhEGF): As a recombinant form of human epidermal growth factor, this compound's primary role is to stimulate the proliferation and migration of keratinocytes, the main cell type in the epidermis.[3][4] This action is crucial for re-epithelialization, the process of covering the wound surface with new skin.[4][5] rhEGF binds to the epidermal growth factor receptor (EGFR) on the surface of epithelial cells, initiating a signaling cascade that promotes cell division and movement.[3][6]
Platelet-Rich Plasma (PRP): PRP is an autologous concentration of platelets in a small volume of plasma.[7] Upon activation, platelets release a multitude of growth factors, including but not limited to, platelet-derived growth factor (PDGF), transforming growth factor-beta (TGF-β), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF).[8][9] This complex mixture of growth factors works synergistically to influence multiple phases of wound healing. They stimulate the proliferation of fibroblasts and endothelial cells, promote angiogenesis (the formation of new blood vessels), and modulate the inflammatory response.[8][10][11]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by this compound and the key growth factors present in PRP.
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from comparative studies on this compound and PRP in wound healing.
Table 1: Comparison of Healing Outcomes
| Parameter | This compound (rhEGF) | Platelet-Rich Plasma (PRP) | Platelet-Rich Fibrin Matrix (PRFM) | Reference |
| Complete Healing Rate (at 12 weeks) | 66.67% | 91.67% | 91.67% | [1] |
| Mean Time to Complete Healing | ~8-10 weeks | 6.9 ± 2.5 weeks | 4.73 ± 2.3 weeks | [1] |
| Wound Size Reduction (at 8 weeks) | Good Improvement (50-75%) | Excellent Improvement (≥75%) | Excellent Improvement (≥75%) | [1] |
Table 2: Incidence of Wound Infection
| Treatment Group | Infection Rate During Follow-up | Bacterial Colonization | Reference |
| This compound (rhEGF) | 0% | Lower incidence of S. aureus and P. aeruginosa | [2] |
| Platelet-Rich Plasma (PRP) | Significant decrease from 55.6% to 11.1% over 12 weeks | Higher incidence of S. aureus and P. aeruginosa | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summarized experimental protocols from key comparative studies.
Study 1: Comparative Study on Therapeutic Efficacy in Nonhealing Leg Ulcers [1]
-
Study Design: Open, randomized prospective study.
-
Participants: 48 patients with nonhealing leg ulcers, divided into four groups (PRP, PRFM, rhEGF, and collagen particles).
-
Intervention:
-
Group A (PRP): Autologous PRP applied weekly.
-
Group B (PRFM): Autologous PRFM applied weekly.
-
Group C (rhEGF): Recombinant human epidermal growth factor applied daily.
-
Group D (Collagen): Collagen particles applied weekly.
-
-
Outcome Measures:
-
Primary: Complete healing or 6 months of treatment.
-
Follow-up: Ulcer area measurement and photographs every two weeks.
-
Physician's Global Assessment (PGA) scoring for improvement.
-
-
Statistical Analysis: Chi-square test for qualitative data and t-test or ANOVA for quantitative data.
Study 2: Evaluation of Microbial Colonization in Chronic Wounds [2]
-
Study Design: Experimental study using clinical specimens.
-
Participants: 31 patients with chronic wounds of diabetic or venous etiology.
-
Intervention:
-
EGF Group: Daily application of rhEGF.
-
PRP Group: Biweekly application of topical autologous PRP.
-
-
Data Collection: Biological materials collected using sterile swabs from wounds.
-
Outcome Measures:
-
Evaluation of S. aureus and P. aeruginosa colonization.
-
Analysis of antimicrobial susceptibility profiles.
-
Description of the occurrence of infection.
-
-
Statistical Analysis: Descriptive statistics and McNemar's X² test.
Conclusion
Both this compound and PRP are valuable tools in the armamentarium for wound healing. The choice between these therapies may depend on the specific clinical scenario.
-
PRP and PRFM appear to offer a faster time to complete wound closure, likely due to the synergistic effects of the multiple growth factors they contain.[1] This makes them a strong consideration for wounds where rapid closure is a priority.
-
This compound (rhEGF) demonstrates a significant advantage in preventing and clearing wound infections.[1][2] This makes it a particularly suitable option for wounds at high risk of infection or those with existing microbial colonization.
Future research should focus on head-to-head trials with larger patient populations and standardized protocols to further delineate the optimal applications for each treatment modality. Additionally, exploring combination therapies that leverage the anti-infective properties of rhEGF with the broad-spectrum regenerative capacity of PRP could represent a promising avenue for advancing wound care.
References
- 1. A Comparative Study on Therapeutic Efficacy of Autologous Platelet-rich Plasma, Autologous Platelet-rich Fibrin Matrix, Recombinant Human Epidermal Growth Factor, and Collagen Particles in Nonhealing Leg Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor vs platelet‐rich plasma: Activity against chronic wound microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of recombinant human epidermal growth factor to promote healing for chronic radiation ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of various concentrations of human recombinant epidermal growth factor on split‐thickness skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Platelet-Rich Plasma (PRP) Injection: How It Works [hss.edu]
- 8. Platelet Rich Plasma: New Insights for Cutaneous Wound Healing Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Validating the In Vivo Efficacy of Nepidermin: A Histological Comparison Guide
Introduction to Nepidermin (rhEGF) and its Role in Wound Healing
This compound, a recombinant human epidermal growth factor (rhEGF), is a biopharmaceutical agent that plays a pivotal role in promoting the healing of various skin injuries, including burns, ulcers, and surgical wounds.[1][2][3] Its therapeutic effect is rooted in its function as an agonist for the epidermal growth factor receptor (EGFR).[3][4] The binding of this compound to EGFR initiates a cascade of intracellular signals that are crucial for tissue repair and regeneration.[1][5]
Upon activation, EGFR triggers key signaling pathways, primarily the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[1] These pathways collectively stimulate essential cellular processes for wound healing:
-
Cell Proliferation and Migration: They drive the growth and movement of keratinocytes, which are essential for re-epithelialization (the process of covering the wound with new skin).[1][5]
-
Granulation Tissue Formation: They promote the formation of new connective tissue and microscopic blood vessels to fill the wound bed.[6][7]
-
Extracellular Matrix (ECM) Remodeling: this compound signaling influences the balance of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), ensuring proper tissue remodeling and reducing scar formation.[1][2]
Deficiencies in growth factors like EGF have been observed in chronic, non-healing wounds, suggesting that topical application of agents like this compound can help shift the wound environment from a chronic to an acute healing state.[6]
This compound (EGF) Signaling Pathway
Caption: this compound binds to EGFR, activating downstream pathways to promote cell proliferation and survival.
Comparative Efficacy: Histological Analysis of this compound (rhEGF) in In Vivo Models
The efficacy of this compound is frequently evaluated in preclinical settings using full-thickness excisional wound models in rodents, such as rats and mice.[8] Histological analysis of the healing tissue at various time points provides quantitative evidence of the agent's effectiveness compared to controls or other treatments. Key histological markers include the degree of re-epithelialization, granulation tissue thickness, collagen deposition, and neovascularization (the formation of new blood vessels).
Quantitative Histological Data
The tables below summarize quantitative data from representative studies evaluating the in vivo efficacy of rhEGF formulations.
Table 1: Efficacy in Wound Closure and Re-epithelialization
| Treatment Group | Animal Model | Time Point | Wound Closure Rate (%) | Epidermal Thickness (µm) | Citation |
| Control (Untreated) | Rat | Day 10 | 65.79 ± 9.48 | Not Reported | [9] |
| rhEGF | Rat | Day 10 | 88.39 ± 4.13 | Not Reported | [9] |
| RHC/rhEGF Dressing | Rat | Day 10 | 90.33 ± 7.47 | Not Reported | [9] |
| Control | Rat | Day 14 | ~55% | ~75 | |
| AlgHA-rhEGF (100µg) | Rat | Day 14 | ~69% | ~125 | |
| AlgHA-rhEGF (150µg) | Rat | Day 14 | ~77% | ~150 |
Data presented as mean ± standard deviation or as approximated from published graphs. RHC: Recombinant Human-like Collagen; AlgHA: Alginate-Hyaluronic Acid.
Table 2: Efficacy in Promoting Tissue Regeneration (Immunohistochemistry)
| Treatment Group | Animal Model | Time Point | Proliferation Marker (Ki-67) | Angiogenesis Marker (CD31/FLK-1) | Citation |
| Control | Rat | Day 14 | Low Expression | Low Expression | [9] |
| RHC/rhEGF Dressing | Rat | Day 14 | Significantly Increased | Significantly Increased | [9] |
| Control | Rat | Day 14 | Not Assessed | Low Expression (FLK-1) | |
| AlgHA-rhEGF (150µg) | Rat | Day 14 | Not Assessed | Markedly Significant Levels (FLK-1) | |
| Control | Mouse | Day 3 | Low Expression | Not Assessed | [10] |
| rhEGF (1 mg/kg) | Mouse | Day 3 | Significantly Increased | Not Assessed | [10] |
Qualitative descriptions are based on the findings reported in the cited studies.
These results consistently demonstrate that treatment with rhEGF, such as this compound, significantly accelerates wound closure, enhances the formation of a new epidermal layer, and stimulates key cellular processes like proliferation and angiogenesis compared to untreated controls.
Experimental Protocols
A robust validation of this compound's in vivo efficacy relies on standardized and well-documented experimental procedures. Below is a representative protocol for a murine excisional wound healing study.
Protocol: Murine Excisional Wound Healing Model and Histological Analysis
-
Animal Model:
-
Select appropriate animal subjects (e.g., Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
-
-
Wound Creation:
-
Shave the dorsal surface and disinfect the skin with 70% ethanol (B145695).
-
Create one or two full-thickness circular excisional wounds using a sterile biopsy punch (e.g., 6-8 mm diameter).[8]
-
-
Treatment Application:
-
Divide animals into experimental groups (e.g., Untreated Control, Vehicle Control, this compound-treated).
-
Apply the designated treatment topically to the wound bed immediately after injury and at specified intervals (e.g., daily).
-
-
Macroscopic Analysis:
-
Photograph the wounds with a scale reference at regular intervals (e.g., Day 0, 3, 7, 10, 14).
-
Calculate the wound closure rate using image analysis software (e.g., ImageJ) with the formula: [(Area_Day0 - Area_DayX) / Area_Day0] * 100.
-
-
Tissue Harvesting and Processing:
-
At predetermined endpoints, euthanize the animals via an approved method.
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue sample in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue through graded ethanol and xylene, and embed in paraffin (B1166041) wax.
-
-
Histological Staining and Analysis:
-
Section the paraffin blocks into 5 µm thick slices.
-
Hematoxylin and Eosin (H&E) Staining: To assess overall wound morphology, inflammatory cell infiltration, re-epithelialization, and granulation tissue formation.[11]
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (stains blue/green), indicating the maturity of the scar tissue.
-
Immunohistochemistry (IHC): To detect specific protein markers.
-
-
Quantification:
-
Use microscopy and image analysis software to measure parameters such as epidermal thickness, granulation tissue area, collagen density, and the number of positive cells or blood vessels per high-power field.
-
Experimental Workflow for In Vivo Efficacy Validation
Caption: Standard workflow for validating the in vivo efficacy of this compound using a murine wound model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound [a.osmarks.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. How Growth Factors Support Wound Healing Use of Growth Factors in Wound Healing [woundsource.com]
- 6. Advanced Growth Factor Delivery Systems in Wound Management and Skin Regeneration [mdpi.com]
- 7. Acute and Impaired Wound Healing: Pathophysiology and Current Methods for Drug Delivery, Part 2: Role of Growth Factors in Normal and Pathological Wound Healing: Therapeutic Potential and Methods of Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Hybrid Freeze-Dried Dressings Composed of Epidermal Growth Factor and Recombinant Human-Like Collagen Enhance Cutaneous Wound Healing in Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking the Bioactivity of a New Nepidermin Analog: A Comparative Guide
Introduction
Nepidermin, also known as Epidermal Growth Factor (EGF), is a small mitogenic polypeptide that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2][3] Its effects are mediated through the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[4][5] Upon binding, EGF induces EGFR dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and STAT pathways, which are fundamental to many cellular processes.[4][6][7] Given its potent biological activities, this compound and its analogs are of significant interest in regenerative medicine and oncology.
This guide introduces a novel, engineered this compound analog, designated "this compound-X," and provides a comprehensive benchmark of its bioactivity against the standard recombinant human this compound (rhthis compound). This compound-X has been designed with specific amino acid substitutions to enhance its thermal stability and receptor binding affinity, with the goal of improving its therapeutic potential.
Comparative Bioactivity Data
The bioactivity of this compound-X was assessed in a series of in vitro and in vivo assays and compared directly with rhthis compound. All quantitative data are summarized below.
Table 1: Receptor Binding Affinity
This table compares the binding affinity of this compound-X and rhthis compound to the EGFR on A431 human squamous carcinoma cells. The dissociation constant (Kd) was determined by a competitive radioligand binding assay. A lower Kd value indicates a higher binding affinity.
| Compound | Dissociation Constant (Kd) [nM] |
| rhthis compound | 12.0 |
| This compound-X | 8.5 |
Table 2: In Vitro Cell Proliferation
The mitogenic activity of this compound-X and rhthis compound was evaluated using a cell proliferation assay with BALB/c 3T3 mouse embryonic fibroblast cells. The half-maximal effective concentration (EC50) was determined. A lower EC50 value signifies higher potency.
| Compound | EC50 for Cell Proliferation [ng/mL] |
| rhthis compound | 0.08 |
| This compound-X | 0.05 |
Table 3: In Vitro Cell Migration
The ability of each compound to stimulate cell migration was assessed using a transwell migration assay with MDA-MB-231 human breast cancer cells. The EC50 for cell migration was determined. A lower EC50 value indicates greater potency in promoting cell migration.
| Compound | EC50 for Cell Migration [ng/mL] |
| rhthis compound | 25.0 |
| This compound-X | 18.5 |
Table 4: In Vivo Tumor Growth Suppression
The anti-tumor efficacy was evaluated in a xenograft mouse model using A431 cells.[8] Tumor volume was measured over a 20-day treatment period. Data is presented as the mean percentage of tumor growth inhibition relative to a vehicle control.
| Compound (5 mg/kg, i.p. daily) | Tumor Growth Inhibition (%) |
| rhthis compound | 55% |
| This compound-X | 72% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Receptor Binding Assay
This protocol is adapted from standard competitive radioligand binding assays used to determine the affinity of a ligand for its receptor.[9]
-
Cell Culture: A431 cells are cultured to 80-90% confluency in 24-well plates.
-
Assay Buffer: Binding buffer (e.g., DMEM with 0.1% BSA) is prepared.
-
Competitive Binding: Cells are incubated with a constant concentration of ¹²⁵I-labeled rhthis compound and increasing concentrations of unlabeled rhthis compound or this compound-X for 2 hours at 4°C to reach binding equilibrium.
-
Washing: Cells are washed three times with ice-cold PBS to remove unbound ligand.
-
Lysis and Counting: Cells are lysed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50, which is then converted to the dissociation constant (Kd) using the Cheng-Prusoff equation.
2. Cell Proliferation Assay
This protocol is based on a standard colorimetric assay (e.g., MTT or WST) that measures metabolic activity as an indicator of cell proliferation.[10]
-
Cell Seeding: BALB/c 3T3 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: Cells are treated with various concentrations of rhthis compound or this compound-X for 48 hours.
-
Assay Reagent Addition: A reagent like MTT or WST is added to each well and incubated for 2-4 hours.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
3. Cell Migration Assay
This protocol describes a transwell migration (or Boyden chamber) assay to quantify chemotactic cell migration.[11]
-
Chamber Setup: Transwell inserts with an 8 µm pore size membrane are placed in a 24-well plate.
-
Chemoattractant: The lower chamber is filled with serum-free media containing various concentrations of rhthis compound or this compound-X.
-
Cell Seeding: MDA-MB-231 cells, resuspended in serum-free media, are seeded into the upper chamber of the inserts.
-
Incubation: The plate is incubated for 12-24 hours to allow for cell migration through the membrane.
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several fields of view under a microscope, and the EC50 is determined from the dose-response curve.
4. In Vivo Xenograft Tumor Model
This protocol outlines a standard subcutaneous xenograft model to assess the anti-tumor efficacy of the compounds in vivo.[8][12]
-
Cell Implantation: A431 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, rhthis compound, this compound-X) and treated daily via intraperitoneal (i.p.) injection.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
-
Endpoint: At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Visualizations: Pathways and Workflows
This compound (EGF) Signaling Pathway
The binding of this compound to its receptor (EGFR) triggers a complex signaling cascade that regulates key cellular functions.[6][7]
Caption: Canonical this compound (EGF) signaling pathways.
Experimental Workflow: Cell Proliferation Assay
The following diagram illustrates the key steps in the in vitro cell proliferation assay.
Caption: Workflow for the in vitro cell proliferation assay.
Comparative Performance of this compound-X
This diagram provides a logical summary of the enhanced bioactivity of this compound-X compared to the standard rhthis compound.
Caption: Summary of this compound-X's enhanced bioactivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cellgs.com [cellgs.com]
- 3. Epidermal growth factor in clinical practice – a review of its biological actions, clinical indications and safety implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells [e-crt.org]
- 9. A Miniaturized Ligand Binding Assay for EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. reactionbiology.com [reactionbiology.com]
Statistical analysis for comparing wound healing rates with Nepidermin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nepidermin's Performance with Alternative Wound Healing Therapies, Supported by Experimental Data.
Introduction
This compound, a recombinant human epidermal growth factor (rhEGF), has emerged as a significant biopharmaceutical agent in the field of dermatology and wound care.[1] Its primary function is to stimulate the proliferation and migration of keratinocytes and other epithelial cells, crucial processes for the re-epithelialization of wounds.[2] This guide provides a comprehensive statistical analysis of this compound's efficacy in promoting wound healing, comparing it with other therapeutic alternatives. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: The EGFR Signaling Cascade
This compound exerts its therapeutic effects by binding to the epidermal growth factor receptor (EGFR) on the surface of keratinocytes and other skin cells.[3] This binding event triggers a cascade of intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] These pathways are central to regulating cell proliferation, survival, and migration, all of which are fundamental to the wound healing process.[5][6]
The activation of the MAPK/ERK pathway leads to the phosphorylation of downstream targets that promote the transcription of genes involved in cell cycle progression. The PI3K/Akt pathway, on the other hand, is crucial for cell survival and motility.[4] The synergistic action of these pathways accelerates the closure of the wound bed and the regeneration of a healthy epidermis.
Figure 1: this compound's EGFR Signaling Pathway.
Comparative Efficacy of this compound
Clinical and preclinical studies have demonstrated the efficacy of this compound in accelerating the healing of various wound types, including diabetic foot ulcers, venous ulcers, and burns. The following tables summarize the quantitative data from comparative studies.
Table 1: this compound (rhEGF) vs. Standard of Care/Placebo
| Wound Type | Treatment Groups | Key Outcomes | Reference |
| Diabetic Foot Ulcer | rhEGF vs. Placebo | Odds Ratio for complete healing: 4.005 (95% CI: 2.248–7.135) in favor of rhEGF.[7] | [7] |
| Diabetic Foot Ulcer | rhEGF vs. Placebo | After 4 weeks, 34% healing frequency with rhEGF vs. 17% with placebo.[8] | [8] |
| Diabetic Foot Ulcer | rhEGF vs. Conventional Dressing | Significant decrease in ulcer size with EGF therapy.[2] | [2] |
| Venous Ulcer | rhEGF vs. Hydrocolloid Dressing | rhEGF decreased treatment time by 78% (8 weeks vs. 29.5 weeks for 100% closure).[9] | [9] |
Table 2: this compound (rhEGF) vs. Other Growth Factors
| Wound Type | Treatment Groups | Key Outcomes | Reference |
| Incised Wounds (rabbit model) | rhEGF vs. rhβFGF | rhEGF showed faster re-epithelialization in the later stages of healing.[4] | [4] |
Table 3: this compound (rhEGF) vs. Advanced Wound Dressings
| Wound Type | Treatment Groups | Key Outcomes | Reference |
| Diabetic Foot Ulcer | rhEGF + Nano Silver Dressing vs. Nano Silver Dressing alone vs. rhEGF alone vs. Control | Combination therapy showed significantly shorter wound repairing time.[10] | [10] |
Experimental Protocols
The assessment of wound healing efficacy in clinical and preclinical studies involves standardized methodologies to ensure reproducible and comparable results.
Clinical Trial Protocol for Diabetic Foot Ulcer Healing
A typical randomized controlled trial (RCT) to evaluate the efficacy of this compound on diabetic foot ulcers follows a structured protocol.
Figure 2: Workflow of a Randomized Controlled Trial for Wound Healing.
1. Patient Selection:
-
Inclusion Criteria: Patients with type 1 or 2 diabetes with a chronic, non-healing foot ulcer of a specified size and duration.
-
Exclusion Criteria: Presence of severe peripheral arterial disease, uncontrolled systemic illness, or active infection at the wound site.[11]
2. Randomization and Blinding:
-
Patients are randomly assigned to either the treatment group (this compound) or a control group (placebo or standard of care).
-
The study is often double-blinded, where neither the patient nor the investigator knows the treatment assignment.
3. Treatment Administration:
-
The assigned treatment (this compound gel or placebo gel) is applied topically to the ulcer bed at regular intervals (e.g., daily or every other day).
-
All patients receive standard wound care, including debridement of necrotic tissue, off-loading of pressure, and appropriate dressings.[12]
4. Wound Assessment:
-
Wound healing is assessed at regular intervals (e.g., weekly).
-
Primary endpoints typically include the percentage of ulcers completely healed within a specified timeframe (e.g., 12 weeks) and the mean time to complete healing.
-
Secondary endpoints may include the rate of wound area reduction, changes in wound bed characteristics (e.g., amount of granulation tissue), and the incidence of adverse events.[13]
-
Wound measurements can be performed using digital photography and planimetry software for accuracy.[14]
5. Statistical Analysis:
-
The proportion of healed ulcers in each group is compared using statistical tests such as the chi-squared test.
-
Time-to-healing data is often analyzed using survival analysis methods like the Kaplan-Meier curve.
Preclinical Animal Model Protocol
Preclinical studies in animal models, such as mice, rats, or pigs, are essential for evaluating the initial efficacy and safety of new wound healing therapies.[15][16]
1. Animal Model:
-
A common model is the full-thickness excisional wound model in diabetic or ischemic animals to mimic impaired healing.[17]
2. Experimental Groups:
-
Animals are randomly assigned to different treatment groups: vehicle control, this compound, and potentially other comparative treatments.
3. Wound Creation and Treatment:
-
A standardized full-thickness wound is created on the dorsum of the animal.
-
The assigned treatment is applied topically to the wound.
4. Evaluation of Wound Healing:
-
Macroscopic Analysis: The rate of wound closure is monitored by capturing digital images at regular intervals and measuring the wound area.
-
Histological Analysis: At the end of the study, wound tissue is harvested for histological examination. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome is used to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.[17]
5. Statistical Analysis:
-
Wound closure rates and histological scores are compared between groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
The available evidence strongly suggests that this compound is an effective therapy for accelerating the healing of chronic wounds, particularly diabetic foot ulcers and venous ulcers. Its mechanism of action, centered on the activation of the EGFR signaling pathway, promotes the key cellular processes required for tissue regeneration. When compared to standard of care and some advanced wound dressings, this compound has demonstrated superior or comparable efficacy in terms of healing rates and time to complete wound closure. For researchers and professionals in drug development, this compound represents a valuable tool in the management of complex wounds, and further research into its comparative effectiveness against a broader range of advanced therapies is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR regulation of epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Cost-effectiveness analysis of intralesional and perilesional recombinant human epidermal growth factor vs hydrocolloid therapy in venous ulcer treatment in the Colombian context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effect of Epidermal Growth Factor Combined With Nano Silver Dressing on Diabetic Foot Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magonlinelibrary.com [magonlinelibrary.com]
- 12. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Healing rate calculation in the diabetic foot ulcer: comparing different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. imavita.com [imavita.com]
A Comparative Meta-Analysis of Nepidermin and Alternative Therapies for Diabetic Foot Ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on Nepidermin (recombinant human epidermal growth factor, rhEGF) for the treatment of diabetic foot ulcers (DFUs). It offers an objective comparison of this compound's performance against standard of care and other advanced therapeutic alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
Overview of Treatment Modalities
Diabetic foot ulcers are a severe complication of diabetes, often leading to infection and amputation. Standard of care forms the foundation of DFU management and includes sharp debridement of necrotic tissue, infection control with antibiotics, revascularization where necessary, and off-loading of pressure from the ulcer site.[1][2][3] Advanced therapies, such as growth factors, are often used as adjuncts to standard care for ulcers that are difficult to heal.
This guide focuses on a comparative analysis of:
-
This compound (rhEGF): A recombinant human epidermal growth factor that promotes cell proliferation and epithelialization.
-
Standard of Care (SoC): The baseline treatment regimen for DFUs.
-
Becaplermin (rhPDGF): A recombinant human platelet-derived growth factor that stimulates the recruitment and proliferation of cells involved in wound repair.
-
Platelet-Rich Plasma (PRP): An autologous blood product containing a high concentration of platelets and various growth factors.
Quantitative Comparison of Efficacy and Safety
The following tables summarize the key quantitative outcomes from meta-analyses and pivotal clinical trials.
Table 1: Efficacy of this compound vs. Standard of Care/Placebo
| Outcome | This compound (rhEGF) + SoC | Standard of Care (SoC)/Placebo | Odds Ratio (OR) / Relative Risk (RR) [95% CI] | Key Findings |
| Complete Healing Rate | Varies by study (e.g., 73.2%) | Varies by study (e.g., 50.6%) | OR: 2.79 [1.99, 3.99] to 4.005 [2.248, 7.135] | This compound significantly increases the likelihood of complete ulcer healing compared to placebo. |
| Time to Complete Healing | Shorter | Longer | Mean Difference: -14.10 days [-18.03, -10.16] | This compound significantly reduces the time required for complete ulcer closure. |
Table 2: Comparative Efficacy of Different Growth Factors
| Outcome | This compound (rhEGF) | Becaplermin (rhPDGF) | Platelet-Rich Plasma (PRP) | Key Findings from Network Meta-Analyses |
| Complete Healing Rate (vs. SoC) | RR: 1.55 [1.26, 1.96] | RR: 1.29 [1.06, 1.60] | RR: 1.24 [1.07, 1.50] | All three growth factors are superior to standard of care alone. This compound (EGF) often ranks highest in terms of healing rate. |
| Time to Healing (vs. SoC) | Significantly Reduced | Reduced | Significantly Reduced | Both this compound (EGF) and PRP have been shown to significantly shorten the healing time. |
Table 3: Safety Profile - Incidence of Adverse Events
| Treatment | Common Adverse Events | Serious Adverse Events | Key Findings |
| This compound (rhEGF) | Shivering, nausea/vomiting (more frequent with intralesional injection), burning sensation, pain at injection site. | No significant difference in serious adverse events compared to placebo. | Generally well-tolerated, with most adverse events being mild and transient. Topical application is associated with fewer systemic side effects than intralesional injection. |
| Becaplermin (rhPDGF) | Erythematous rashes. | Similar incidence to placebo. A boxed warning exists for an increased risk of cancer mortality with use of more than three tubes, though the direct causal link is debated. | Considered safe for topical use within the approved duration. |
| Platelet-Rich Plasma (PRP) | Minimal adverse events reported, as it is an autologous product. | No significant increase in adverse events compared to control groups. | Considered a very safe option with a low risk of immunogenic reactions. |
Experimental Protocols
The following sections detail the typical methodologies employed in clinical trials for each treatment modality.
Standard of Care Protocol
A comprehensive treatment protocol for DFUs generally includes the following components:
-
Wound Assessment: Regular measurement of ulcer dimensions (area and depth), assessment of wound bed tissue (granulation, slough, necrosis), and evaluation for signs of infection.
-
Debridement: Sharp surgical debridement is the preferred method for removing non-viable tissue and surrounding calluses. This is performed as needed to maintain a healthy wound bed.
-
Infection Control: Diagnosis of infection is based on clinical signs. Deep tissue cultures are obtained for targeted antibiotic therapy. Empiric broad-spectrum antibiotics are used for moderate to severe infections.
-
Off-loading: Non-removable knee-high devices, such as total contact casts, are considered the gold standard for off-loading pressure from plantar ulcers.
-
Wound Dressings: Dressings are chosen to maintain a moist wound environment and manage exudate. Options include saline-soaked gauze, hydrogels, and alginates.
-
Vascular Assessment: Evaluation of peripheral arterial disease is crucial, and revascularization procedures are performed when indicated to ensure adequate blood supply for healing.
-
Glycemic Control: Optimization of blood glucose levels is essential for proper wound healing.
This compound (rhEGF) Clinical Trial Protocol
-
Study Design: Typically a multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with type 1 or 2 diabetes with chronic, full-thickness neuropathic or neuroischemic DFUs (e.g., Wagner grade 1 or 2 for topical, and up to grade 4 for intralesional) that have not responded to standard of care for a defined period (e.g., 4 weeks).
-
Intervention:
-
Topical Application: rhEGF is applied as a gel or spray to the ulcer bed, typically once or twice daily, after gentle cleansing of the wound.
-
Intralesional Injection: rhEGF is reconstituted in sterile water and injected into the deep dermal and granulation tissue at the base and along the edges of the ulcer, typically three times a week.
-
-
Control Group: Receives a placebo gel, spray, or saline injection in conjunction with standard of care.
-
Treatment Duration: Typically ranges from 8 to 20 weeks, or until complete wound closure.
-
Primary Endpoint: The proportion of patients achieving complete wound closure (100% re-epithelialization) within the study period.
-
Secondary Endpoints: Time to complete wound closure, percentage of wound area reduction, and incidence of adverse events.
Becaplermin (rhPDGF) Clinical Trial Protocol
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled phase III trials.
-
Patient Population: Patients with type 1 or 2 diabetes with chronic, full-thickness neuropathic lower extremity ulcers of at least 8 weeks' duration with adequate blood supply.
-
Intervention: A measured amount of Becaplermin gel (100 µg/g) is applied once daily to the ulcer surface and covered with a saline-moistened gauze dressing.
-
Control Group: Patients receive a placebo gel along with the same standardized wound care.
-
Treatment Duration: Up to 20 weeks or until complete healing.
-
Primary Endpoint: Incidence of complete wound closure.
-
Secondary Endpoints: Time to complete wound closure and safety assessments.
Platelet-Rich Plasma (PRP) Clinical Trial Protocol
-
Study Design: Prospective, randomized, controlled trials. Blinding can be challenging due to the nature of the intervention.
-
Patient Population: Patients with non-healing diabetic foot ulcers.
-
Intervention:
-
PRP Preparation: Autologous venous blood is drawn from the patient and centrifuged to separate the platelet-rich plasma.
-
Application: The PRP is often activated with thrombin and calcium chloride to form a gel, which is then applied to the ulcer bed. Application frequency can vary from twice weekly to at longer intervals.
-
-
Control Group: Typically receives standard wound care with a saline or placebo gel dressing.
-
Treatment Duration: Often around 12 weeks or until wound closure.
-
Primary Endpoint: Percentage of patients with complete wound healing.
-
Secondary Endpoints: Time to healing, reduction in ulcer area, and incidence of adverse events.
Mechanism of Action and Experimental Workflows
This compound (rhEGF) Signaling Pathway
This compound exerts its therapeutic effect by binding to the Epidermal Growth Factor Receptor (EGFR) on the surface of keratinocytes and fibroblasts. This binding triggers a cascade of intracellular signaling events that are crucial for wound healing. The primary pathways activated are the Ras-Raf-MEK-ERK pathway, which is essential for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration. This signaling cascade ultimately leads to accelerated re-epithelialization, granulation tissue formation, and enhanced collagen synthesis.
Caption: this compound (rhEGF) signaling pathway in wound healing.
General Experimental Workflow for a DFU Clinical Trial
The workflow for a typical randomized controlled trial investigating a novel therapy for diabetic foot ulcers follows a structured sequence of events from patient recruitment to final data analysis.
Caption: General workflow of a randomized controlled trial for DFU.
Conclusion
The collective evidence from numerous meta-analyses and clinical trials indicates that this compound (rhEGF) is an effective and safe adjunctive therapy for diabetic foot ulcers. When added to the standard of care, it significantly increases the rate of complete healing and reduces the time to achieve wound closure. In comparative network meta-analyses, this compound often emerges as one of the most effective growth factor therapies, alongside PRP and Becaplermin. The choice of therapy may be guided by factors such as ulcer characteristics (e.g., severity, ischemia), cost, and safety profile. Topical application of this compound appears to offer a better safety profile concerning systemic side effects compared to intralesional injections. Further well-designed, head-to-head clinical trials are warranted to delineate the optimal use of these advanced therapies in specific patient populations with diabetic foot ulcers.
References
- 1. Clinical comprehensive treatment protocol for managing diabetic foot ulcers: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic Foot Ulcers Treatment & Management: Approach Considerations, Management of Systemic and Local Factors, Wound and Foot Care [emedicine.medscape.com]
- 3. Update on management of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Nepidermin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nepidermin, a recombinant human epidermal growth factor (rhEGF). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, as a biopharmaceutical agent, requires careful handling and disposal to mitigate potential biological and chemical hazards.[1] The following step-by-step guidance outlines the operational plan for its disposal.
This compound Waste Classification and Handling
All materials that have come into contact with this compound, including unused solutions, empty vials, and contaminated labware (e.g., pipette tips, gloves, and culture vessels), should be considered biopharmaceutical waste. Depending on the nature of the research, this waste may also be classified as biohazardous.
Key Characteristics of this compound:
| Characteristic | Description | Source |
| Chemical Name | Recombinant Human Epidermal Growth Factor (rhEGF) | [2][3][4] |
| CAS Number | 62253-63-8 | [2][3][5] |
| Molecular Weight | Approximately 6.2 kDa | [6][7] |
| Formulation | Often supplied as a lyophilized powder | [6][7][8] |
| Storage of Lyophilized Protein | 2°C to 8°C, desiccated | [6] |
| Storage of Reconstituted Solution | ≤–20°C in working aliquots | [6][7] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to avoid skin and eye contact.[9]
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after use.[9][10]
-
Eye Protection: Use a face shield, chemical safety goggles, or safety glasses approved under appropriate government standards.[9][10]
-
Lab Coat: A lab coat should be worn to protect street clothing.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound. It is crucial to consult and adhere to all local, state, and federal regulations regarding biopharmaceutical waste disposal.
Step 1: Decontamination of Liquid Waste
For unused or expired this compound solutions, decontamination is the first critical step.
-
Chemical Inactivation: Treat the liquid waste with a suitable disinfectant, such as a fresh 10% bleach solution, for a sufficient contact time (typically at least 30 minutes) to inactivate the protein.
-
Autoclaving: Alternatively, liquid waste can be collected in a designated, autoclavable container and sterilized by autoclaving. This is a common and effective method for neutralizing biohazardous materials.[1]
Step 2: Disposal of Solid Waste
All solid waste that has come into contact with this compound must be segregated and disposed of correctly.
-
Sharps: Needles, syringes, and other sharps should be placed immediately into a designated, puncture-resistant sharps container.
-
Contaminated Labware: Pipette tips, culture plates, and other contaminated disposable plastics should be collected in a biohazard bag.
-
Empty Vials: Empty vials may retain product residue and should be treated as contaminated waste.[9] They can be placed in the biohazard bag with other solid waste.
-
Decontamination: The collected biohazard bag containing solid waste should be autoclaved to render it non-hazardous before final disposal.[1]
Step 3: Final Disposal
Once decontaminated, the waste can be disposed of according to institutional and local regulations.
-
Autoclaved Waste: After autoclaving, the biohazard bag can typically be disposed of with regular laboratory waste, though some institutions may have specific procedures for post-autoclave waste.
-
Incineration: For facilities with access to incineration, this is a preferred method for the complete destruction of biopharmaceutical waste.[1][11]
-
Waste Management Services: Engage a certified waste management company that specializes in biopharmaceutical or medical waste disposal to ensure compliance with all regulations.[1][11]
Accidental Spills
In the event of a spill of this compound solution:
-
Ensure adequate ventilation.[9]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in a sealed container for disposal as biopharmaceutical waste.
-
Clean the spill area with a suitable disinfectant.
-
Avoid discharge into the environment or drains.[9]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, Recombinant human epidermal growth factor (rhEGF) - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 4. This compound [a.osmarks.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Recombinant Human EGF Protein - Elabscience® [elabscience.com]
- 9. akronbiotech.com [akronbiotech.com]
- 10. media.cellsignal.cn [media.cellsignal.cn]
- 11. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
Essential Safety and Logistical Information for Handling Nepidermin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of Nepidermin, a recombinant human epidermal growth factor (rhEGF). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate personal protective equipment when handling this compound. Although not classified as a hazardous substance, it is a bioactive protein that may cause skin, eye, or respiratory irritation.[1] The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact with this compound solutions.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes of this compound solutions.[1][2] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required under normal handling of solutions. Use a NIOSH-approved respirator if creating aerosols or handling large quantities of lyophilized powder. | To prevent inhalation of lyophilized powder or aerosols.[1][3] |
Operational Plan: Reconstitution and Handling
This compound is typically supplied as a lyophilized powder. The following protocol outlines the steps for its reconstitution and preparation for experimental use. All procedures should be conducted in a sterile environment, such as a laminar flow hood, to prevent contamination.
Reconstitution Protocol
-
Preparation : Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitution : Reconstitute the lyophilized this compound in a sterile, buffered solution such as phosphate-buffered saline (PBS) to a recommended concentration of 0.1-1.0 mg/mL. Gently pipette the solution along the sides of the vial to dissolve the powder. Avoid vigorous shaking.
-
Aliquoting and Storage : For multi-use, it is recommended to apportion the reconstituted solution into single-use aliquots. Store these aliquots at or below -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Cell Proliferation Assay
This protocol provides a general workflow for assessing the mitogenic activity of this compound on a cell line such as BALB/c 3T3 mouse fibroblasts.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in the appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation (Optional) : To reduce background proliferation, the cells can be serum-starved by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to treatment.
-
Treatment with this compound : Prepare a serial dilution of the reconstituted this compound in the appropriate cell culture medium. The final concentration will depend on the cell type but typically ranges from 0.1 to 100 ng/mL. Add the diluted this compound to the respective wells. Include a negative control (medium without this compound).
-
Incubation : Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment : Assess cell proliferation using a standard method such as an MTT, XTT, or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis : Measure the absorbance or fluorescence and plot the results against the this compound concentration to determine the dose-dependent effect on cell proliferation.
Disposal Plan
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be considered biological waste and disposed of in accordance with federal, state, and local environmental regulations.
Inactivation and Disposal Procedures
| Waste Type | Inactivation Method | Disposal Procedure |
| Liquid Waste | Autoclaving : Place the liquid waste in a vented, autoclavable container. Autoclave at 121°C for a minimum of 30-60 minutes. Chemical Inactivation : Add a 1:10 dilution of fresh bleach (sodium hypochlorite) to the liquid waste and allow a contact time of at least 30 minutes. | After inactivation, the liquid waste can typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water. |
| Solid Waste (non-sharps) | Place all contaminated solid waste (gloves, pipette tips, etc.) into a biohazard bag. | Autoclave the biohazard bag at 121°C for a minimum of 30-60 minutes. After autoclaving, the bag can be disposed of in the regular solid waste stream. |
| Sharps Waste | Place all contaminated sharps (needles, scalpels, etc.) into a designated, puncture-resistant sharps container. | The sharps container should be autoclaved if possible, and then disposed of through a certified medical waste disposal service. |
Visualizations
This compound (EGF) Signaling Pathway
Caption: EGFR signaling cascade initiated by this compound binding.
Experimental Workflow for this compound Handling
Caption: Step-by-step experimental workflow for using this compound.
Logical Relationship for Waste Disposal
Caption: Decision tree for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
